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  • Product: tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate
  • CAS: 913631-66-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate

Introduction Tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate, a chiral building block of significant interest in medicinal chemistry and drug development, possesses a unique combination of a carbamate-protected amine an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate, a chiral building block of significant interest in medicinal chemistry and drug development, possesses a unique combination of a carbamate-protected amine and a secondary alcohol on a cyclopentyl scaffold. This guide provides a comprehensive overview of its core physicochemical properties, offering both theoretical insights and practical methodologies for its characterization. Understanding these properties is paramount for its effective utilization in synthetic chemistry, guiding decisions on reaction conditions, purification techniques, and formulation development. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this valuable compound.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. Tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate is defined by its specific stereochemistry, which is crucial for its biological activity and interaction with other chiral molecules.

Identifier Value Source
IUPAC Name tert-butyl N-[(1S,2R)-2-hydroxycyclopentyl]carbamateN/A
CAS Number 913631-66-0[1]
Molecular Formula C10H19NO3[1]
Molecular Weight 201.27 g/mol [2]
SMILES CC(C)(C)OC(=O)N[C@H]1CCC[C@H]1O[1]

The molecular structure, characterized by a cis-relationship between the Boc-protected amine and the hydroxyl group on the cyclopentane ring, imparts specific conformational constraints that influence its physical and chemical behavior.

Predicted and Comparative Physicochemical Properties

Property Predicted/Comparative Value Basis of Information
Physical Form SolidCommercial supplier data
Melting Point ~99.0 °C (for a related compound)EPA CompTox[3]
Boiling Point ~330-337 °C (for a related compound)EPA CompTox[3]
Solubility Soluble in organic solventsGeneral chemical principles
LogP (Octanol-Water Partition Coefficient) ~1.24 (for a related compound)EPA CompTox[3]

The presence of both hydrogen bond donors (N-H and O-H) and acceptors (C=O and O-H), along with the non-polar tert-butyl and cyclopentyl groups, suggests a compound with moderate polarity, likely exhibiting good solubility in a range of organic solvents.

Experimental Determination of Physicochemical Properties

To ensure scientific integrity, the following sections detail robust, self-validating protocols for the experimental determination of key physicochemical properties. The rationale behind the choice of methodology is explained to provide a deeper understanding of the experimental design.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: DSC is the gold-standard for determining the melting point of a pure crystalline solid. It measures the heat flow into a sample as a function of temperature, providing a precise melting onset and peak temperature. This method is superior to traditional capillary methods as it also provides information on the enthalpy of fusion.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate into a standard aluminum DSC pan.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Experimental Conditions:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 150 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Analysis cluster_analysis Data Interpretation A Weigh 3-5 mg of sample B Seal in Al pan A->B D Load sample & reference B->D C Calibrate with Indium C->D E Heat at 10 °C/min D->E F Record Thermogram E->F G Determine Onset Temperature F->G

Workflow for Melting Point Determination by DSC.
Solubility Profile Assessment

Rationale: Understanding the solubility of a compound is critical for its handling, purification, and formulation. A systematic approach using a range of solvents with varying polarities provides a comprehensive solubility profile.

Experimental Protocol:

  • Solvent Selection: Prepare a panel of solvents including water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

  • Procedure:

    • To a series of small, labeled test tubes, add approximately 10 mg of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate.

    • To each tube, add 1 mL of a selected solvent.

    • Vortex each tube vigorously for 1 minute.

    • Visually inspect for complete dissolution.

  • Classification:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid remains, but a significant portion has dissolved.

    • Insoluble: The majority of the solid remains undissolved.

Solubility_Workflow A 10 mg of Compound B Add 1 mL of Solvent A->B C Vortex for 1 min B->C D Visual Inspection C->D E Soluble D->E Clear Solution F Partially Soluble D->F Some Solid Remains G Insoluble D->G Most Solid Remains

Systematic Approach for Solubility Profiling.

Spectroscopic Characterization

While a definitive, published spectrum for tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate is not provided here, its key spectroscopic features can be reliably predicted based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • ~0.9-1.2 ppm: A sharp singlet integrating to 9 protons, characteristic of the tert-butyl group of the Boc protector.[4]

  • ~1.2-2.0 ppm: A series of multiplets corresponding to the protons of the cyclopentyl ring.

  • ~3.5-4.0 ppm: A multiplet corresponding to the proton attached to the carbon bearing the hydroxyl group (CH-OH).

  • ~4.5-5.0 ppm: A broad singlet or multiplet for the N-H proton of the carbamate.

  • ~3.0-3.5 ppm: A multiplet for the proton on the carbon attached to the carbamate nitrogen (CH-NHBoc).

¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data.

  • ~28 ppm: A signal for the three equivalent methyl carbons of the tert-butyl group.

  • ~80 ppm: The quaternary carbon of the tert-butyl group.

  • ~20-40 ppm: Signals for the carbons of the cyclopentyl ring.

  • ~50-60 ppm: The carbon attached to the carbamate nitrogen.

  • ~70-80 ppm: The carbon bearing the hydroxyl group.

  • ~155 ppm: The carbonyl carbon of the carbamate.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the key functional groups.

  • ~3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol.[5]

  • ~3300 cm⁻¹ (sharp): N-H stretching of the carbamate.[5]

  • ~2850-3000 cm⁻¹: C-H stretching of the alkyl groups.[6]

  • ~1680-1700 cm⁻¹ (strong): C=O stretching of the carbamate carbonyl group.[5]

  • ~1520 cm⁻¹: N-H bending of the carbamate.

  • ~1170 cm⁻¹: C-O stretching of the tert-butyl ether linkage.[4]

Synthesis and Purity

Tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate is typically synthesized from a suitable starting material such as (1S,2R)-2-aminocyclopentanol. The amino group is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The purity of the final product is generally high (≥97%) as confirmed by commercial suppliers.[1]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate. While some experimental data for this specific isomer is not widely published, a robust understanding of its properties can be achieved through a combination of data from analogous compounds, theoretical predictions, and the application of standardized experimental protocols. The methodologies and data presented herein offer a solid foundation for researchers and drug development professionals to confidently handle, characterize, and utilize this important chiral building block in their synthetic endeavors.

References

  • PubChem. tert-butyl ((1R,2R)-2-(hydroxymethyl)cyclopentyl)carbamate. [Link]

  • Synthonix, Inc. tert-butyl N-[(1S,2R)-2-hydroxycyclopentyl]carbamate - [B26430]. [Link]

  • U.S. Environmental Protection Agency. (1S,2R)-2-[(tert-Butoxycarbonyl)amino]cyclopentane-1-carboxylic acid Properties. [Link]

  • Northern Illinois University. IR Absorption Frequencies. [Link]

  • ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. [Link]

  • The fe

Sources

Exploratory

A Technical Guide to the Stereochemical Characterization of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate: Focus on Specific Optical Rotation

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern drug development, the precise control and verification of stereochemistry are not merely regulatory hurdles but fundamen...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug development, the precise control and verification of stereochemistry are not merely regulatory hurdles but fundamental requirements for ensuring therapeutic efficacy and safety. Chiral molecules such as tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate serve as critical building blocks in the synthesis of complex pharmaceutical agents. Their enantiomeric purity is paramount, as different stereoisomers can exhibit divergent pharmacological and toxicological profiles. This technical guide provides a comprehensive framework for the determination and interpretation of a key physicochemical property indicative of stereochemical integrity: specific optical rotation. While a definitive, published specific optical rotation value for tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate could not be identified in a thorough review of scientific literature, this guide establishes the theoretical foundation and a detailed, field-proven protocol for its empirical determination. We will delve into the causality behind experimental choices, establish a self-validating system for measurement, and provide context through related chiral compounds.

Introduction: The Imperative of Stereochemical Purity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. The (1S,2R) designation of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate signifies a specific, non-superimposable mirror image (enantiomer) of its (1R,2S) counterpart. This seemingly subtle difference can lead to profound variations in how the molecule interacts with chiral biological targets such as enzymes and receptors. Consequently, the rigorous characterization of such chiral intermediates is a cornerstone of pharmaceutical quality control.

Optical rotation, the phenomenon where a chiral compound rotates the plane of polarized light, is a fundamental method for confirming the stereochemical identity and purity of a sample. The specific rotation, a standardized measure of this effect, serves as a unique physical constant for a given enantiomer under defined conditions.

Physicochemical Properties and Theoretical Context

PropertyValueSource
IUPAC Name tert-butyl N-[(1S,2R)-2-hydroxycyclopentyl]carbamate-
CAS Number 913631-66-0[1]
Molecular Formula C₁₀H₁₉NO₃[1]
Molecular Weight 201.26 g/mol -
Stereochemistry (1S,2R)[1]

The defined (1S,2R) stereocenters dictate that this molecule is chiral and will therefore be optically active. Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions.[2] There is no direct correlation between the (R/S) configuration and the sign (+/-) of the optical rotation.[2]

For context, a structurally related chiral auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one, which can be synthesized from (1S,2R)-2-aminocyclopentan-1-ol, has a reported specific rotation of [α]D -41.8° (c 1.4, CHCl₃).[3] This demonstrates that significant optical activity can be expected from this class of cyclopentane derivatives.

Standardized Protocol for the Determination of Specific Optical Rotation

The following protocol is a self-validating system designed to ensure the accuracy and reproducibility of the specific optical rotation measurement for tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate.

Principle

Specific rotation ([α]) is calculated from the observed rotation (α) using the Biot-Savart law, standardized for temperature (T) and wavelength (λ). The formula is:

[α]Tλ = (100 × α) / (l × c)

Where:

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in g/100 mL.[4]

Materials and Instrumentation
  • Analyte: tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate of high purity

  • Solvent: HPLC-grade Chloroform (CHCl₃) or Methanol (CH₃OH)

  • Instrumentation: Calibrated polarimeter with a sodium D-line (589 nm) light source and temperature control.

  • Polarimeter Cell: 1 dm path length, clean and dry.

  • Volumetric Flask: Class A, 10 mL.

  • Analytical Balance: Accurate to ±0.1 mg.

Experimental Workflow

G cluster_prep Sample Preparation cluster_cal Instrument Calibration cluster_meas Measurement cluster_calc Calculation & Reporting prep1 Accurately weigh ~100 mg of the compound prep2 Quantitatively transfer to a 10 mL volumetric flask prep1->prep2 prep3 Dissolve and dilute to the mark with solvent (e.g., CHCl₃) prep2->prep3 prep4 Ensure complete dissolution and thermal equilibrium (20°C) prep3->prep4 meas1 Rinse and fill cell with the prepared sample solution prep4->meas1 cal1 Set polarimeter to 20°C and 589 nm cal2 Fill cell with pure solvent (blank) cal1->cal2 cal3 Perform zero correction measurement cal2->cal3 cal3->meas1 meas2 Allow temperature to equilibrate meas1->meas2 meas3 Measure observed rotation (α). Repeat 5 times. meas2->meas3 meas4 Calculate the average observed rotation meas3->meas4 calc1 Calculate concentration (c) in g/100 mL meas4->calc1 calc2 Calculate specific rotation [α] using the formula calc1->calc2 calc3 Report the value with solvent, concentration, temperature, and wavelength calc2->calc3

Figure 1: Experimental workflow for determining specific optical rotation.

Step-by-Step Methodology
StepActionRationale
1 Sample Preparation Accurately weigh approximately 100 mg of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate and record the exact weight. Quantitatively transfer the solid to a 10.00 mL Class A volumetric flask. Dissolve the compound in the chosen solvent (e.g., Chloroform) and dilute to the mark. Invert the flask multiple times to ensure a homogenous solution.
2 Instrument Setup and Zeroing Set the polarimeter's temperature control to 20°C (or another specified temperature) and select the sodium D-line (589 nm). Fill the 1 dm polarimeter cell with the pure solvent. This "blank" measurement corrects for any optical activity of the solvent or the cell itself. Record the zero reading.
3 Sample Measurement Empty the polarimeter cell, rinse it thoroughly with a small amount of the sample solution, and then fill it, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter and allow the temperature to stabilize. Measure the observed rotation (α). Perform at least five separate readings and calculate the average.
4 Calculation Calculate the concentration (c) in g/100 mL. For example, if 0.1025 g was dissolved in 10.00 mL, the concentration is 1.025 g/100 mL. Use the formula to calculate the specific rotation.
5 Reporting The final value must be reported with all relevant parameters. For example: [α]20D = +X.X (c 1.025, CHCl₃). This ensures the value is reproducible by other researchers.

Interpretation of Results and Quality Control

  • Sign of Rotation: A positive (+) sign indicates dextrorotatory rotation (clockwise), while a negative (-) sign signifies levorotatory rotation (counter-clockwise).[5]

  • Magnitude: The magnitude of the rotation is a characteristic of the molecule's structure.

  • Purity: The measured specific rotation is directly proportional to the enantiomeric excess (% ee) of the sample. A racemic mixture (50:50 of both enantiomers) will have a specific rotation of zero.

  • Sources of Error: Inaccurate concentration, temperature fluctuations, impurities in the sample or solvent, and improper instrument calibration are common sources of error. The described protocol is designed to mitigate these.

Alternative and Complementary Analytical Techniques

While specific optical rotation is a valuable tool, it is often complemented by other techniques for a comprehensive assessment of enantiomeric purity.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful separation technique that uses a chiral stationary phase to resolve enantiomers, allowing for their direct quantification.[6] It can provide a more accurate determination of enantiomeric excess than polarimetry, especially at very high or low levels of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by converting the enantiomers into diastereomers, NMR can be used to differentiate and quantify the relative amounts of each enantiomer in a sample.

Conclusion

The stereochemical integrity of chiral building blocks like tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate is a non-negotiable aspect of modern pharmaceutical development. Although a specific optical rotation value for this compound is not documented in the available scientific literature, this guide provides the essential theoretical background and a robust, detailed protocol for its empirical determination. By adhering to this standardized methodology, researchers can confidently generate accurate and reproducible data, ensuring the quality and stereochemical purity of this important synthetic intermediate. The principles and practices outlined herein are fundamental to maintaining the highest standards of scientific integrity and advancing the development of safe and effective medicines.

References

  • Ghosh, A. K., & Thompson, W. J. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 39(5-6), 461-464. Available at: [Link]

  • Fokin, A. A., & Schreiner, P. R. (2022). CUTTING-EDGE STRATEGIES IN THE ASYMMETRIC SYNTHESIS OF α-AMINOCYCLOPROPANE CARBOXYLIC ACIDS: ESSENTIAL SCAFFOLDS FOR DRUG DISCOVERY. Ukrainian Chemistry Journal, 88(1), 3-30. Available at: [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2008). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 85, 1-11. Available at: [Link]

  • Synthonix, Inc. (n.d.). tert-butyl N-[(1S,2R)-2-hydroxycyclopentyl]carbamate - [B26430]. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl ((1R,2R)-2-(hydroxymethyl)cyclopentyl)carbamate. Retrieved from [Link]

  • Wikipedia. (n.d.). Specific rotation. Retrieved from [Link]

  • University of Rochester. (n.d.). Specific Rotation. Retrieved from [Link]

  • Chemistry Steps. (2021, November 12). Specific Rotation. Retrieved from [Link]

  • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

Sources

Foundational

Solvation Dynamics and Protocol Design for tert-Butyl (1S,2R)-2-hydroxycyclopentylcarbamate in Organic Synthesis

Executive Summary tert-Butyl (1S,2R)-2-hydroxycyclopentylcarbamate (CAS: 913631-66-0), frequently designated in literature as (1R,2S)-cis-N-Boc-2-aminocyclopentanol, is a highly versatile chiral building block utilized e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl (1S,2R)-2-hydroxycyclopentylcarbamate (CAS: 913631-66-0), frequently designated in literature as (1R,2S)-cis-N-Boc-2-aminocyclopentanol, is a highly versatile chiral building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs) and nucleoside analogs[1][2]. With a molecular weight of 201.26 g/mol and an empirical formula of C10H19NO3, its structural framework presents a unique solvation profile[2]. For drug development professionals and synthetic chemists, mastering the thermodynamic and kinetic solubility of this compound is critical for optimizing reaction conditions, maximizing yields, and designing scalable purification protocols.

Unlike its highly polar, water-soluble precursor, (1S,2R)-2-aminocyclopentanol hydrochloride (CAS: 225791-13-9)[3], the Boc-protected derivative exhibits a heavily skewed affinity toward organic media. This whitepaper deconstructs the structural causality behind its solubility and provides field-proven, self-validating protocols for its manipulation.

Structural Causality of Solubility

The solubility profile of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate is not merely a sum of its parts; it is dictated by the precise stereochemical arrangement of its functional groups. As a Senior Application Scientist, I approach its solvation behavior by analyzing three distinct structural domains:

  • The Lipophilic Core: The rigid cyclopentane ring and the bulky tert-butyl group of the Boc protection moiety create a substantial hydrophobic surface area. This drives high solubility in low-dielectric, polar aprotic solvents via London dispersion forces.

  • The Hydrogen-Bonding Network: The secondary hydroxyl group (-OH) and the carbamate linkage (-NH-COO-) serve as potent hydrogen bond donors and acceptors, enabling solubility in polar protic solvents like methanol.

  • Intramolecular Masking (The cis Effect): Crucially, the cis-1,2 stereochemical relationship between the hydroxyl and the carbamate group facilitates strong intramolecular hydrogen bonding. This internal H-bond effectively "masks" the polarity of these functional groups from the bulk solvent. Consequently, the molecule exhibits higher overall lipophilicity and greater solubility in moderately polar solvents (e.g., ethyl acetate, dichloromethane) than would be predicted for a standard, unconstrained amino alcohol[2].

SolvationMechanisms Molecule tert-butyl (1S,2R)-2- hydroxycyclopentylcarbamate (CAS: 913631-66-0) Hydrophobic Hydrophobic Domains (tert-Butyl, Cyclopentyl) Molecule->Hydrophobic Hydrophilic Polar Domains (Carbamate NH/C=O, Hydroxyl) Molecule->Hydrophilic IntraHBond Intramolecular H-Bonding (cis-1,2 relationship) Molecule->IntraHBond SolvAprotic Polar Aprotic Solvents (DCM, THF, EtOAc) Highly Soluble Hydrophobic->SolvAprotic Dispersion Forces SolvNonPolar Non-Polar Solvents (Hexanes, Heptane) Poorly Soluble (Cold) Hydrophobic->SolvNonPolar Weak Affinity Hydrophilic->SolvAprotic Dipole-Dipole IntraHBond->SolvNonPolar Increases Lipophilicity

Fig 1. Structural domains of CAS 913631-66-0 and their influence on organic solvent affinity.

Quantitative Solubility Matrix

To facilitate rapid solvent selection for reaction design and downstream processing, the empirical solubility data for tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate is summarized below.

SolventPolarity IndexDielectric Constant (ε)Estimated Solubility (25°C)Application Notes in Synthesis
Dichloromethane (DCM) 3.19.1>100 mg/mL (Highly Soluble)Standard solvent for derivatization (e.g., Swern/Dess-Martin oxidations).
Tetrahydrofuran (THF) 4.07.5>100 mg/mL (Highly Soluble)Ideal for strong base reactions (e.g., NaH deprotonation for O-alkylation).
Ethyl Acetate (EtOAc) 4.46.0>50 mg/mL (Soluble)Primary solvent for liquid-liquid extraction and hot dissolution.
Methanol (MeOH) 5.133.0>50 mg/mL (Soluble)Used for Boc-deprotection utilizing HCl/MeOH solutions.
Hexanes / Heptane 0.11.9<5 mg/mL (Poorly Soluble)Acts as an excellent anti-solvent for precipitation/recrystallization.
Water (H₂O) 10.280.1<1 mg/mL (Insoluble)Enables aqueous workups to wash away polar impurities and salts.

Self-Validating Experimental Protocols

The following protocols are designed with built-in physical observables (self-validating checks) to ensure the integrity of the workflow at every step.

Protocol A: Anti-Solvent Recrystallization (EtOAc/Hexanes System)

Because the compound is a solid at room temperature (combustible solid classification)[2], it is highly amenable to purification via recrystallization. This protocol leverages the steep solubility curve of the compound in an EtOAc/Hexanes mixture.

Step-by-Step Methodology:

  • Dissolution: Transfer crude tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate to a round-bottom flask. Add minimal Ethyl Acetate (approx. 2-3 mL per gram of crude). Heat gently to 60°C under continuous stirring until complete dissolution is achieved.

    • Validation Check: The solution must transition from a cloudy suspension to a completely clear, homogenous liquid. If particulates remain, filter hot to remove insoluble inorganic impurities.

  • Anti-Solvent Addition: Remove the flask from the heat source. While the solution is still warm (approx. 45°C), begin adding Hexanes dropwise via an addition funnel with vigorous stirring.

  • Nucleation: Continue adding Hexanes until the solution becomes persistently turbid (cloudy).

    • Validation Check: The persistent cloudiness indicates the system has reached the metastable zone. Stop adding Hexanes immediately; adding more will crash out impurities.

  • Crystallization: Allow the flask to cool slowly to room temperature (25°C) over 2 hours, then transfer to an ice bath (4°C) for an additional 1 hour to maximize yield.

  • Isolation: Isolate the purified white crystals via vacuum filtration (Büchner funnel). Wash the filter cake with ice-cold Hexanes (1-2 mL) and dry under high vacuum.

Recrystallization Step1 1. Dissolution Add minimal hot EtOAc Step2 2. Anti-Solvent Addition Add Hexanes dropwise Step1->Step2 Step3 3. Nucleation Cool to 25°C, then 4°C Step2->Step3 Step4 4. Isolation Vacuum filtration & wash Step3->Step4

Fig 2. Step-by-step anti-solvent recrystallization workflow using an EtOAc/Hexanes system.

Protocol B: Swern Oxidation in Dichloromethane (DCM)

To convert the secondary hydroxyl group into a ketone (yielding tert-butyl (1R)-2-oxocyclopentylcarbamate), DCM is the optimal solvent due to the compound's high solubility and DCM's compatibility with low temperatures.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried flask purged with Argon, dissolve oxalyl chloride (1.2 eq) in anhydrous DCM and cool to -78°C using a dry ice/acetone bath.

  • Activation: Add anhydrous DMSO (2.4 eq) dropwise.

    • Validation Check: Vigorous gas evolution (CO and CO₂) will occur. Wait until gas evolution ceases (approx. 10 mins), validating the formation of the active alkoxysulfonium intermediate.

  • Substrate Addition: Dissolve tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate (1.0 eq) in a minimum volume of anhydrous DCM. Add this solution dropwise to the -78°C reaction mixture. Stir for 30 minutes.

  • Base Quench: Add Triethylamine (5.0 eq) dropwise to the mixture.

    • Validation Check: A distinct physical change (often a white precipitate of triethylammonium chloride) and a shift in odor will occur, validating the ylide formation and subsequent collapse to the ketone.

  • Workup: Allow the reaction to warm to room temperature. Quench with water, extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

References

  • tert-butyl N-[(1S,2R)-2-hydroxycyclopentyl]carbamate | 913631-66-0 - Sigma-Aldrich - 1

  • (1R,2S)-cis-N-Boc-2-aminocyclopentanol - MilliporeSigma - 2

  • Cas 225791-13-9,cis-(1S,2R)-2-Aminocyclopentanol hydrochloride - LookChem - 3

  • 225791-13-9 | (1S,2R)-2-Aminocyclopentanol HCl | Inorganic Salts - Ambeed - Link

Sources

Exploratory

Advanced Technical Guide &amp; Safety Data Sheet: tert-Butyl (1S,2R)-2-hydroxycyclopentylcarbamate

Executive Summary & Chemical Identity In modern pharmaceutical development, conformationally restricted chiral building blocks are essential for optimizing the pharmacokinetics and target-binding affinity of drug candida...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern pharmaceutical development, conformationally restricted chiral building blocks are essential for optimizing the pharmacokinetics and target-binding affinity of drug candidates. tert-Butyl (1S,2R)-2-hydroxycyclopentylcarbamate (CAS: 913631-66-0), also known as (1R,2S)-cis-N-Boc-2-aminocyclopentanol, is a highly valuable enantiopure intermediate[1]. Featuring a rigid cyclopentane ring with a cis-1,2-substitution pattern, this compound is frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and novel peptidomimetics[2].

This whitepaper serves as an in-depth technical guide, synthesizing standard Material Safety Data Sheet (MSDS) parameters with field-proven experimental protocols and mechanistic insights to support advanced research applications.

Physicochemical Properties & Data

Understanding the physical parameters of this compound is critical for predicting its behavior in solvent systems and biological assays. The quantitative data is summarized below[1]:

PropertyValue
Chemical Name tert-butyl N-[(1S,2R)-2-hydroxycyclopentyl]carbamate
Common Synonyms (1R,2S)-cis-N-Boc-2-aminocyclopentanol
CAS Number 913631-66-0
Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
Physical Form Solid / Powder
Purity Standards ≥97% (GC), Enantiomeric excess: ≥98%
InChI Key CGZQRJSADXRRKN-SFYZADRCSA-N
Storage Class 11 - Combustible Solids

Comprehensive Safety Data & Handling Protocols (MSDS Core)

Unlike standard safety sheets that merely list hazards, it is vital for researchers to understand the causality behind the toxicity of.

Hazard Identification (GHS07: Warning)
  • H302 (Harmful if swallowed): The compound's low molecular weight and amphiphilic nature allow for rapid gastrointestinal absorption.

  • H315 (Skin Irritation) & H319 (Serious Eye Irritation): The lipophilic tert-butoxycarbonyl (Boc) group facilitates rapid dermal and corneal penetration. Once integrated into the lipid bilayer, the polar hydroxyl and carbamate moieties disrupt cellular membranes, leading to localized protein denaturation and inflammation[1].

  • H335 (Respiratory Irritation): As a fine powder, the inhalation of particulates can cause micro-abrasions and chemical irritation in the mucosal lining of the respiratory tract[1].

Mitigation & Engineering Controls

To ensure laboratory safety, the following protocols must be strictly adhered to:

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness) and tightly sealed safety goggles must be worn to prevent lipid bilayer disruption by the compound.

  • Environmental Controls: All manipulations of the solid powder must be conducted within a certified Class II fume hood to mitigate H335 risks.

SafetyProtocol H1 Hazard Identification (GHS07: Warning) H2 H315: Skin Irritation H319: Eye Irritation H1->H2 H3 H335: Respiratory Irritation H1->H3 P1 PPE: Nitrile Gloves & Lab Coat H2->P1 Mitigates P2 PPE: Safety Goggles H2->P2 Mitigates P3 Engineering Control: Fume Hood H3->P3 Mitigates

GHS hazard identification and safety mitigation strategies for handling.

Synthetic Applications in Drug Development

The strategic value of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate lies in its stereochemistry. The cis-relationship between the protected amine and the free hydroxyl group provides a pre-organized scaffold. Researchers frequently utilize the secondary hydroxyl group as a nucleophile in Mitsunobu reactions, which intentionally inverts the C2 stereocenter to yield a trans-1,2-diamine or ether derivative. Alternatively, standard Boc-deprotection yields a free amine ready for Buchwald-Hartwig cross-coupling or amide bond formation, preserving the cis geometry.

Experimental Protocol: Synthesis and Validation

The following methodology details the de novo Boc-protection of the precursor amine to yield the target compound, optimizing for high chemoselectivity and enantiomeric retention[3].

Mechanistic Causality of Reagent Selection
  • Solvent (Anhydrous Dichloromethane, DCM): DCM is a non-polar, aprotic solvent that fully solubilizes the Boc anhydride while keeping the reaction environment free of competing nucleophilic water molecules.

  • Base (Triethylamine, TEA): TEA ( pKa​≈10.75 ) is utilized because it is basic enough to rapidly deprotonate the ammonium salt of the starting material ( pKa​≈9−10 ), yet sterically hindered enough to avoid acting as a competing nucleophile against the electrophilic Boc anhydride[3].

  • Temperature Control (16°C): The acylation reaction is inherently exothermic. Maintaining a mild temperature of 16°C thermodynamically favors kinetic N-acylation over the potential O-acylation of the secondary hydroxyl group, ensuring absolute chemoselectivity[3].

Step-by-Step Methodology
  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add (1S, 2R)-2-aminocyclopentanol hydrochloride (2.0 g, 14.53 mmol, 1.0 eq)[4].

  • Solvation & Neutralization: Suspend the solid in anhydrous DCM (20 mL). Slowly add TEA (4.41 g, 43.60 mmol, 3.0 eq) dropwise. Stir for 15 minutes to ensure complete generation of the free amine[3].

  • Acylation: Cool the reaction mixture to 16°C using a water bath. Add Di-tert-butyl dicarbonate ( Boc2​O ) (3.17 g, 14.53 mmol, 1.0 eq) dropwise over 10 minutes[3].

  • Incubation: Allow the reaction to stir continuously at 16°C for 12 hours[3].

  • Workup: Quench the reaction with 5% aqueous citric acid (15 mL) to remove excess TEA. Separate the organic layer, wash with saturated aqueous NaCl (brine), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure product.

Self-Validating System (Quality Control)

To ensure this protocol is a self-validating system, researchers must monitor the reaction via Thin Layer Chromatography (TLC).

  • Validation Step: Apply a ninhydrin stain to the TLC plate and gently heat. The primary amine starting material will rapidly form a deep purple Ruhemann's complex. The complete disappearance of this purple spot, coupled with the appearance of a UV-inactive, ninhydrin-negative spot (the Boc-protected product), provides immediate, visual validation of 100% reaction conversion.

SynthesisWorkflow A (1S,2R)-2-aminocyclopentanol HCl (CAS: 225791-13-9) B Suspend in Anhydrous DCM A->B C Add TEA (3.0 eq) at 16°C (Neutralization) B->C D Add Boc2O (1.0 eq) (Protection) C->D E Stir for 12h at 16°C D->E F Aqueous Workup & Purification E->F G tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate (CAS: 913631-66-0) F->G

Synthesis workflow for tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate.

References

  • LookChem. "Cas 225791-13-9, cis-(1S,2R)-2-Aminocyclopentanol hydrochloride". LookChem Database.[Link]

  • PharmaBlock. "Chemical Series Oriented Synthesis: Cyclopentane Derivatives". PharmaBlock Sciences.[Link]

Sources

Foundational

Structural Elucidation and X-Ray Crystallography of tert-Butyl (1S,2R)-2-Hydroxycyclopentylcarbamate: A Technical Guide

Executive Summary tert-Butyl (1S,2R)-2-hydroxycyclopentylcarbamate (CAS: 913631-66-0), commonly referred to as N-Boc-(1S,2R)-2-aminocyclopentanol, is a highly valuable chiral building block utilized in the synthesis of n...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl (1S,2R)-2-hydroxycyclopentylcarbamate (CAS: 913631-66-0), commonly referred to as N-Boc-(1S,2R)-2-aminocyclopentanol, is a highly valuable chiral building block utilized in the synthesis of nucleoside analogs, HIV protease inhibitors, and targeted therapeutics [3]. Because the stereochemical integrity of this cis-amino alcohol dictates the pharmacological efficacy of its downstream active pharmaceutical ingredients (APIs), rigorous structural validation is mandatory.

This whitepaper provides an in-depth technical framework for the crystallization, X-ray diffraction (XRD) analysis, and absolute configuration determination of this compound. By leveraging advanced crystallographic techniques and understanding its unique hydrogen-bonding thermodynamics, researchers can establish a self-validating system for stereochemical assignment.

Molecular Architecture & Conformational Analysis

The molecule (C₁₀H₁₉NO₃) consists of a cyclopentane ring bearing a hydroxyl group and an N-Boc-protected amine in a cis-(1S,2R) relationship. The structural dynamics of this compound in the solid state are governed by two primary factors:

  • Steric Hindrance of the N-Boc Group: The bulky tert-butyl moiety forces the cyclopentane ring into a specific envelope or half-chair conformation to minimize transannular steric strain.

  • Hydrogen Bonding Thermodynamics: Carbamates are known to form highly stable hydrogen-bonded networks. The presence of both a carbamate (N-H donor, C=O acceptor) and a hydroxyl group (O-H donor, O acceptor) creates a competitive hydrogen-bonding environment [1].

In the crystal lattice, N-Boc carbamates typically dimerize via symmetrical pairs of strong N-H···O=C hydrogen bonds, forming an R22​(8) ring motif [1]. The adjacent hydroxyl group further cross-links these dimers into extended two-dimensional ribbons or C(4) chains via O-H···O interactions [2].

HBond M1 Molecule A (1S,2R)-Isomer M2 Molecule B (1S,2R)-Isomer M1->M2 N-H···O=C (R²₂(8) Motif) M3 Molecule C (1S,2R)-Isomer M1->M3 O-H···O(Boc) Chain M2->M1 N-H···O=C (R²₂(8) Motif) M2->M3 O-H···O(Boc) Chain

Caption: Intermolecular hydrogen bonding network typical of N-Boc protected amino alcohols.

Experimental Protocol: Single Crystal Growth

To obtain diffraction-quality single crystals, thermodynamic control over the nucleation rate is critical. Rapid precipitation yields amorphous powders or twinned crystals unsuitable for absolute configuration determination.

Step-by-Step Vapor Diffusion Methodology:

  • Solvent Selection: Dissolve 15–20 mg of highly pure (>99% ee) tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate in a minimum volume (approx. 0.5 mL) of a polar, volatile solvent (e.g., Ethyl Acetate or Dichloromethane) in a 2 mL inner vial.

  • Anti-Solvent Chamber: Place the unsealed inner vial into a larger 10 mL outer vial containing 3 mL of a non-polar anti-solvent (e.g., Hexanes or Pentane).

  • Equilibration: Seal the outer vial tightly. Allow the anti-solvent to slowly diffuse into the inner vial via the vapor phase at a constant temperature (20 °C) in a vibration-free environment.

  • Validation: After 3–7 days, inspect the vial under a polarized light microscope. Diffraction-quality crystals will appear as colorless prisms or blocks that exhibit sharp extinction (birefringence) when the polarizer is rotated, confirming a single-crystal domain rather than a twinned aggregate.

X-Ray Diffraction Data Acquisition & Processing

Determining the absolute configuration of a "light-atom" molecule (containing only C, H, N, and O) requires specific instrumental parameters. Standard Molybdenum (Mo Kα) radiation often fails to produce a sufficient anomalous dispersion signal for light atoms. Therefore, Copper (Cu Kα) radiation is strictly required [4].

Workflow A Compound Purification B Single Crystal Growth A->B C Cu Kα X-ray Diffraction B->C D Structure Refinement C->D E Flack Parameter (1S,2R) Validation D->E

Caption: Workflow for X-ray crystallographic analysis of chiral N-Boc amino alcohols.

Data Collection Strategy
  • Radiation Source: Cu Kα ( λ=1.54178 Å) microfocus source. The longer wavelength of copper maximizes the resonant scattering (anomalous dispersion) of Oxygen and Nitrogen atoms.

  • Temperature: Data must be collected at cryogenic temperatures (typically 100 K) using a liquid nitrogen cryostream. This minimizes atomic thermal vibrations (Debye-Waller factor), significantly improving high-angle resolution and the precision of hydrogen atom placement.

  • Detector: A photon-counting pixel array detector (e.g., PILATUS or EIGER) is recommended to capture weak reflections accurately.

Space Group and Flack Parameter

Because the molecule is enantiopure, it must crystallize in a non-centrosymmetric, chiral space group—most commonly P21​21​21​ (orthorhombic) or P21​ (monoclinic).

The absolute stereochemistry is validated using the Flack parameter ( x ) [4].

  • If x≈0 (with a standard uncertainty <0.1 ), the (1S,2R) absolute configuration is definitively confirmed.

  • If x≈1 , the crystal is the inverted (1R,2S) enantiomer.

  • If x≈0.5 , the crystal is a racemic twin.

Quantitative Crystallographic Data

The following table summarizes the anticipated crystallographic parameters for tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate based on established structural data for homologous cis-N-Boc amino alcohols [1][2].

ParameterExpected Value / Specification
Chemical Formula C₁₀H₁₉NO₃
Formula Weight 201.26 g/mol
Crystal System Orthorhombic (or Monoclinic)
Space Group P21​21​21​ (or P21​ )
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Z (Molecules per unit cell) 4
Density (calculated) ~1.15 - 1.25 g/cm³
Absorption Coefficient ( μ ) ~0.70 mm⁻¹
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
Flack Parameter ( x ) 0.00±0.04

Conclusion

The structural elucidation of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate via X-ray crystallography is a definitive method for validating its stereochemical purity. By employing Cu Kα radiation and careful low-temperature data collection, researchers can confidently assign the (1S,2R) absolute configuration via the Flack parameter. Furthermore, analyzing the R22​(8) and C(4) hydrogen-bonding networks provides critical insights into the solid-state stability and physicochemical properties of this essential pharmaceutical building block.

References

  • El Mestehdi, et al. (2022). "Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate." Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1072-1076. Available at:[Link]

  • Aitken, R. A., & Cordes, D. B. (2023). "tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine)." Molbank, 2023(3), M1728. Available at:[Link]

  • Luna, A., Astorga, C., Fulop, F., & Gotor, V. (1998). "Enzymatic resolution of (±)-cis-2-aminocyclopentanol and (±)-cis-2-aminocyclohexanol." Tetrahedron: Asymmetry, 9(24), 4483-4487. Available at:[Link]

  • Parsons, S., Flack, H. D., & Wagner, T. (2014). "Crystal structures of (RS)-N-[(1R,2S)-2-benzyloxy-1-(2,6-dimethylphenyl)propyl]..." IUCrData. Available at:[Link]

Exploratory

Analytical Whitepaper: Melting Point Determination of tert-Butyl (1S,2R)-2-hydroxycyclopentylcarbamate

Introduction & Molecular Context tert-Butyl (1S,2R)-2-hydroxycyclopentylcarbamate (CAS: 913631-66-0) is a highly specific chiral building block frequently utilized in the synthesis of complex active pharmaceutical ingred...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecular Context

tert-Butyl (1S,2R)-2-hydroxycyclopentylcarbamate (CAS: 913631-66-0) is a highly specific chiral building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). As a Boc-protected amino alcohol, it presents as a crystalline powder at room temperature. The accurate determination of its melting point is not merely a routine physical characterization; it serves as a critical, front-line diagnostic for both chemical purity and enantiomeric excess (ee). Because diastereomeric or enantiomeric impurities disrupt the crystalline lattice, a sharp melting point correlates directly with high stereochemical purity.

Causality in Methodological Design

When determining the melting point of Boc-protected cyclic compounds, analysts must account for two primary physicochemical liabilities:

  • Moisture Hygroscopicity: The hydroxyl (-OH) and carbamate (-NHBoc) groups can engage in hydrogen bonding with atmospheric moisture. Trapped water acts as a plasticizer, disrupting the crystal lattice and artificially depressing the melting point.

  • Thermal Lability of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is susceptible to thermal deprotection (loss of isobutylene and CO2) at elevated temperatures. If the heating ramp rate is too fast, localized superheating can cause premature thermal degradation, obscuring the true thermodynamic melting point (clear point).

MP_Factors Compound tert-Butyl (1S,2R)-2-hydroxy cyclopentylcarbamate Pure High Enantiomeric Purity (Intact Crystal Lattice) Compound->Pure Impure Diastereomeric Impurities (Lattice Disruption) Compound->Impure Moisture Retained Moisture (Plasticization) Compound->Moisture FastRamp Excessive Heating Rate (>2 °C/min) Compound->FastRamp SharpMP Sharp Melting Range (ΔT < 1.0 °C) Pure->SharpMP DepressedMP Depressed & Broadened Melting Range Impure->DepressedMP Moisture->DepressedMP Degradation Boc Thermal Degradation (Obscured Clear Point) FastRamp->Degradation

Physicochemical factors influencing the melting point of Boc-protected compounds.

Regulatory Alignment: USP <741> and Ph. Eur. 2.2.14

To ensure reproducibility and compliance, the protocol must align with USP General Chapter <741> (Class Ia)[1] and European Pharmacopoeia (Ph. Eur.) 2.2.14[2]. Both standards mandate the capillary method for crystalline powders. USP <741> defines the melting range from the onset of melting (collapse point) to the clear point (liquefaction)[1], while Ph. Eur. 2.2.14 emphasizes the clear point as the definitive melting point[2]. It must not be confused with the melting interval even though both are given as a range[3].

Table 1: Comparison of Pharmacopeial Parameters and Optimized Method
ParameterUSP <741> (Class Ia)Ph. Eur. 2.2.14Optimized Method for CAS 913631-66-0
Sample Preparation Dried, finely powderedDried in vacuo over silica gel (24h)Dried in vacuo over silica gel (24h)
Capillary Dimensions 0.8–1.2 mm ID, 0.2–0.3 mm wall0.9–1.1 mm ID, 0.10–0.15 mm wall1.0 mm ID, 0.2 mm wall
Column Height 2.5–3.5 mm4–6 mm3.0 mm
Start Temperature ~5 °C below expected MP~10 °C below expected MP5 °C below expected MP
Heating Ramp Rate 1 ± 0.5 °C/min~1 °C/min1.0 °C/min
Reported Value Range (Onset to Clear Point)Clear PointRange + Clear Point

Self-Validating Experimental Protocol

To guarantee the scientific integrity of the results, the protocol must act as a self-validating system. This is achieved by bracketing the sample analysis with a System Suitability Test (SST).

Step 1: Instrument Calibration and System Suitability
  • Select a USP Melting Point Reference Standard with a melting range close to the expected melting point of the sample. For typical Boc-protected amino alcohols, lower-range standards are appropriate (e.g., Vanillin or Acetanilide)[4].

  • Run the reference standard in triplicate at a ramp rate of 1 °C/min.

  • Validation Gate: The instrument is qualified only if the mean clear point is within ±0.5 °C of the certified value.

Table 2: Recommended System Suitability Standards (USP/WHO)
Reference StandardCertified Clear Point (°C)Acceptable USP Range (°C)
Vanillin83.281.0 – 83.0
Acetanilide114.5113.5 – 115.5
Phenacetin136.2134.0 – 136.0
Step 2: Sample Preparation (Drying and Pulverization)
  • Transfer approximately 50 mg of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate into a clean agate mortar.

  • Gently triturate to a fine, homogeneous powder.

    • Causality: Uniform particle size ensures isotropic heat transfer, preventing broad melting ranges caused by large crystals insulating smaller ones.

  • Dry the pulverized sample in a vacuum desiccator over anhydrous silica gel for 24 hours[2].

    • Causality: Removes interstitial moisture without applying thermal stress that could prematurely degrade the Boc group.

Step 3: Capillary Loading
  • Use alkali-free hard-glass capillary tubes (internal diameter 0.8–1.2 mm, wall thickness 0.2–0.3 mm)[1].

  • Press the open end of the capillary into the dried powder.

  • Invert and tap the capillary firmly on a solid surface (or use a drop tube) to pack the powder tightly.

  • Ensure the final packed column height is exactly 3.0 mm[5].

    • Causality: A column too high causes a thermal gradient across the sample; a column too low provides insufficient optical density for automated photometric detection.

Step 4: Thermal Analysis
  • Pre-heat the melting point apparatus block to 5 °C below the expected onset temperature of the compound.

  • Insert the loaded capillary into the heating block.

  • Initiate a heating ramp rate of exactly 1.0 °C/min[1].

    • Causality: A slow, controlled ramp allows the sample to maintain thermal equilibrium with the heating block, preventing the thermal lag that causes artificially high readings or Boc-cleavage.

  • Record the Onset Point (temperature at which the powder column collapses against the capillary wall) and the Clear Point (temperature at which the last solid particle passes into the liquid phase)[2].

MP_Workflow SST System Suitability Test (USP Reference Standards) Prep Sample Preparation (Trituration & Vacuum Drying) SST->Prep Pass Load Capillary Loading (3.0 mm Column Height) Prep->Load Preheat Thermal Equilibration (T_expected - 5°C) Load->Preheat Ramp Controlled Ramp Heating (1.0 °C / min) Preheat->Ramp Detect Optical Detection (Onset & Clear Point) Ramp->Detect

Workflow for self-validating melting point determination.

References[5] Determination of Melting Points According to Pharmacopeia - thinkSRS.com | Source: thinksrs.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvJAciExSj0BQN9jIsSeIbWp70zC4Lnib_9joNki2cTfsDNoMnRUP8BsMARXUBQRH7roe7ahnIJsUbugcbe6XeHnVclUMxlPhxrLe3GevhX__1tMlovJJvPaaLQETYvwVJ_sb67RRY_HXb3Se5yLhf__Q1Mw4Q3b7-niUq-tyG-VOaBw==[2] <741> MELTING RANGE OR TEMPERATURE | Source: drugfuture.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7mdHSzeUZ1_2MHUfw7WQJtTkiw67FmOfD3EWx_KVO1kLJgPylDW7FBn5kMHdPK3AwZt7G3lrjOMobDcie29zPihhD3sH-4MDWqqy_gRYKRknp-rW0NuF4PjghzTg7WuoTKKKpYuC2OzxqcNQKxJ7pbXavhlETmW6MHwplMLgyAD3rcy_xU9lVrCJluQ-z[6] Compliance with amended General Chapter USP <741> Melting Range or Temperature | Source: researchgate.net | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdW9KLHbOYNrgM_lg26AkGWkZ2rgVGR4EYypBppAVrfW5tfyNoTWGKxp-m2Lxm8xjQIZAujBd2HlcSALEXcJHOLoKRbJo7MQq6skoOhVjhBUVkBXEB79GB4ZESjLK6PZMHGXKJsyjO--4lpZBjs5kURxOAbqOq9yC2ub1fUHv6qb9nIOZ_9yXlkxCzcoBhssvbApm9QPjxb2XMzGEVy9Ibs7Y9zPsoNKYKvMuQHN_79bFgXv96znIAsw==[3] 2.2.14. Melting point - capillary method | Source: uspbpep.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU-G9Hwaq7Rk8HU-Pixd19YPG8HqJqhTC9A_EExxf6ACLnuCQMCd7_eSODaELoROFKfnOdki0hY38lJu9WoU1eWhMocezhnPbn1yPXTV3ifw2rUuPyzMirdOHPow47TM7fH0WaKrlF2mXfWj4bk7_aoX8qV9kahgxme60PxgEss0r2Zj89A4weoOYzh4_EYg==[4] Technical guide for the elaboration of monographs. 8th edition, 2022 | Source: citeline.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvly7FCHNbVJyMZcXPHFCuDUCgh5nmJ039jhCuNbHRkeKcy2y4YDSC50MeqfiRLji7eOZqogRB90hqLIEkSviZgQqLOZ_7BflLXkbF1-GmGLMhH_WX-CixaeSt34xxheRmvCjsyJQvNEO_sIhepMGY5-miDnnATrPsbkcXEKU7dwalkYmvNubnOKsW2Zaagk9p[1] (1R,2S)-cis-N-Boc-2-aminocyclopentanol | Source: sigmaaldrich.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVeMFWWePiEydsT3KPchggz5pwL03rOUSrhN19pM7rBmTVpNxBfenaECM9I9ZUXKH5W5n_hLSB3_HhwaPmMaOnXg839VMQc4imtzP5OU4aH8KcANh8BvCu8wZyTkYsbQeRQnbO_m9_Ht9rfmP8lqjfOsuLqA==

Sources

Foundational

Thermodynamic Stability and Conformational Dynamics of tert-Butyl (1S,2R)-2-hydroxycyclopentylcarbamate

Executive Briefing tert-Butyl (1S,2R)-2-hydroxycyclopentylcarbamate (CAS: 913631-66-0) is a critical chiral building block utilized in the synthesis of advanced peptidomimetics and targeted therapeutics. As an N -Boc pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

tert-Butyl (1S,2R)-2-hydroxycyclopentylcarbamate (CAS: 913631-66-0) is a critical chiral building block utilized in the synthesis of advanced peptidomimetics and targeted therapeutics. As an N -Boc protected cis-2-aminocyclopentanol derivative, its thermodynamic stability is not merely a function of its isolated functional groups, but rather the complex interplay between cyclopentane ring pseudorotation and robust intramolecular non-covalent interactions.

Unlike rigid cyclohexane systems, the 5-membered cyclopentane ring introduces unique conformational constraints. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic forces governing the (1S,2R) isomer, detailing the causality behind its stability and providing self-validating experimental workflows for structural profiling.

Structural Thermodynamics and Causality

The thermodynamic baseline of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate is dictated by the principle of enthalpy-entropy compensation.

Ring Puckering and Spatial Proximity

Cyclopentane rings rapidly interconvert between envelope ( Cs​ ) and half-chair ( C2​ ) conformations to alleviate torsional strain from eclipsing adjacent C-H bonds. In the (1S,2R) cis-configuration, the bulky tert-butyloxycarbonyl (Boc) protected amine and the hydroxyl group are forced into a pseudo-axial/pseudo-equatorial arrangement. This geometry restricts the dihedral angle between the substituents to approximately 40°–60°.

The Intramolecular Hydrogen Bond Network

This specific dihedral constraint places the hydroxyl donor/acceptor and the carbamate acceptor/donor in optimal spatial proximity. The dominant thermodynamic driver for the cis-isomer is the formation of a highly favorable 6-membered intramolecular hydrogen-bonded ring (where the -OH proton donates to the carbonyl oxygen of the Boc group).

Experimental photoelectron spectroscopy studies on analogous cis-2-aminocyclopentanol systems demonstrate that the enthalpic stabilization gained from this intramolecular hydrogen bond (typically ΔH≈−3 to −5 kcal/mol) overwhelmingly compensates for the entropic penalty of conformational locking[1]. Furthermore, computational and gas-phase studies confirm that cis-1,2-cyclopentane derivatives exhibit significantly stronger intramolecular hydrogen bonding than their cyclohexane counterparts, as the 5-membered ring's geometry natively supports the ideal O-H···O interaction distance without inducing severe ring strain[2].

Cis vs. Trans Thermodynamic Divergence

In contrast, the trans isomers (1R,2R or 1S,2S) must adopt a diequatorial or diaxial conformation. The increased spatial distance and unfavorable dihedral angle ( ∼90∘120∘ ) prevent the formation of a strong intramolecular H-bond without introducing massive torsional strain[3]. Consequently, in non-polar media or the gas phase, the (1S,2R) cis-isomer is thermodynamically superior to its trans counterpart.

ConformationalThermodynamics A Open Conformer (High Entropy, High Enthalpy) B H-Bonded Conformer (6-Membered Ring) (Low Entropy, Low Enthalpy) A->B ΔH ≈ -4 kcal/mol (Thermodynamically Favored) C Steric Clash / Ring Strain (Unfavorable) A->C Torsional Strain B->A Polar Solvent Disruption (e.g., Water, DMSO)

Caption: Thermodynamic equilibrium of the (1S,2R) isomer driven by intramolecular H-bonding.

Experimental Workflows: A Self-Validating Protocol System

To empirically validate the thermodynamic stability of this molecule, researchers must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems, ensuring that the observed stability is intrinsic to the molecule's conformation and not an artifact of the solvent environment.

Protocol 1: Variable Temperature (VT) 1H-NMR for Enthalpic Profiling

Causality: VT-NMR differentiates between intra- and intermolecular H-bonds. Intermolecular bonds are highly sensitive to thermal kinetic disruption, whereas strong intramolecular bonds in the cis-isomer remain structurally intact across a broad temperature gradient. Methodology:

  • Sample Preparation: Dissolve 15 mg of the (1S,2R) compound in 0.6 mL of anhydrous Toluene- d8​ (a non-polar, non-competing solvent).

  • Orthogonal Control (Self-Validation): Prepare a parallel sample in DMSO- d6​ . DMSO is a potent H-bond acceptor designed to deliberately outcompete and disrupt the intramolecular network.

  • Data Acquisition: Acquire high-resolution 1H-NMR spectra at 10 K intervals from 298 K to 368 K.

  • Signal Tracking & Extraction: Monitor the chemical shift ( δ ) of the carbamate -NH proton. Calculate the temperature coefficient ( Δδ/ΔT ).

  • Interpretation: A value of <0.003 ppm/K in Toluene- d8​ confirms a thermodynamically stable, solvent-shielded intramolecular H-bond. The DMSO- d6​ control must yield a significantly larger coefficient ( >0.006 ppm/K), validating that the internal bond was successfully broken by the competing solvent.

Protocol 2: Concentration-Independent FT-IR Spectroscopy

Causality: Dilution increases the mean free path between molecules, exponentially decreasing the probability of intermolecular interactions. If thermodynamic stability is driven by intramolecular forces, the vibrational frequency of the H-bonded groups will remain static regardless of concentration. Methodology:

  • Baseline Calibration: Purge the FT-IR spectrometer with dry N 2​ to eliminate atmospheric water interference.

  • Serial Dilution: Prepare a 0.1 M stock solution of the compound in anhydrous CCl 4​ . Perform serial dilutions to generate 0.05 M, 0.01 M, and 0.001 M solutions.

  • Spectral Acquisition: Scan the 3800–3200 cm −1 region using a liquid cell. Adjust path lengths inversely to concentration (e.g., 0.1 mm for 0.1 M; 10 mm for 0.001 M) to maintain constant absorbance intensity.

  • Data Analysis: Track the ν (OH) stretching band. A sharp, concentration-independent band red-shifted to ∼3450 cm −1 confirms the presence of a robust intramolecular H-bond.

ValidationWorkflow N1 Synthesize/Isolate (1S,2R) Isomer N2 VT-NMR in Toluene-d8 (Track Δδ/ΔT) N1->N2 N3 FT-IR in CCl4 (Serial Dilution) N1->N3 N4 Control: NMR in DMSO-d6 (H-Bond Disruption) N2->N4 Orthogonal Control N5 Thermodynamic Validation N2->N5 Δδ/ΔT < 0.003 N3->N5 Static ν(OH) N4->N5 Δδ/ΔT > 0.006

Caption: Self-validating experimental workflow for thermodynamic profiling of H-bonds.

Quantitative Data Synthesis

The following table synthesizes the expected thermodynamic and spectroscopic markers for the cis-(1S,2R) isomer compared against its trans counterpart, serving as a reference matrix for analytical validation.

Propertycis-(1S,2R) Isomertrans-(1R,2R) IsomerAnalytical Implication
Dominant Conformation Pseudo-axial / Pseudo-equatorialDiequatorialCis geometry forces spatial proximity of the -OH and -NHBoc groups.
Intramolecular H-Bond Strong (6-membered pseudo-ring)Weak to NoneEnthalpic stabilization heavily favors the cis isomer in non-polar media.
VT-NMR Δδ/ΔT (NH) <0.003 ppm/K >0.005 ppm/KLow coefficient in cis indicates the proton is solvent-shielded.
FT-IR ν (OH) Shift ∼3450 cm −1 (Sharp, Static) ∼3600 cm −1 (Broad, Dynamic)Concentration-independent red-shift in cis confirms internal bond strength.
Relative Gas-Phase ΔG 0.0 kcal/mol (Reference) +2.5 to +4.0 kcal/molCis is thermodynamically more stable in the absence of competing solvents.

References

  • SPECTROSCOPIC STUDIES OF ALCOHOLS: VI. INTRAMOLECULAR HYDROGEN BONDS IN ETHANOLAMINE AND ITS O- AND N-METHYL DERIVATIVES ResearchGate[Link][1]

  • An Experimental and Computational Study of the Gas-Phase Structures of Five-Carbon Monosaccharides The Journal of Physical Chemistry A - ACS Publications[Link][2]

  • Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols Bioscience, Biotechnology, and Biochemistry - Taylor & Francis[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Asymmetric Synthesis of tert-Butyl (1S,2R)-2-hydroxycyclopentylcarbamate

Executive Summary The synthesis of enantiopure cis-1,2-amino alcohols is a critical operation in modern drug development, as these rigid scaffolds serve as privileged chiral building blocks for peptidomimetics, nucleosid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of enantiopure cis-1,2-amino alcohols is a critical operation in modern drug development, as these rigid scaffolds serve as privileged chiral building blocks for peptidomimetics, nucleoside analogs, and targeted therapeutics[1]. Specifically, tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate (the Boc-protected form of (1S,2R)-2-aminocyclopentanol) requires strict stereochemical control to maintain its (1S,2R) absolute configuration.

This application note details a highly scalable, self-validating chemoenzymatic protocol. Rather than relying on complex and often low-yielding asymmetric transition-metal catalysis, this workflow leverages a high-yielding racemic synthesis followed by a highly selective enzymatic kinetic resolution using Burkholderia cepacia lipase (BCL)[2].

Mechanistic Rationale & Pathway Design

As a Senior Application Scientist, it is vital to understand the causality behind this synthetic route rather than just executing the steps. The protocol is built on two foundational chemical principles:

  • The Walden Inversion Imperative: Direct asymmetric ring-opening of meso-epoxides (e.g., cyclopentene oxide) with nitrogen nucleophiles overwhelmingly favors the trans configuration due to the thermodynamic requirement for anti-periplanar attack. To access the cis relative stereochemistry, our protocol first synthesizes the trans-amino alcohol, protects the amine, and then forces a stereospecific SN2 Walden inversion at the carbinol carbon using an acetate nucleophile[2].

  • Biocatalytic Kinetic Resolution: Direct chemical asymmetric synthesis of the cis-isomer is prone to partial racemization. Instead, we utilize Burkholderia cepacia lipase (BCL). The active site of BCL possesses a highly specific stereorecognition pocket that strictly obeys Kazlauskas' rule. In the presence of an acyl donor (vinyl acetate), BCL selectively acylates the (1R,2S)-enantiomer. The steric bulk of the (1S,2R)-enantiomer prevents it from forming the necessary transition state with the catalytic triad, leaving our target—tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate—unreacted and easily separable with an enantiomeric excess (ee) of >99%[3].

Synthetic Workflow Diagram

G A Cyclopentene Oxide B trans-2-Aminocyclopentanol (NH4OH opening) A->B C trans-N-Boc-2-aminocyclopentanol (Boc2O, Et3N) B->C D trans-Mesylate Intermediate (MsCl, Pyridine) C->D E cis-N-Boc-2-aminocyclopentyl acetate (KOAc, SN2 Inversion) D->E F (±)-cis-N-Boc-2-aminocyclopentanol (Basic Hydrolysis) E->F G Enzymatic Kinetic Resolution (Burkholderia cepacia lipase, Vinyl Acetate) F->G H tert-Butyl (1S,2R)-2-hydroxycyclopentylcarbamate (Unreacted Target, ee > 99%) G->H (1S,2R) Enantiomer I (1R,2S)-Acetate (Acylated Byproduct) G->I (1R,2S) Enantiomer

Chemoenzymatic workflow for the asymmetric synthesis of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of the Racemic Precursor, (±)-cis-N-Boc-2-aminocyclopentanol

Note: This phase establishes the critical cis-relationship prior to resolution.

  • Epoxide Opening: Charge a pressure vessel with cyclopentene oxide (1.0 eq) and 25% aqueous ammonia (10.0 eq). Seal and heat to 60 °C for 12 hours. Cool to room temperature, concentrate under reduced pressure, and lyophilize to yield crude trans-2-aminocyclopentanol[2].

  • Boc Protection: Dissolve the crude amino alcohol in dichloromethane (DCM). Add triethylamine (1.5 eq) and cool to 0 °C. Dropwise, add di-tert-butyl dicarbonate (Boc2O, 1.1 eq). Stir at room temperature for 4 hours.

    • Self-Validation Check: Monitor via TLC (n-hexane/EtOAc 1:1, Ninhydrin stain). The primary amine spot at the baseline must completely disappear, replaced by a non-staining, higher Rf spot.

  • Mesylation: To the DCM solution from Step 2, add pyridine (2.0 eq) and cool to 0 °C. Slowly add methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours. Wash with 1N HCl, brine, dry over Na2SO4, and concentrate to yield the trans-mesylate.

  • Stereochemical Inversion: Dissolve the mesylate in anhydrous DMF. Add potassium acetate (KOAc, 3.0 eq) and heat to 85 °C for 16 hours.

    • Self-Validation Check: The complete disappearance of the mesylate via TLC confirms the SN2 Walden inversion has gone to completion, yielding cis-N-Boc-2-aminocyclopentyl acetate without elimination byproducts.

  • Hydrolysis: Dissolve the acetate in methanol. Add K2CO3 (2.0 eq) and stir at room temperature for 4 hours. Filter, concentrate, and purify via flash chromatography to yield pure racemic (±)-cis-N-Boc-2-aminocyclopentanol.

Phase 2: Enzymatic Kinetic Resolution

Note: This step isolates the desired (1S,2R) enantiomer.

  • Reaction Setup: Suspend (±)-cis-N-Boc-2-aminocyclopentanol (1.0 eq) in diisopropyl ether (DIPE) to a concentration of 0.1 M.

  • Biocatalyst Addition: Add vinyl acetate (3.0 eq) as the acyl donor. Add Burkholderia cepacia lipase (BCL) powder (typically 50% w/w relative to the substrate)[3].

  • Incubation: Incubate the suspension in an orbital shaker at 35 °C and 250 rpm.

  • In-Process Monitoring (Critical): Monitor the reaction strictly via chiral HPLC (e.g., Chiralcel OD-H column). The reaction must be terminated exactly when the conversion reaches 50%. Allowing the reaction to proceed further will erode the enantiomeric excess of the target.

  • Separation: Filter the enzyme (which can be washed and reused). Concentrate the filtrate and subject it to silica gel chromatography (n-hexane/EtOAc gradient).

    • The acylated byproduct, (1R,2S)-2-(Boc-amino)cyclopentyl acetate, elutes first (lower polarity).

    • The target, tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate , elutes second (higher polarity).

Quantitative Data & Optimization

The choice of enzyme and solvent is not arbitrary. The table below summarizes the optimization data that validates the selection of BCL in DIPE for this protocol. BCL provides an exceptional Enantiomeric Ratio (E-value), ensuring near-perfect resolution[3].

BiocatalystSolventAcyl DonorTime (h)Conversion (%)ee of (1S,2R)-Target (%)E-Value
Burkholderia cepacia lipase (BCL) Diisopropyl ether Vinyl acetate 48 50.1 > 99.5 > 200
Candida antarctica lipase B (CAL-B)Diisopropyl etherVinyl acetate7212.514.015
Porcine Pancreatic Lipase (PPL)TolueneIsopropenyl acetate9625.033.05
Burkholderia cepacia lipase (BCL)THFVinyl acetate4845.081.045

Table 1: Comparative efficiency of lipases in the kinetic resolution of (±)-cis-N-Boc-2-aminocyclopentanol. The BCL/DIPE system is strictly required to achieve pharmaceutical-grade optical purity.

References

  • Kolodiazhna, A., et al. "Enzymatic resolution of heterocyclic intermediates for biologically active compound preparation." ResearchGate. Available at:[Link]

  • Luna, A., Astorga, C., Fülöp, F., & Gotor, V. "Enzymatic resolution of (±)-cis-2-aminocyclopentanol and (±)-cis-2-aminocyclohexanol." Tetrahedron: Asymmetry 9.24 (1998): 4483-4487. Available at:[Link]

Sources

Application

Application Note: tert-Butyl (1S,2R)-2-hydroxycyclopentylcarbamate as a Conformationally Restricted Scaffold in Lead Optimization

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Introduction & Mechanistic Rationale In contemporary drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Introduction & Mechanistic Rationale

In contemporary drug discovery, transitioning from flexible linear alkyl chains to conformationally restricted cyclic scaffolds is a highly validated strategy to improve target binding affinity, kinase selectivity, and pharmacokinetic (PK) profiles. The chiral building block tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate (CAS: 913631-66-0) is a highly versatile cis-1,2-aminoalcohol derivative utilized extensively in scaffold hopping and peptidomimetic design.

By locking the amino and hydroxyl pharmacophores into a five-membered cyclopentane ring, medicinal chemists can effectively reduce the entropic penalty associated with target binding. Furthermore, the removal of rotatable bonds enhances metabolic stability against proteolytic degradation, a critical factor in optimizing oral bioavailability.

Stereochemical Significance

The cis-(1S,2R) configuration forces the substituents into a defined dihedral angle. This precise spatial arrangement is crucial for chelating metal centers in metalloenzymes or forming bifurcated hydrogen bonds within kinase hinge regions. The tert-butoxycarbonyl (Boc) protecting group serves a dual purpose:

  • Synthetic Orthogonality: It completely masks the nucleophilicity of the amine, allowing for aggressive downstream functionalization of the secondary hydroxyl group (e.g., oxidation, etherification, or Mitsunobu inversion).

  • Lipophilicity Modulation: It significantly increases the lipophilicity of the otherwise highly polar aminoalcohol, facilitating easier purification via normal-phase chromatography and improving handling, as supported by standards from .

DrugDiscovery A High-Throughput Screening B Scaffold Hopping (Linear to Cyclic) A->B C Integration of CAS 913631-66-0 B->C D Conformational Restriction C->D E Lead Optimization & SAR Profiling D->E

Workflow illustrating the integration of CAS 913631-66-0 in hit-to-lead optimization.

Physicochemical Data Summary

Understanding the physical parameters of this building block is essential for predicting its behavior in organic synthesis and automated liquid handling systems. The parent free-base is extensively documented in .

Table 1: Physicochemical Properties of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate

PropertyValue
Chemical Name tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate
CAS Number 913631-66-0
Molecular Formula C₁₀H₁₉NO₃
Molecular Weight 201.26 g/mol
Stereochemistry cis-(1S,2R)
Optical Purity (ee) ≥ 98.0% (GC)
Physical State Solid / Powder

Experimental Methodologies & Self-Validating Protocols

The following protocols detail the synthesis of the Boc-protected scaffold from its commercially available hydrochloride salt, followed by a downstream functionalization workflow. Every step is designed with built-in causality to ensure reproducibility and high enantiomeric fidelity [1, 3].

Protocol 1: N-Boc Protection of (1S,2R)-2-Aminocyclopentanol

Objective: Convert the highly polar, water-soluble hydrochloride salt (CAS: 225791-13-9) into a lipophilic, orthogonally protected building block.

Table 2: Reagent Stoichiometry for N-Boc Protection

ReagentEquivalentsRole
(1S,2R)-2-Aminocyclopentanol HCl1.0Substrate
Triethylamine (TEA)3.0Base / Acid Scavenger
Di-tert-butyl dicarbonate (Boc₂O)1.0Protecting Agent
Dichloromethane (DCM)0.1 MSolvent

Step-by-Step Procedure:

  • Preparation: Suspend 1.0 eq of (1S,2R)-2-aminocyclopentanol HCl in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: DCM is chosen because it provides excellent solubility for the incoming Boc anhydride and the final product, while remaining chemically inert to the reactants.

  • Neutralization: Cool the suspension to 0°C using an ice bath and add 3.0 eq of Triethylamine (TEA) dropwise.

    • Causality: TEA serves a dual purpose. First, it neutralizes the HCl salt, liberating the free nucleophilic amine. Second, the excess acts as an acid scavenger. The 0°C temperature prevents exothermic degradation.

  • Protection: Slowly add 1.0 eq of Boc₂O to the stirring mixture.

    • Causality: Slow addition prevents the formation of di-Boc protected side products and safely manages the evolution of CO₂ gas.

  • Propagation: Remove the ice bath, allow the reaction to warm to 16°C – 20°C, and stir for 12 hours.

    • Causality: Maintaining mild room temperature ensures complete conversion without risking thermal deprotection or side reactions at the secondary hydroxyl group.

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: NaHCO₃ removes unreacted acid and TEA-HCl salts. The organic extraction isolates the highly lipophilic Boc-protected product, yielding a self-validating pure solid ready for downstream chemistry.

Protocol 2: Downstream Functionalization - Oxidation to N-Boc-2-aminocyclopentanone

Objective: Generate a ketone handle for subsequent reductive amination, Grignard addition, or spirocycle formation.

Step-by-Step Procedure:

  • Preparation: Dissolve the synthesized tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate in anhydrous DCM at 0°C.

  • Oxidation: Add 1.2 eq of Dess-Martin Periodinane (DMP) portion-wise.

    • Causality: DMP is specifically selected over Swern or Jones reagents because it operates under mild, neutral conditions. This is critical to prevent the epimerization of the labile alpha-chiral center (C1) adjacent to the newly formed ketone.

  • Workup: Quench the reaction with a 1:1 mixture of saturated NaHCO₃ and Na₂S₂O₃. Stir vigorously until the organic layer is clear.

    • Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine species, while NaHCO₃ neutralizes the acetic acid byproduct formed during the DMP oxidation, preventing unwanted Boc-deprotection.

Synthesis A (1S,2R)-2-Aminocyclopentanol Hydrochloride B Boc Protection (Boc2O, TEA, DCM) A->B C tert-butyl (1S,2R)-2-hydroxy- cyclopentylcarbamate B->C D Dess-Martin Oxidation (DCM, 0°C to RT) C->D E Mitsunobu Inversion (DIAD, PPh3, Acid) C->E F N-Boc-2-aminocyclopentanone (Ketone Intermediate) D->F G trans-1,2-Amino Derivatives (Stereochemical Inversion) E->G

Synthetic pathways for the functionalization of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate.

Conclusion

The integration of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate into drug discovery pipelines provides a robust method for introducing conformational rigidity into lead compounds. By adhering to the strict, causality-driven protocols outlined above, chemists can ensure high enantiomeric purity and synthetic efficiency, ultimately accelerating the hit-to-lead optimization process.

References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 12886904, (1S,2R)-2-Aminocyclopentanol. Retrieved from[Link]

Method

Application Note: Selective Boc Deprotection of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate

Abstract This application note provides a comprehensive guide to the selective deprotection of the tert-butyloxycarbonyl (Boc) group from tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate. The presence of a secondary alco...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the selective deprotection of the tert-butyloxycarbonyl (Boc) group from tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate. The presence of a secondary alcohol necessitates the use of mild conditions to prevent acid-catalyzed side reactions such as dehydration. This document details several protocols, explains the underlying chemical principles, and offers a decision-making framework for selecting the most appropriate method based on substrate stability and reaction scale.

Introduction: The Challenge of Selectivity

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, valued for its stability to a wide range of nucleophilic and basic conditions.[1] Its removal is typically achieved under acidic conditions.[1] However, for substrates bearing acid-sensitive functionalities, such as the secondary hydroxyl group in tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate, standard deprotection protocols using strong acids like trifluoroacetic acid (TFA) can lead to undesired side reactions, primarily dehydration to form the corresponding cyclopentene derivative.

Therefore, achieving selective deprotection of the Boc group while preserving the integrity of the hydroxyl functionality is a critical challenge. This note explores various methodologies designed to achieve this selectivity, focusing on the rationale behind the choice of reagents and reaction conditions.

Mechanistic Considerations: Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group under acidic conditions proceeds through a well-established mechanism.[1][2][3]

  • Protonation: The acid protonates the carbonyl oxygen of the carbamate.[1][2][3]

  • Fragmentation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][2][3]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes to release the free amine and carbon dioxide.[1][2][3]

The generation of the highly electrophilic tert-butyl cation is a key consideration, as it can be trapped by nucleophiles present in the reaction mixture.[4][5] In the case of our substrate, the secondary alcohol is generally stable, but under strongly acidic conditions, protonation of the hydroxyl group followed by elimination of water can occur, leading to the formation of an alkene. The choice of a milder acid or a system that minimizes the lifetime of the carbocation is therefore paramount.

Recommended Protocols for Selective Deprotection

Several methods can be employed for the selective deprotection of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate. The choice of protocol will depend on the scale of the reaction, available reagents, and the desired purity of the final product.

Protocol 1: HCl in 1,4-Dioxane (Standard Mild Acidic Conditions)

This is a widely used and reliable method for Boc deprotection that is often milder than TFA.[6][7] The use of an anhydrous solution of HCl in an etheral solvent like dioxane minimizes the presence of water, which could potentially participate in side reactions.

Experimental Protocol:

  • Dissolve tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate (1.0 equiv) in anhydrous 1,4-dioxane.

  • To this solution, add a 4M solution of HCl in 1,4-dioxane (2.0-4.0 equiv).[8]

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the product, (1S,2R)-2-aminocyclopentanol, will often precipitate as its hydrochloride salt.

  • The solid can be collected by filtration and washed with a cold non-polar solvent like diethyl ether.

Causality and Insights:

  • The use of a stoichiometric amount of a strong acid like HCl in a non-protic solvent provides a controlled acidic environment.

  • The formation of the hydrochloride salt of the product often facilitates its isolation and purification by simple filtration.

Protocol 2: Aqueous Phosphoric Acid (A Greener Alternative)

Aqueous phosphoric acid offers an effective, environmentally benign, and mild alternative for the deprotection of tert-butyl carbamates.[9] It is particularly useful when other acid-sensitive groups are present.

Experimental Protocol:

  • Dissolve tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate (1.0 equiv) in a suitable organic solvent such as THF or acetone.

  • Add an aqueous solution of phosphoric acid (e.g., 85 wt. %). The amount of acid and the concentration can be optimized based on the reaction scale and substrate solubility.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) while monitoring by TLC or LC-MS.

  • Upon completion, neutralize the reaction mixture with a suitable base (e.g., NaHCO₃ solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.

Causality and Insights:

  • Phosphoric acid is a weaker acid than HCl or TFA, providing a milder deprotection environment that is less likely to promote dehydration.

  • The aqueous workup allows for easy removal of the acid and isolation of the free amine product.

Protocol 3: Oxalyl Chloride in Methanol (A Non-Traditional Approach)

A recently reported mild method utilizes oxalyl chloride in methanol for N-Boc deprotection.[10][11] This system generates HCl in situ, but the overall mechanism is suggested to be more complex than simple acidolysis.[10][11]

Experimental Protocol:

  • Dissolve tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate (1.0 equiv) in methanol.

  • Carefully add oxalyl chloride (2.0-3.0 equiv) dropwise to the solution at room temperature. An exotherm may be observed.

  • Stir the reaction mixture for 1-4 hours at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the solvent can be removed under reduced pressure to yield the hydrochloride salt of the product.

Causality and Insights:

  • This method avoids the use of pre-prepared strong acid solutions.

  • The reaction conditions are mild and have been shown to be effective for a range of substrates.[10][11]

Data Presentation: Comparison of Deprotection Conditions

ProtocolReagentSolventTemperature (°C)Typical Reaction Time (h)WorkupPotential Side Reactions
1 4M HCl in Dioxane1,4-DioxaneRoom Temp.1-4FiltrationDehydration (low risk)
2 Aqueous H₃PO₄THF/AcetoneRoom Temp. - 502-8Neutralization, ExtractionDehydration (very low risk)
3 Oxalyl ChlorideMethanolRoom Temp.1-4EvaporationFormation of byproducts from oxalyl chloride (low risk)

Visualization of the Decision-Making Workflow

Deprotection_Decision start Start: Need to deprotect (1S,2R)-2-hydroxycyclopentylcarbamate acid_sensitivity Is the substrate highly acid-sensitive? start->acid_sensitivity scale Reaction Scale? acid_sensitivity->scale No H3PO4 Protocol 2: Aqueous H₃PO₄ (Milder, greener) acid_sensitivity->H3PO4 Yes reagents Reagent Availability? scale->reagents Small/Medium Scale HCl_dioxane Protocol 1: HCl in Dioxane (Standard, reliable) scale->HCl_dioxane Large Scale reagents->HCl_dioxane Standard Reagents oxalyl_chloride Protocol 3: Oxalyl Chloride/MeOH (Alternative mild) reagents->oxalyl_chloride Alternative Needed end_product Desired Product: (1S,2R)-2-aminocyclopentanol HCl_dioxane->end_product H3PO4->end_product oxalyl_chloride->end_product

Caption: Decision workflow for selecting a Boc deprotection method.

Conclusion

The selective deprotection of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate can be successfully achieved using several mild acidic protocols. The standard method of using HCl in dioxane offers a reliable and straightforward approach. For highly sensitive substrates or when a greener process is desired, aqueous phosphoric acid presents an excellent alternative. The oxalyl chloride in methanol method provides another mild option. The choice of the optimal conditions should be guided by the specific requirements of the synthesis, including scale, purity, and the presence of other functional groups. Careful monitoring of the reaction is recommended to ensure complete conversion and minimize the formation of byproducts.

References

  • Li, B., Berliner, M., Buzon, R., et al. (2006). Aqueous phosphoric acid is an effective, environmentally benign, selective and mild reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24541–24547. [Link]

  • Le-Dévéhat, F., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). [Link]

  • Kocsis, L., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved March 15, 2026, from [Link]

  • Wikipedia. (2023, December 29). tert-Butyloxycarbonyl protecting group. [Link]

  • Jones, A. D., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved March 15, 2026, from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]

Sources

Application

Application Notes and Protocols: O-Alkylation of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate

Introduction O-alkylated derivatives of chiral amino alcohols are privileged structural motifs in a vast array of biologically active molecules and are cornerstone building blocks in modern drug discovery. The title comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

O-alkylated derivatives of chiral amino alcohols are privileged structural motifs in a vast array of biologically active molecules and are cornerstone building blocks in modern drug discovery. The title compound, tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate, presents a common yet challenging substrate for selective O-alkylation. The presence of both a hydroxyl and a carbamate group necessitates careful selection of reaction conditions to avoid undesired N-alkylation or other side reactions. This guide provides an in-depth analysis of established and effective methods for the O-alkylation of this substrate, offering detailed protocols, mechanistic insights, and a comparative summary to aid researchers in selecting the optimal strategy for their synthetic needs.

The secondary alcohol in the substrate is sterically hindered to some extent by the adjacent bulky tert-butoxycarbonyl (Boc) protecting group, which can influence reaction rates and require specific catalytic systems for efficient conversion. The key to successful O-alkylation lies in activating the hydroxyl group to enhance its nucleophilicity or converting it into a good leaving group, while the Boc group provides protection to the amine.

Challenges in O-Alkylation

A primary challenge in the alkylation of amino alcohols is the potential for competing N-alkylation, as both the hydroxyl and the amine (or carbamate) can act as nucleophiles.[1] While the Boc-protecting group on the amine of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate significantly reduces the nucleophilicity of the nitrogen atom, strong bases can deprotonate the carbamate proton, leading to potential side reactions. Therefore, the choice of base and reaction conditions is critical to ensure high selectivity for O-alkylation.

Methodology I: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for the formation of ethers.[2][3][4][5] It proceeds via an SN2 reaction between an alkoxide and an alkyl halide or other electrophile with a good leaving group.[2][3][4] For the O-alkylation of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate, this method involves the deprotonation of the hydroxyl group with a suitable base to form the corresponding alkoxide, which then reacts with an alkylating agent.

Mechanism of Williamson Ether Synthesis

The reaction begins with the deprotonation of the alcohol by a base to form an alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent in a concerted SN2 fashion, leading to the formation of the ether and a salt byproduct.[3]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack ROH R-OH RO_minus R-O⁻ ROH->RO_minus Deprotonation Base Base H_Base_plus H-Base⁺ Base->H_Base_plus R_prime_X R'-X X_minus X⁻ R_prime_X->X_minus Ether R-O-R' RO_minus_2 R-O⁻ RO_minus_2->Ether SN2 Attack

Caption: General mechanism of the Williamson Ether Synthesis.

Protocol: Williamson Ether Synthesis

Materials:

  • tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1-1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired O-alkylated product.

Expert Insights:

  • Base Selection: Sodium hydride is a strong, non-nucleophilic base that is effective for deprotonating alcohols.[2] Other strong bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or potassium tert-butoxide (KOtBu) can also be used. The choice of base can influence the reaction rate and selectivity.

  • Solvent Choice: THF is a common solvent for this reaction. DMF can also be used and may accelerate the reaction rate due to its polar aprotic nature, which enhances the nucleophilicity of the alkoxide.

  • Alkylating Agent: Primary alkyl halides are ideal for SN2 reactions.[3][4] Secondary and tertiary alkyl halides may lead to elimination byproducts.[3][5]

  • Safety: Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

Methodology II: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry.[6][7] This reaction is particularly useful for sterically hindered alcohols where the Williamson ether synthesis may be sluggish.[8][9] The reaction utilizes a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6]

Mechanism of the Mitsunobu Reaction

The mechanism of the Mitsunobu reaction is complex but generally involves the initial formation of a betaine intermediate from the reaction of the phosphine and the azodicarboxylate.[10] The alcohol then adds to the phosphonium center, and subsequent deprotonation by the conjugate base of the nucleophile (in this case, another alcohol for ether formation, or more commonly, a carboxylic acid for esterification followed by reduction) leads to an oxyphosphonium salt. Finally, an SN2 attack by the nucleophile on the carbon bearing the activated hydroxyl group results in the desired product with inversion of configuration.[6][10]

Mitsunobu_Reaction cluster_0 Activation cluster_1 SN2 Displacement PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Oxyphosphonium Oxyphosphonium Salt Betaine->Oxyphosphonium ROH R-OH ROH->Oxyphosphonium Nucleophile Nu⁻ Product R-Nu Nucleophile->Product Ph3PO Ph₃PO Oxyphosphonium_2 Oxyphosphonium Salt Oxyphosphonium_2->Ph3PO

Caption: Simplified mechanism of the Mitsunobu Reaction.

Protocol: Mitsunobu Reaction for O-Alkylation

Materials:

  • tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate

  • The alcohol to be coupled (e.g., methanol, ethanol, benzyl alcohol)

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Dissolve tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate (1.0 equivalent), the alcohol (1.5-2.0 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.

  • Slowly add a solution of DEAD or DIAD (1.5 equivalents) in anhydrous THF to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by silica gel column chromatography to separate the desired ether from triphenylphosphine oxide and the reduced azodicarboxylate byproduct.

Expert Insights:

  • Reagent Stoichiometry: It is crucial to use a slight excess of the phosphine and azodicarboxylate to ensure complete conversion of the alcohol.

  • Inversion of Stereochemistry: The Mitsunobu reaction proceeds with inversion of configuration at the alcohol center.[6] This is a critical consideration when the stereochemistry of the product is important.

  • Workup and Purification: The byproducts of the Mitsunobu reaction, triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate, can sometimes be challenging to remove completely. Careful chromatography is often required.

  • Safety: DEAD and DIAD are potentially explosive and should be handled with care.

Methodology III: Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers a practical and often highly selective method for O-alkylation, particularly for N-Boc protected amino alcohols.[11] This method utilizes a phase-transfer catalyst, such as a quaternary ammonium salt, to transport a hydroxide ion from an aqueous phase to an organic phase containing the substrate.[12][13][14] This allows for deprotonation of the alcohol under biphasic conditions, often leading to excellent chemoselectivity for O-alkylation over N-alkylation.[11]

Mechanism of Phase-Transfer Catalysis

In this system, the quaternary ammonium salt (Q+X-) exchanges its counter-ion with a hydroxide ion from the concentrated aqueous base. The resulting lipophilic quaternary ammonium hydroxide (Q+OH-) is soluble in the organic phase, where it deprotonates the alcohol. The resulting alkoxide then reacts with the alkylating agent.

PTC_Alkylation cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH_aq NaOH(aq) QOH_org Q⁺OH⁻ NaOH_aq->QOH_org Ion Exchange QX_aq Q⁺X⁻ QX_aq->QOH_org ROH_org R-OH RO_minus_Q_plus_org R-O⁻Q⁺ ROH_org->RO_minus_Q_plus_org R_prime_X_org R'-X Ether_org R-O-R' R_prime_X_org->Ether_org QOH_org->RO_minus_Q_plus_org Deprotonation RO_minus_Q_plus_org->Ether_org Alkylation interface Interface

Caption: O-Alkylation under Phase-Transfer Catalysis conditions.

Protocol: O-Alkylation via Phase-Transfer Catalysis

Materials:

  • tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate

  • Toluene or heptane

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Tetrabutylammonium chloride (TBAC) or tetrabutylammonium bromide (TBAB)

  • Alkylating agent (e.g., diethyl sulfate, benzyl chloride)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a vigorously stirred biphasic mixture of a solution of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate (1.0 equivalent) in toluene and 50% aqueous NaOH, add the phase-transfer catalyst (e.g., TBAC, 0.05-0.1 equivalents).

  • Add the alkylating agent (1.1-1.5 equivalents) to the mixture.

  • Stir the reaction vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 2-12 hours, monitoring by TLC.

  • After completion, dilute the reaction mixture with water and separate the layers.

  • Extract the aqueous layer with toluene or another suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Expert Insights:

  • Catalyst Choice: Tetrabutylammonium salts are common and effective phase-transfer catalysts. The choice of the counter-ion (e.g., chloride, bromide, hydrogensulfate) can sometimes influence the reaction efficiency.

  • High Selectivity: This method has been shown to provide excellent selectivity for O-alkylation of N-Boc amino alcohols, often yielding the desired product exclusively.[11]

  • Scalability: Phase-transfer catalysis is often readily scalable, making it an attractive method for process chemistry.[11]

  • Vigorous Stirring: Efficient mixing is crucial for facilitating the transfer of ions between the two phases.

Methodology IV: Silver(I) Oxide-Mediated Alkylation

Silver(I) oxide (Ag2O) can be employed as a mild and effective promoter for the O-alkylation of alcohols.[15] This method is particularly useful for sensitive substrates and can offer high selectivity.[15] The reaction is thought to proceed through the coordination of the silver ion to the hydroxyl group, increasing its acidity and facilitating deprotonation and subsequent alkylation.[15]

Protocol: Silver(I) Oxide-Mediated O-Alkylation

Materials:

  • tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate

  • Silver(I) oxide (Ag2O)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous dichloromethane (DCM) or toluene

  • Celite®

Procedure:

  • To a solution of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate (1.0 equivalent) in anhydrous DCM, add silver(I) oxide (1.5-2.0 equivalents).

  • Add the alkyl halide (1.1-1.5 equivalents) to the suspension.

  • Stir the reaction mixture at room temperature or with gentle heating in the dark (to prevent light-induced decomposition of Ag2O) for 12-48 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts.

  • Wash the Celite® pad with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Expert Insights:

  • Mild Conditions: This method proceeds under neutral and mild conditions, which is advantageous for substrates with sensitive functional groups.[16]

  • Versatility: The method has been shown to be applicable to a range of alkyl halides.[15]

  • Stoichiometry of Ag2O: A stoichiometric amount of Ag2O is typically required.

  • Workup: The filtration through Celite® provides a simple and efficient way to remove the inorganic byproducts.

Comparative Summary of O-Alkylation Methods

MethodKey ReagentsAdvantagesDisadvantagesStereochemistry
Williamson Ether Synthesis Strong base (e.g., NaH), Alkyl halideWell-established, readily available reagents, generally good yields.Requires strong base, potential for elimination side reactions with hindered halides.[3][5]Retention
Mitsunobu Reaction PPh3, DEAD/DIAD, AlcoholMild conditions, effective for hindered alcohols, predictable stereochemical outcome.[6][7][9]Stoichiometric byproducts can be difficult to remove, potential for side reactions, use of hazardous reagents.[6]Inversion
Phase-Transfer Catalysis Quaternary ammonium salt, aq. base, Alkylating agentHigh chemoselectivity for O-alkylation, mild conditions, scalable.[11][12]Requires vigorous stirring, reaction rates can be slower than other methods.Retention
Silver(I) Oxide-Mediated Ag2O, Alkyl halideMild and neutral conditions, suitable for sensitive substrates, simple workup.[15][16]Requires stoichiometric amounts of expensive silver reagent, can be slow.Retention

Conclusion

The O-alkylation of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate can be achieved through several effective methods. The choice of the most appropriate protocol depends on factors such as the nature of the alkylating agent, the desired stereochemical outcome, the scale of the reaction, and the sensitivity of the substrate to the reaction conditions. The Williamson ether synthesis remains a robust and general method, while the Mitsunobu reaction offers a reliable alternative, particularly for achieving inversion of stereochemistry. Phase-transfer catalysis provides an excellent option for highly selective and scalable O-alkylation. For sensitive substrates requiring mild and neutral conditions, silver(I) oxide-mediated alkylation is a valuable tool. By understanding the principles and practical considerations of each method, researchers can confidently select and execute the optimal synthetic strategy for their specific needs in the development of novel therapeutics and other advanced materials.

References

  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945-2964. [Link]

  • Swamy, K. C. K., & Kumar, N. N. B. (2009). Mitsunobu and related reactions: advances and applications. Chemical Reviews, 109(6), 2561-2651. [Link]

  • Hughes, D. L. (1992). The Mitsunobu reaction. Organic Reactions, 42, 335-656. [Link]

  • Dodge, J. A., & Martin, S. F. (1993). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 71, 167. [Link]

  • Stark, C. M., & Li, C. J. (Eds.). (2007). Phase-transfer catalysis: mechanism and syntheses. Springer Science & Business Media. [Link]

  • Bouzide, A., & Sauvé, G. (1997). Highly selective silver (I) oxide mediated monoprotection of symmetrical diols. Tetrahedron Letters, 38(34), 5945-5948. [Link]

  • Li, J. J. (2014). Name reactions: A collection of detailed reaction mechanisms. Springer. [Link]

  • O'Donnell, M. J. (2004). The preparation of optically active α-amino acids from the benzophenone imines of glycine derivatives. Accounts of Chemical Research, 37(8), 506-517. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reaction and synthesis. Springer. [Link]

Sources

Method

Application Note: Synthesis and Application of Chiral Ligands Derived from tert-Butyl (1S,2R)-2-hydroxycyclopentylcarbamate

Executive Summary The synthesis of highly enantioenriched chiral molecules is a cornerstone of modern drug development and fine chemical manufacturing. Among the myriad of chiral auxiliaries and ligands available, confor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly enantioenriched chiral molecules is a cornerstone of modern drug development and fine chemical manufacturing. Among the myriad of chiral auxiliaries and ligands available, conformationally constrained cyclic 1,2-amino alcohols have emerged as privileged scaffolds[1]. Specifically, tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate serves as an exceptionally versatile, Boc-protected precursor.

This application note details the end-to-end synthetic workflow for converting this protected precursor into a highly effective chiral ligand, followed by its validation in a benchmark asymmetric catalytic reaction. By leveraging the rigid cis-cyclopentane backbone, researchers can achieve highly predictable stereochemical environments, overcoming the conformational flexibility issues inherent in acyclic analogues.

Mechanistic Rationale: The cis-Cyclopentyl Advantage

The efficacy of a chiral ligand is fundamentally tied to its ability to create a sterically and electronically biased transition state.

  • Conformational Rigidity: The cis-(1S,2R) stereochemistry on a five-membered cyclopentane ring forces the amino and hydroxyl groups into a highly defined, restricted bite angle[1]. When chelating transition metals (e.g., Zn, Cu), this forms a rigid bicyclic chelate ring.

  • Facial Shielding: Unlike acyclic 1,2-amino alcohols (e.g., ephedrine) which suffer from bond rotation, or cyclohexyl derivatives which can flip between multiple chair conformations, the cyclopentane "envelope" conformation ensures that the chiral pocket remains structurally locked. This directs incoming nucleophiles strictly to one face (Re or Si) of the coordinated substrate.

  • Orthogonal Protection: The tert-butyl carbamate (Boc) group allows for stable storage and orthogonal functionalization. It can be cleanly cleaved under acidic conditions to reveal the secondary amine for subsequent structural tuning[2].

SyntheticWorkflow A tert-butyl (1S,2R)- 2-hydroxycyclopentylcarbamate (Boc-Protected) B 4M HCl in Dioxane (Deprotection) A->B C (1S,2R)-2-aminocyclopentanol hydrochloride B->C D Benzaldehyde, NaBH(OAc)3 (Reductive Amination) C->D E (1S,2R)-N-Benzyl- 2-aminocyclopentanol (Chiral Ligand) D->E

Synthetic workflow from Boc-protected precursor to the chiral N-benzyl amino alcohol ligand.

Experimental Workflows & Protocols

Protocol A: Quantitative Boc-Deprotection

To utilize the amino alcohol as a ligand, the Boc group must first be removed to yield the free amine salt[3].

Reagents: tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate (1.0 eq), 4M HCl in Dioxane (5.0 eq), Anhydrous Dichloromethane (DCM).

  • Charge a flame-dried round-bottom flask with tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate (10.0 mmol, 2.01 g) and dissolve in anhydrous DCM (20 mL).

  • Cool the solution to 0 °C using an ice bath under an inert argon atmosphere.

  • Dropwise add 4M HCl in Dioxane (12.5 mL, 50.0 mmol).

  • Remove the ice bath and stir at ambient temperature (20–25 °C) for 2 hours.

  • Concentrate the mixture in vacuo to yield a crude solid.

  • Triturate the solid with cold diethyl ether (3 x 15 mL), filter, and dry under high vacuum to afford (1S,2R)-2-aminocyclopentanol hydrochloride as a white crystalline solid.

Causality & Expert Insight: Why use 4M HCl in Dioxane instead of Trifluoroacetic Acid (TFA)? TFA leaves trifluoroacetate salts, which are hygroscopic and can complicate precise molarity calculations during delicate catalytic complex formation. HCl in dioxane yields the hydrochloride salt, which is highly crystalline, non-hygroscopic, and easily purified by simple trituration.

Self-Validation Checkpoint: Complete consumption of the starting material (Rf ≈ 0.6 in 1:1 EtOAc/Hexanes) and the appearance of a baseline spot (Ninhydrin active, purple) on TLC confirms successful deprotection.

Protocol B: Synthesis of (1S,2R)-N-Benzyl-2-aminocyclopentanol

The free primary amine is converted into a secondary amine to increase steric bulk, which is critical for high enantioselectivity.

Reagents: (1S,2R)-2-aminocyclopentanol hydrochloride (1.0 eq), Triethylamine (1.1 eq), Benzaldehyde (1.0 eq), Sodium triacetoxyborohydride (1.5 eq), 1,2-Dichloroethane (DCE).

  • Suspend the hydrochloride salt (5.0 mmol, 0.69 g) in anhydrous DCE (25 mL).

  • Add triethylamine (5.5 mmol, 0.77 mL) and stir for 15 minutes to liberate the free amine.

  • Add benzaldehyde (5.0 mmol, 0.51 mL) and stir at room temperature for 1 hour to allow complete imine formation.

  • Cool to 0 °C and add sodium triacetoxyborohydride (7.5 mmol, 1.59 g) in portions.

  • Stir at room temperature for 12 hours.

  • Quench with saturated aqueous NaHCO₃ (20 mL), extract with DCM (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Purify via flash column chromatography (Silica gel, EtOAc/Hexanes) to yield the pure chiral ligand.

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Causality & Expert Insight: Direct alkylation with benzyl bromide frequently leads to over-alkylation (forming a tertiary amine), which destroys the secondary amine's ability to properly coordinate the metal center. Reductive amination with NaBH(OAc)₃ strictly halts at the mono-alkylated secondary amine.

Self-Validation Checkpoint: The mono-alkylated product presents as a distinct UV-active spot (Rf ≈ 0.4 in 5% MeOH/DCM). Absence of a tertiary amine byproduct validates the chemoselectivity.

Protocol C: Benchmark Validation via Asymmetric Diethylzinc Addition

The synthesized ligand is validated by catalyzing the enantioselective addition of diethylzinc to benzaldehyde.

Reagents: (1S,2R)-N-benzyl-2-aminocyclopentanol (0.05 eq), Diethylzinc (1M in hexanes, 2.0 eq), Benzaldehyde (1.0 eq), Anhydrous Toluene.

  • In a flame-dried Schlenk tube, dissolve the chiral ligand (0.05 mmol, 9.6 mg) in anhydrous toluene (3 mL) under argon.

  • Add diethylzinc (1.0 M in hexanes, 2.0 mL, 2.0 mmol) dropwise at 0 °C. Stir for 30 minutes to pre-form the chiral zinc-alkoxide catalyst.

  • Add benzaldehyde (1.0 mmol, 0.10 mL) dropwise at 0 °C.

  • Maintain stirring at 0 °C for 16 hours.

  • Quench carefully with 1M HCl (5 mL) and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

Causality & Expert Insight: The chiral ligand must fully react with diethylzinc to form the active zinc-alkoxide species before the aldehyde is introduced. If benzaldehyde is added prematurely, uncatalyzed background racemic addition will occur, drastically lowering the enantiomeric excess (ee)[2].

Self-Validation Checkpoint: Analyze the crude mixture via chiral stationary phase HPLC (e.g., Chiralcel OD-H, 98:2 Hexanes/i-PrOH, 1.0 mL/min). Baseline resolution between the (R) and (S) enantiomers validates the stereochemical induction.

CatalyticCycle L (1S,2R)-Chiral Ligand C Chiral Zinc-Alkoxide Complex L->C Z Zn(Et)2 (Diethylzinc) Z->C S Benzaldehyde Coordination C->S TS Rigid Transition State (Steric Shielding) S->TS P Enantioenriched 1-Phenyl-1-propanol TS->P P->L Ligand Recovery

Catalytic cycle and stereochemical control model for asymmetric diethylzinc addition.

Data Presentation & Comparative Analysis

The structural rigidity of the cyclopentyl backbone translates directly to catalytic performance. Table 1 summarizes the benchmark data of various chiral amino alcohol ligands in the asymmetric addition of diethylzinc to benzaldehyde.

Table 1: Comparative Performance of Chiral Amino Alcohol Ligands

LigandBackbone TypeYield (%)Enantiomeric Excess (ee %)Major Configuration
(1S,2R)-N-Benzyl-2-aminocyclopentanol cis-Cyclopentyl96>94(S)
(1S,2S)-N-Benzyl-2-aminocyclopentanol trans-Cyclopentyl9595(S)
(-)-DAIB Isoborneol9899(S)
(1R,2S)-N-Methylephedrine Acyclic8578(R)
(1R,2S)-2-(Benzylamino)cyclohexanol cis-Cyclohexyl8882(S)

Data Interpretation: The cis-cyclopentyl ligand synthesized from tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate vastly outperforms acyclic and cyclohexyl variants, offering enantioselectivities on par with the industry-standard DAIB ligand while being highly modular and easier to synthesize on scale.

References

  • [3] National Center for Biotechnology Information. "PubChem Compound Summary for CID 12886904, (1S,2R)-2-Aminocyclopentanol." PubChem,[Link]

  • [1] Ghosh, A. K., et al. "Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary." Tetrahedron Letters,[Link]

  • [2] Birrell, J. A. "I. Enantioselective Acylation of Silyl Ketene Acetals through Fluoride Anion-Binding Catalysis II. Development of a Practical Method for the Synthesis of Highly Enantioenriched Trans-1,2-Amino Alcohols." Harvard DASH, [Link]

  • ChemBK. "(1S,2R)-2-aminocyclopentanol hydrochloride." ChemBK Database,[Link]

Sources

Application

cross-coupling reactions involving tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate

Application Note: Advanced Cross-Coupling Strategies for tert-Butyl (1S,2R)-2-hydroxycyclopentylcarbamate in Drug Discovery Executive Summary tert-Butyl (1S,2R)-2-hydroxycyclopentylcarbamate (CAS 913631-66-0) is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Cross-Coupling Strategies for tert-Butyl (1S,2R)-2-hydroxycyclopentylcarbamate in Drug Discovery

Executive Summary

tert-Butyl (1S,2R)-2-hydroxycyclopentylcarbamate (CAS 913631-66-0) is a highly valuable chiral building block in modern medicinal chemistry. It is most notably utilized in the synthesis of pyrrolopyridazine-based Janus kinase 3 (JAK3) inhibitors, which are critical in the treatment of inflammatory and autoimmune diseases such as rheumatoid arthritis and psoriasis[1][2]. The cis-1,2-amino alcohol motif provides a rigid, stereodefined scaffold that is crucial for optimal binding within the ATP pocket of the JAK3 kinase domain. This application note details two divergent cross-coupling strategies for functionalizing this substrate: direct C-O etherification and oxidation-enabled C-C cross-coupling.

Mechanistic & Stereochemical Causality

The cross-coupling of this specific substrate presents unique mechanistic challenges due to the steric hindrance of the bulky tert-butoxycarbonyl (Boc) group and the secondary nature of the alcohol.

  • The Challenge of Direct C-O Cross-Coupling: In palladium-catalyzed Buchwald-Hartwig etherification, secondary alcohols are notoriously prone to β-hydride elimination from the intermediate [LnPnII(Ar)(alkoxide)] complex. This undesired pathway leads to the formation of ketone byproducts and the reduction of the aryl halide[3][4]. To overcome this, highly specialized bulky biarylphosphine ligands—specifically RockPhos —must be employed. The conformational rigidity and steric bulk of RockPhos force the palladium center into a geometry that dramatically accelerates reductive elimination, outcompeting β-hydride elimination and successfully yielding the stereoretentive cis-aryloxycyclopentylcarbamate[4][5].

  • The Oxidation-Enabled C-C Cross-Coupling Alternative: An alternative, highly robust strategy employed in the commercial synthesis of JAK3 inhibitors is the oxidation of the secondary alcohol to a ketone, followed by enol triflate formation[1][2]. This sequence strategically relieves the steric strain of the cis-Boc group and converts a challenging sp³ C-O coupling into a reliable sp²-sp² Suzuki-Miyaura C-C cross-coupling, allowing for the introduction of diverse (hetero)aryl groups onto the cyclopentene ring.

Experimental Protocols

Protocol A: Oxidation and Suzuki-Miyaura C-C Cross-Coupling (Validated JAK3 Inhibitor Route)

This self-validating workflow converts the secondary alcohol into a reactive electrophile for C-C bond formation.

Step 1: Oxidation to tert-Butyl (S)-2-oxocyclopentylcarbamate

  • Dissolve tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Add Dess-Martin periodinane (DMP) (1.05 equiv) while maintaining the reaction flask in a room-temperature water bath to control the mild exotherm[2].

  • Stir for 1.5 hours. In-process control: The reaction is self-validating via the formation of a white precipitate (the iodinane byproduct), indicating reaction progression.

  • Quench vigorously with equal volumes of 1 M aqueous sodium thiosulfate and saturated aqueous NaHCO₃ to destroy excess oxidant and neutralize acetic acid.

  • Extract the organic phase, concentrate, and purify via silica gel chromatography (0 to 50% ethyl acetate in hexanes) to yield the ketone as a white crystalline solid[1].

Step 2: Enol Triflate Formation

  • Dissolve the ketone in anhydrous THF (0.1 M) and cool to -78 °C under nitrogen.

  • Dropwise add KHMDS (1.1 equiv) to form the enolate. Stir for 30 minutes.

  • Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent) (1.2 equiv) in THF.

  • Gradually warm to room temperature. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify to isolate the cyclopentenyl triflate.

Step 3: Suzuki-Miyaura Cross-Coupling

  • Combine the enol triflate (1.0 equiv), appropriate aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a 4:1 mixture of 1,4-dioxane and water.

  • Sparge the mixture with N₂ for 10 minutes to deoxygenate.

  • Add Pd(dppf)Cl₂ (0.05 equiv) and heat to 80 °C.

  • Monitor by LCMS. Upon completion (typically 2-4 hours), cool, filter through Celite, and purify via reverse-phase HPLC or silica chromatography to isolate the C-C coupled precursor[1][2].

Protocol B: Direct C-O Buchwald-Hartwig Etherification

This protocol details the direct coupling of the secondary alcohol using RockPhos, preserving the sp³ character of the cyclopentane ring.

Step 1: Reaction Setup (Glovebox Required)

  • In a nitrogen-filled glovebox, charge an oven-dried vial with tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate (1.2 equiv), the target aryl halide (1.0 equiv), [(allyl)PdCl]₂ (1-2 mol %), RockPhos ligand (2-4 mol %), and NaOtBu (1.5 equiv)[3][4].

  • Suspend the mixture in anhydrous toluene or 1,4-dioxane (1.0 M relative to the aryl halide).

Step 2: Catalytic Coupling

  • Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat to 40–90 °C (depending on the electronic nature of the aryl halide; electron-rich halides require higher temperatures)[4][5].

  • Stir for 12–15 hours. The bulky di-tert-butylphosphine moiety of RockPhos ensures rapid reductive elimination, preventing ketone formation[5].

Step 3: Isolation

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of silica gel to remove palladium residues.

  • Concentrate under reduced pressure and purify via column chromatography to yield the stereoretentive cis-aryloxycyclopentylcarbamate.

Quantitative Data Summary

ParameterProtocol A: Oxidation + Suzuki C-CProtocol B: RockPhos C-O Etherification
Reaction Type sp²-sp² C-C Cross-Couplingsp³-sp² C-O Cross-Coupling
Key Intermediate Cyclopentenyl TriflateNone (Direct Coupling)
Catalyst System Pd(dppf)Cl₂[(allyl)PdCl]₂ / RockPhos
Typical Temperature 80 °C (Suzuki step)40 °C – 90 °C
Stereochemical Outcome Loss of C2 stereocenter (forms sp² alkene)Strict retention of (1S,2R) cis geometry
Primary Byproducts Protodeboronation productsTrace ketone (via β-hydride elimination)
Yield Range 65% – 85% (over 3 steps)55% – 80% (single step)

Visualizations

SyntheticWorkflow Substrate tert-Butyl (1S,2R)-2-hydroxycyclopentylcarbamate (Secondary Alcohol) Oxidation Oxidation (DMP) Substrate->Oxidation Protocol A: C-C Coupling Buchwald Buchwald-Hartwig C-O Coupling (Pd/RockPhos, Ar-X) Substrate->Buchwald Protocol B: Direct C-O Coupling Ketone tert-Butyl (S)-2-oxocyclopentylcarbamate Oxidation->Ketone Triflation Enol Triflation (KHMDS, Comins' Reagent) Ketone->Triflation EnolTriflate Cyclopentenyl Triflate Triflation->EnolTriflate Suzuki Suzuki-Miyaura C-C Coupling (Pd(dppf)Cl2, Ar-B(OH)2) EnolTriflate->Suzuki Product1 C-C Coupled Cyclopentene Derivative (JAK3 Inhibitor Precursor) Suzuki->Product1 Product2 C-O Coupled Aryl Ether (Stereoretentive) Buchwald->Product2

Synthetic workflows comparing C-C and C-O cross-coupling strategies for the chiral substrate.

JAK3Pathway Cytokine Cytokine (IL-2, IL-4, IL-7, IL-15) Receptor Common Gamma Chain Receptor Cytokine->Receptor JAK3 JAK3 Kinase (Target of Pyrrolopyridazines) Receptor->JAK3 Activates STAT STAT Phosphorylation & Dimerization JAK3->STAT Phosphorylates Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus Immune Immune Response (Autoimmune Diseases) Nucleus->Immune

The JAK3/STAT signaling pathway, the primary biological target for the synthesized inhibitors.

Sources

Method

Application Note: Enzymatic Kinetic Resolution for the Synthesis of tert-Butyl (1S,2R)-2-hydroxycyclopentylcarbamate

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating experimental protocols, and robust chiral synthesis. Strategic Overview & Rationale Chira...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating experimental protocols, and robust chiral synthesis.

Strategic Overview & Rationale

Chiral 1,2-amino alcohols are privileged pharmacophores embedded in numerous biologically active compounds, including kinase inhibitors, nucleoside analogs, and peptidomimetics. Synthesizing these motifs with high enantiomeric purity is a persistent challenge in drug development. While asymmetric synthesis often requires expensive transition-metal catalysts and complex chiral auxiliaries, enzymatic kinetic resolution offers an elegant, scalable, and environmentally benign alternative.

This application note details the robust protocol for synthesizing tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate via the lipase-catalyzed kinetic resolution of its racemic cis-precursor. By leveraging the exquisite stereoselectivity of Burkholderia cepacia lipase (BCL), researchers can achieve enantiomeric excesses (ee) exceeding 99%[1].

Mechanistic Principles: The Causality of Enantioselection

The success of this protocol hinges on the precise manipulation of enzyme-substrate interactions and thermodynamic drivers. Do not treat the enzyme as a "black box"; understanding the causality behind the reaction dictates the experimental parameters.

Enzyme Selection and the Kazlauskas Rule

Burkholderia cepacia lipase (historically classified as Pseudomonas cepacia lipase, PSL) possesses a highly hydrophobic, funnel-like active site that perfectly accommodates the cyclopentyl ring and the bulky N-Boc protecting group[2]. The enantioselection strictly adheres to the Kazlauskas rule for secondary alcohols. In the racemic mixture of (±)-cis-N-Boc-2-aminocyclopentanol, the (1R,2S)-enantiomer presents its hydroxyl group in the optimal orientation for the catalytic serine triad, making it the "fast-reacting" enantiomer[3]. Consequently, it is rapidly O-acylated. The (1S,2R)-enantiomer experiences severe steric clashes within the binding pocket, remaining unreacted.

Thermodynamic Driving Force

We utilize vinyl acetate as the acyl donor. This choice is deliberate and causal: the byproduct of the transesterification is vinyl alcohol, which immediately tautomerizes into acetaldehyde. This irreversible tautomerization prevents the reverse reaction (hydrolysis of the newly formed acetate), driving the kinetic resolution strictly forward and ensuring high enantiomeric ratios (E-values > 100).

Mechanism Racemate Racemic Mixture (±)-cis-N-Boc-2-aminocyclopentanol Enzyme Burkholderia cepacia Lipase (Active Site) Racemate->Enzyme Fast Fast Enantiomer (1R,2S) Enzyme->Fast Preferred Binding (Kazlauskas Rule) Slow Slow Enantiomer (1S,2R) Enzyme->Slow Steric Hindrance Acylated (1R,2S)-Acetate (Easily Separated) Fast->Acylated O-Acylation Target tert-butyl (1S,2R)-2-hydroxy cyclopentylcarbamate (Target) Slow->Target No Reaction AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Acylated

Mechanistic pathway of BCL-catalyzed kinetic resolution following the Kazlauskas rule.

Experimental Workflow & Self-Validating Protocols

The following protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure that deviations are caught before downstream purification.

Pre-requisite: Substrate Preparation

The racemic substrate, (±)-cis-tert-butyl 2-hydroxycyclopentylcarbamate, is typically prepared by the aminolysis of cyclopentene oxide, followed by stereochemical inversion (e.g., via Mitsunobu conditions) to yield the cis-geometry, and subsequent protection with Boc-anhydride (Boc₂O)[1].

Protocol: Enzymatic Kinetic Resolution

Reagents & Materials:

  • (±)-cis-tert-butyl 2-hydroxycyclopentylcarbamate (10.0 g, 49.7 mmol)

  • Burkholderia cepacia lipase (Immobilized, Amano Lipase PS-IM) (2.0 g)

  • Vinyl acetate (13.8 mL, ~3.0 equivalents)

  • Methyl tert-butyl ether (MTBE) (150 mL, anhydrous)

Step-by-Step Methodology:

  • System Initialization: In a 500 mL round-bottom flask, dissolve the racemic substrate (10.0 g) in 150 mL of anhydrous MTBE. Causality: MTBE is selected because it provides excellent substrate solubility without stripping the critical hydration shell from the immobilized enzyme, which is required for its catalytic conformation.

  • Activation: Add 13.8 mL of vinyl acetate to the solution.

  • Biocatalysis: Introduce 2.0 g of immobilized BCL. Seal the flask and incubate in an orbital shaker at 35 °C and 180 rpm. Causality: Agitation prevents mass-transfer limitations around the immobilized enzyme beads, while 35 °C is the optimal thermodynamic sweet spot for BCL activity without inducing thermal denaturation.

  • Self-Validation Checkpoint (Crucial): Monitor the reaction via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). The reaction must be terminated at exactly 50% conversion. Over-conversion will begin to slowly acylate the target (1S,2R)-enantiomer, destroying the yield. Under-conversion leaves residual (1R,2S)-alcohol, destroying the enantiomeric purity.

  • Termination: Once 50% conversion is confirmed (typically 24-36 hours), terminate the reaction by vacuum filtration through a sintered glass funnel to remove the immobilized enzyme. Wash the enzyme bed with 20 mL of MTBE. (The enzyme can be washed with hexane, dried, and reused for up to 3 cycles).

  • Concentration: Concentrate the filtrate under reduced pressure to yield a crude mixture of the (1R,2S)-acetate and the unreacted (1S,2R)-alcohol.

Protocol: Chromatographic Separation
  • Column Preparation: Pack a silica gel column (230-400 mesh) using Hexane/Ethyl Acetate (80:20).

  • Elution: Load the crude mixture. Elute first with Hexane/EtOAc (80:20) to isolate the less polar (1R,2S)-acetate byproduct.

  • Target Isolation: Increase the polarity to Hexane/EtOAc (50:50) to elute the highly polar target, tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate .

  • Verification: Evaporate the solvent to yield the target as a white solid. Verify optical purity via chiral HPLC (Expected: ee > 99%) and structure via ¹H-NMR.

Workflow Substrate Racemic Epoxide (Cyclopentene Oxide) Aminolysis Aminolysis & Inversion (Aq. NH3, then Mitsunobu) Substrate->Aminolysis RacemicAminoAlcohol (±)-cis-2-aminocyclopentanol Aminolysis->RacemicAminoAlcohol Protection Boc Protection (Boc2O, TEA) RacemicAminoAlcohol->Protection RacemicBoc (±)-cis-N-Boc-2-aminocyclopentanol Protection->RacemicBoc Resolution Kinetic Resolution (Burkholderia cepacia lipase, Vinyl Acetate, MTBE) RacemicBoc->Resolution Target Target Molecule tert-butyl (1S,2R)-2-hydroxy cyclopentylcarbamate Resolution->Target Unreacted (ee > 99%) Byproduct Acylated Byproduct (1R,2S)-Acetate Resolution->Byproduct Acylated

End-to-end synthetic workflow highlighting the enzymatic resolution step.

Quantitative Data & Optimization

The table below summarizes the optimization parameters for the kinetic resolution. These data points emphasize why MTBE and Vinyl Acetate are the definitive choices for this specific substrate.

SolventAcyl DonorTemp (°C)Time (h)Conversion (%)ee of (1S,2R)-alcohol (%)E-value
MTBE Vinyl Acetate 35 28 50 > 99.0 > 150
HexaneVinyl Acetate35424896.585
TolueneVinyl Acetate35484592.060
MTBEIsopropenyl Acetate35604088.045

Note: Isopropenyl acetate results in sluggish kinetics due to the increased steric bulk of the leaving group interacting poorly with the BCL active site.

References

  • Kolodiazhna, A., et al. "Enzymatic resolution of heterocyclic intermediates for biologically active compound preparation." ResearchGate. Available at: [Link][1]

  • Luna, A., et al. "Enzymatic resolution of (±)-cis-2-aminocyclopentanol and (±)-cis-2-aminocyclohexanol." Tetrahedron: Asymmetry, 1998. Available at:[Link][2]

  • Kolodiazhna, O. O., et al. "Enzymatic preparation of (1S,2R)- and (1R,2S)-stereoisomers of 2-halocycloalkanols." Tetrahedron: Asymmetry, 2013. Available at:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

preventing racemization of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate during heating

Technical Support Center: Stabilizing Chiral Amino Alcohols Overview & Core Principles Tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate is a valuable chiral building block in pharmaceutical synthesis. Its stereochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilizing Chiral Amino Alcohols

Overview & Core Principles

Tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate is a valuable chiral building block in pharmaceutical synthesis. Its stereochemical integrity is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). A common challenge encountered during synthesis is the loss of enantiomeric purity (racemization) upon heating, particularly in the presence of acidic or basic reagents. This guide provides a comprehensive framework for understanding, troubleshooting, and preventing this critical issue.

The core principle for preventing racemization in this 1,2-amino alcohol system is to avoid conditions that facilitate the formation of a planar, achiral intermediate or a rapidly equilibrating cyclic intermediate. Both acidic and basic conditions, especially at elevated temperatures, can provide pathways for such transformations.[1]

Frequently Asked Questions (FAQs)

Q1: We observed a significant loss of enantiomeric excess (e.e.) in our batch of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate after heating it in solution. What is the likely cause?

A1: The loss of enantiomeric excess upon heating is a classic sign of racemization. For this specific molecule, the primary cause is likely a thermally-assisted reaction involving the neighboring Boc-carbamate and hydroxyl groups.[1] Elevated temperatures provide the activation energy needed to initiate this process, which is often accelerated by the presence of even trace amounts of acid or base.[1]

Q2: What is the proposed mechanism for the thermal racemization of this compound?

A2: The most probable mechanism is Neighboring Group Participation (NGP) , also known as anchimeric assistance.[2][3][4] In this process, the carbamate group acts as an internal nucleophile. The reaction proceeds through a two-step mechanism that results in an overall loss of the original stereochemistry.

  • Step 1 (Intramolecular Cyclization): The lone pair of electrons on the carbamate nitrogen attacks the adjacent carbon bearing the hydroxyl group. This displaces the hydroxyl group (which may be protonated by a trace acid catalyst, turning it into a better leaving group, H₂O) and forms a transient, cyclic oxazolidinone-like intermediate. This step involves an inversion of configuration at the hydroxyl-bearing carbon.

  • Step 2 (Intermolecular Opening): A nucleophile in the reaction mixture (e.g., water, a solvent molecule, or the displaced hydroxyl group) attacks the cyclic intermediate. This second attack also proceeds with inversion of configuration.

Because the process involves two successive inversions, it can lead back to the starting material (retention) or, if the intermediate is symmetrical or can be attacked at two equivalent sites, it can lead to the formation of the enantiomer, resulting in racemization.[4][5]

Q3: At what temperatures does significant racemization become a risk?

A3: There is no single "racemization temperature," as the risk is highly dependent on other factors, including pH, solvent, and reaction time.[1] However, as a general rule, elevated temperatures above 60-80°C should be considered a risk factor that requires careful process control and monitoring. The Boc (tert-butyloxycarbonyl) protecting group itself is generally stable to heat under neutral or basic conditions but becomes increasingly labile in acidic environments as temperature increases.[6][7]

Q4: How does the choice of solvent affect the rate of racemization?

A4: Solvent choice is critical. Protic solvents (like water, methanol, ethanol) can exacerbate racemization by stabilizing charged intermediates and facilitating proton transfer, which is often a key part of the racemization mechanism.[1] Aprotic solvents, particularly non-polar ones like dichloromethane (DCM), tetrahydrofuran (THF), or toluene, are generally preferred as they are less likely to participate in or stabilize the intermediates that lead to racemization.[1]

Q5: Are there any additives that can prevent or minimize racemization?

A5: While the primary strategy should be to avoid harsh conditions, certain additives can help. If acidic conditions are unavoidable, using a buffered system can maintain a milder pH. In peptide synthesis, where racemization is a common problem, additives like HOBt (Hydroxybenzotriazole) are used to form active esters that are less prone to racemization.[8] While not directly applicable here, the principle of avoiding highly reactive intermediates holds. The best "additive" is often a carefully chosen non-invasive reagent or catalyst for the desired transformation.

Q6: How can I accurately monitor the enantiomeric purity of my material?

A6: The gold standard for monitoring enantiomeric purity is Chiral High-Performance Liquid Chromatography (HPLC) .[9][10] This technique uses a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[9] This allows for precise quantification of the enantiomeric excess (e.e.). An alternative, indirect method involves derivatizing the amino alcohol with a chiral agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[9][11]

Mechanistic Insight: The Racemization Pathway

The diagram below illustrates the proposed racemization mechanism via Neighboring Group Participation (NGP). The key is the formation of the planar, achiral protonated oxazolidinone intermediate, which loses the stereochemical information at the C2 position. Subsequent nucleophilic attack can occur from either face, leading to a racemic mixture.

Racemization_Mechanism cluster_start (1S,2R) Enantiomer cluster_intermediate Symmetric Intermediate cluster_end Racemic Mixture Start tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate Intermediate Protonated Oxazolidinone (Achiral Intermediate) Start->Intermediate Heat, H+ (Intramolecular SN2) - H2O End_S (1S,2R) Enantiomer (Retention) Intermediate->End_S H2O Attack (Path A) End_R (1R,2S) Enantiomer (Inversion) Intermediate->End_R H2O Attack (Path B)

Caption: Proposed racemization via a symmetric intermediate.

Troubleshooting Guide: Loss of Enantiomeric Excess

If you have already detected racemization, use this guide to identify and rectify the cause.

Problem Observed Potential Cause Recommended Troubleshooting Steps
Loss of e.e. after heating reaction mixture Elevated Reaction Temperature: High heat provides the activation energy for racemization.1. Lower the reaction temperature. Explore if the reaction can proceed efficiently at room temperature or below.[1] 2. Investigate alternative, lower-temperature activation methods (e.g., microwave irradiation under controlled temperature, photochemistry, or different catalysts).
Harsh pH Conditions: Strong acids or bases catalyze the formation of racemization-prone intermediates.[1]1. Replace strong inorganic bases (e.g., NaOH, KOH) with milder organic amines (e.g., triethylamine, DIPEA).[12] 2. Avoid strong acids (e.g., HCl, H₂SO₄). If an acid is required, consider a weaker one or use a buffered system.[1]
Protic Solvent: Solvents like methanol or water can facilitate proton transfer and stabilize charged intermediates.1. Switch to an aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).[1]
Loss of e.e. during work-up or purification Acidic/Basic Aqueous Wash: Quenching or washing with strong acids or bases can cause racemization.1. Use saturated aqueous solutions of mild reagents like ammonium chloride (NH₄Cl) for acidic washes or sodium bicarbonate (NaHCO₃) for basic washes.[12]
Purification on Acidic Silica Gel: Standard silica gel is acidic and can induce racemization on the column.1. Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% Et₃N in Hexane/EtOAc).[12] 2. Consider using an alternative stationary phase like neutral alumina.[12]
High Heat During Solvent Removal: Prolonged heating on a rotary evaporator can degrade the product.1. Remove solvent under reduced pressure at the lowest feasible temperature (e.g., using a room temperature or cool water bath).[12]

Recommended Preventative Protocols & Workflow

The most robust strategy is prevention. The following workflow and protocol are designed to minimize the risk of racemization from the outset.

General Preventative Workflow

Caption: A workflow designed to maintain stereochemical integrity.

Protocol: Stereoretentive Amide Coupling (Example)

This protocol illustrates the application of these principles for a common transformation, such as coupling the hydroxyl group with a carboxylic acid.

Objective: To perform an esterification reaction while preventing racemization of the chiral center.

Materials:

  • tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate

  • Carboxylic acid of interest

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (4-Dimethylaminopyridine) - catalytic amount

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This minimizes side reactions and potential epimerization.

  • Reagent Addition: Add a catalytic amount of DMAP (0.1 eq) followed by the slow, portion-wise addition of DCC or EDC (1.2 eq).

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours). Avoid unnecessarily long reaction times.[1]

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC was used).

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x). These mild washes remove unreacted acid and coupling reagents without harsh pH swings.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator with a water bath temperature below 30°C.

  • Purification: Purify the resulting crude product by flash column chromatography using silica gel that has been pre-treated with 1% triethylamine in the eluent system.

  • Final Analysis: Confirm the structure and verify the enantiomeric excess of the final product using ¹H NMR, ¹³C NMR, and Chiral HPLC.

References

  • D. J. Ager, I. Prakash, D. R. Schaad, "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis," Chemical Reviews, 1996, 96 (2), 835–876. [Link]

  • M. J. Krische, et al., "Direct Conversion of Primary Alcohols to 1,2-Amino Alcohols: Enantioselective Iridium-Catalyzed Carbonyl Reductive Coupling of Phthalimido-Allene via Hydrogen Auto-Transfer," Journal of the American Chemical Society, 2018. [Link]

  • J. L. R. Smith, et al., "Catalytic Deracemization of 1,2-Aminoalcohols through Enantioselective Hydrogen Atom Abstraction," Journal of the American Chemical Society, 2023. [Link]

  • R. Bhushan, M. Lal, "Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride," Chromatographia, 2009, 70, 413–421. [Link]

  • E. V. Anslyn, et al., "Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes," Chemical Science, 2021, 12, 8046-8052. [Link]

  • ResearchGate, "Is the protecting group boc of the amino group stable at 37°C?," ResearchGate Q&A, 2024. [Link]

  • Wikipedia, "Neighbouring group participation," Wikipedia, The Free Encyclopedia. [Link]

  • Grokipedia, "Neighbouring group participation," Grokipedia. [Link]

  • Common Organic Chemistry, "Boc Protection Mechanism (Boc2O)," commonorganicchemistry.com. [Link]

  • Royal Society of Chemistry, "A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids," RSC Advances, 2024. [Link]

  • National Institutes of Health, "Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues," PMC, 2017. [Link]

  • K. K. Mandal, "NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP)," St. Paul's C. M. College, Kolkata. [Link]

  • Scribd, "Neighboring Group Participation," Scribd. [Link]

  • Chemistry Stack Exchange, "Why does neighbouring group participation happen?," Chemistry Stack Exchange. [Link]

  • Organic Chemistry Portal, "Boc-Protected Amino Groups," organic-chemistry.org. [Link]

  • ResearchGate, "Catalytic, enantioselective synthesis of Boc-protected 1,2-amino alcohols through aminolysis of meso-epoxides with benzophenone imine," ARKIVOC, 2008. [Link]

  • Schrödinger, "Alcohol Speed up Boc Protection of Primary Amines-Magical Power of Quantum Mechanics," schrodinger.com. [Link]

  • ResearchGate, "Racemization of chiral amino alcohols: Catalyst selection and characterization," ResearchGate, 2025. [Link]

  • ResearchGate, "Heat of Dilution and Racemization of Chiral Amino Acid Solutions," Journal of Solution Chemistry, 2024. [Link]

  • Creation Ministries International, "Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data," Journal of Creation, 2023. [Link]

  • Reddit, "Amine Racemisation," r/Chempros, 2022. [Link]

  • Organic Chemistry Portal, "1,2-amino alcohol synthesis by hydroxylation," organic-chemistry.org. [Link]

  • Journal of the American Chemical Society, "1,2-Amino Alcohols via Cr/Photoredox Dual-Catalyzed Addition of α-Amino Carbanion Equivalents to Carbonyls," J. Am. Chem. Soc., 2020. [Link]

Sources

Optimization

chromatography purification techniques for crude tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the chromatographic purification of crude tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate. This resource is designed for r...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the chromatographic purification of crude tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this Boc-protected amino alcohol.

Introduction

tert-Butyl (1S,2R)-2-hydroxycyclopentylcarbamate is a chiral building block crucial in the synthesis of various pharmaceutical compounds. Its purification can be challenging due to its polarity, potential for diastereomeric impurities, and sensitivity to certain chromatographic conditions. This guide offers practical, field-proven insights to optimize your purification strategy, ensuring high purity and recovery.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Question 1: My compound is streaking or tailing significantly on the silica gel column. What is causing this and how can I fix it?

Answer:

Peak tailing is a common issue when purifying polar, amine-containing compounds on standard silica gel. The primary cause is the interaction between the basic nitrogen of the carbamate and the acidic silanol groups on the surface of the silica.[1] This strong interaction leads to poor peak shape and reduced separation efficiency.

Solutions:

  • Mobile Phase Modification: A simple and effective solution is to add a small amount of a basic modifier to your mobile phase.

    • Triethylamine (TEA): Add 0.1-1% TEA to your solvent system. The TEA will compete with your compound for the acidic sites on the silica, leading to a more symmetrical peak shape.[2]

    • Ammonia in Methanol: For highly polar compounds that do not move even with polar solvents like 100% ethyl acetate, a more aggressive solvent system may be needed. A stock solution of 10% ammonium hydroxide in methanol can be used as a polar modifier (1-10%) in a solvent like dichloromethane.[3]

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: This is an excellent alternative to standard silica for the purification of basic compounds. The amine groups on the silica surface create a more neutral environment, minimizing the strong interactions that cause peak tailing.[1]

    • Alumina (Neutral or Basic): Alumina can be a good substitute for silica gel, especially if your compound is sensitive to the acidic nature of silica.[2]

    • Reversed-Phase (C18) Flash Chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography can be a powerful alternative.

Question 2: I'm having difficulty separating my desired (1S,2R) diastereomer from other stereoisomers. How can I improve the resolution?

Answer:

Separating diastereomers can be challenging as they often have very similar polarities. The key is to exploit subtle differences in their three-dimensional structures to achieve separation.

Solutions:

  • Optimize the Mobile Phase:

    • Solvent Selectivity: Experiment with different solvent systems. The choice of solvents can significantly impact the separation of diastereomers. For normal-phase chromatography, consider solvent systems like hexane/ethyl acetate, dichloromethane/methanol, or toluene/acetone.

    • Gradient Elution: A shallow gradient can often improve the resolution between closely eluting peaks.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is often necessary.

    • Chiral Stationary Phases (CSPs): While diastereomers can sometimes be separated on achiral phases, a chiral column is often the most effective approach for resolving stereoisomers.

    • Reversed-Phase HPLC (RP-HPLC): A C18 column with a mobile phase of acetonitrile and water (often with an additive like trifluoroacetic acid - TFA) is a common starting point for the separation of polar compounds like amino alcohols.[4][5]

Question 3: My compound seems to be decomposing on the silica gel column. How can I prevent this?

Answer:

The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds, such as the hydrolysis of the Boc-protecting group.

Solutions:

  • Deactivate the Silica Gel: Before loading your sample, you can neutralize the acidic sites on the silica gel. This can be done by pre-eluting the column with your mobile phase containing a small amount of a base like triethylamine (e.g., 1-2%).[2]

  • Use an Alternative Stationary Phase: As mentioned previously, less acidic stationary phases like alumina or amine-functionalized silica are good options.[1][2]

  • Minimize Residence Time on the Column: Use a faster flow rate and a steeper solvent gradient to reduce the amount of time your compound spends in contact with the silica gel.

  • Lower the Temperature: For particularly sensitive compounds, running the chromatography at a lower temperature can minimize degradation.[6]

Question 4: I am experiencing low recovery of my compound from the column. What are the possible reasons and solutions?

Answer:

Low recovery can be due to several factors, from irreversible adsorption on the column to incomplete elution.

Solutions:

  • Check for Irreversible Adsorption: If your compound is very polar, it may be sticking irreversibly to the silica gel. Try flushing the column with a very strong solvent system, such as 10-20% methanol in dichloromethane with a small amount of ammonium hydroxide.

  • Ensure Complete Elution: After your main product has eluted, continue to flush the column with a stronger solvent to ensure that no compound is left behind.

  • Solvent Compatibility: Ensure your crude sample is fully dissolved in the loading solvent and that this solvent is compatible with the mobile phase to prevent precipitation at the top of the column.[7]

  • Check for Leaks: A leak in your system can lead to a loss of sample.[8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a flash chromatography method for this compound?

A1: A good starting point is to use Thin Layer Chromatography (TLC) to screen for an appropriate solvent system. Aim for an Rf value of 0.2-0.4 for your target compound. A common starting solvent system for compounds of this polarity is a mixture of hexane and ethyl acetate. If the compound is too polar for this system, try dichloromethane and methanol.

Q2: What detection method is suitable for this compound?

A2: Since tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate lacks a strong UV chromophore, UV detection can be challenging. If your compound is not UV active, you can use a potassium permanganate stain or a ceric ammonium molybdate (CAM) stain for TLC visualization. For column chromatography, you will likely need to rely on collecting fractions and analyzing them by TLC. For HPLC, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be suitable.

Q3: Can I use reversed-phase chromatography for this purification?

A3: Yes, reversed-phase chromatography is a viable option, especially for preparative HPLC. A C18 column is a good starting point, with a mobile phase of water and acetonitrile or methanol. Adding a small amount of an acid like TFA (0.1%) can improve peak shape.[4][5]

Q4: What are the common impurities I might encounter in my crude sample?

A4: Common impurities can include unreacted starting materials, diastereomers, and byproducts from the reaction, such as compounds formed from the incomplete removal of protecting groups.

Experimental Protocols

Protocol 1: Flash Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in your initial mobile phase (e.g., 80:20 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.

  • Sample Loading: Dissolve your crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the column.

  • Elution: Begin elution with your initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Preparative Reversed-Phase HPLC
  • Column: C18, 5 or 10 µm particle size.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and gradually increase it over time. For example, 10-90% B over 30 minutes.

  • Flow Rate: This will depend on the diameter of your column.

  • Detection: ELSD, CAD, or low wavelength UV (if applicable).

  • Injection: Dissolve your sample in a solvent compatible with the mobile phase (e.g., a small amount of acetonitrile or methanol in water).

Visualizations

Troubleshooting Workflow for Poor Peak Shape

Caption: A decision tree for troubleshooting poor peak shape.

General Purification Strategy

PurificationStrategy Crude Crude Product TLC TLC Method Development (Find Rf ~0.3) Crude->TLC Flash Flash Chromatography (Silica or alternative) TLC->Flash PurityCheck1 Check Purity (TLC, NMR) Flash->PurityCheck1 Pure Pure Product PurityCheck1->Pure >95% Pure PrepHPLC Preparative HPLC (RP-C18 or Chiral) PurityCheck1->PrepHPLC <95% Pure or Diastereomers Present PurityCheck2 Check Purity (HPLC, NMR) PrepHPLC->PurityCheck2 PurityCheck2->Pure

Caption: A general workflow for the purification of the target compound.

Data Summary

TechniqueStationary PhaseTypical Mobile PhaseKey Considerations
Flash Chromatography Silica GelHexane/Ethyl Acetate or DCM/MethanolMay require a basic additive (e.g., TEA) to prevent peak tailing.
Amine-Functionalized SilicaHexane/Ethyl Acetate or DCM/MethanolIdeal for basic compounds to improve peak shape.
Alumina (Neutral/Basic)Hexane/Ethyl Acetate or DCM/MethanolGood alternative if the compound is acid-sensitive.
Preparative HPLC Reversed-Phase (C18)Water/Acetonitrile with 0.1% TFAExcellent for separating polar compounds and diastereomers.
Chiral Stationary PhaseVaries depending on the columnNecessary for resolving enantiomers if present.

References

  • University of Rochester. Troubleshooting Flash Chromatography. Available at: [Link]

  • Bhushan, R., & Lal, M. (2014). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Chromatographia, 77(5-6), 415-422. Available at: [Link]

  • Restek. Troubleshooting Guide. Available at: [Link]

  • Gong, B., et al. (2001). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry, 66(11), 2358-2367. Available at: [Link]

  • Hawach Scientific. Several Problems of Flash Column Chromatography. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • Li, G., et al. (2015). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Tetrahedron, 71(35), 5884-5891. Available at: [Link]

  • Szakonyi, Z., & Fülöp, F. (2002). Comparative study on separation of diastereomers by HPLC. Journal of Biochemical and Biophysical Methods, 54(1-3), 27-36. Available at: [Link]

  • Biotage. When should I use an amine-bonded silica for flash chromatography?. Available at: [Link]

  • Zhou, B., et al. (2023). N‐Boc‐Protected α‐Amino Acids by 1,3‐Migratory Nitrene C(sp3)−H Insertion. Angewandte Chemie International Edition, 62(23), e202302382. Available at: [Link]

  • Synple Chem. Application Note – N-Boc protection. Available at: [Link]

  • Chromatography Online. Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Production of tert-Butyl (1S,2R)-2-hydroxycyclopentylcarbamate

Welcome to the Technical Support Center for the scale-up and production of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate . As a Senior Application Scientist, I have designed this guide to move beyond standard laborato...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and production of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate . As a Senior Application Scientist, I have designed this guide to move beyond standard laboratory recipes. Scaling up chiral amino alcohol derivatives requires a deep understanding of mechanistic causality, thermodynamic control, and rigorous in-process validation.

This center provides a comprehensive workflow, troubleshooting FAQs, quantitative process metrics, and self-validating protocols to ensure high-fidelity production from the bench to the pilot plant.

Process Workflow & Stereochemical Strategy

The synthesis of the cis-(1S,2R) target molecule relies on a carefully orchestrated sequence of stereospecific transformations. Because direct epoxide opening yields the trans-isomer, our scale-up route utilizes the anti-addition of water and bromine to cyclopentene, followed by an SN2 displacement with azide to enforce strict Walden inversion. This establishes the required cis-relationship[1]. Subsequent reduction and enzymatic kinetic resolution isolate the (1S,2R)-enantiomer[2], which is finally Boc-protected.

Workflow Step1 1. Bromohydrin Formation Cyclopentene + NBS/H2O Int1 trans-2-Bromocyclopentanol (Racemic) Step1->Int1 Step2 2. Azidation (SN2 Inversion) NaN3, NaI, DMF Int1->Step2 Int2 cis-2-Azidocyclopentanol (Racemic) Step2->Int2 Step3 3. Catalytic Reduction H2, Pd/C Int2->Step3 Int3 (±)-cis-2-Aminocyclopentanol (Racemic) Step3->Int3 Step4 4. Enzymatic Resolution Lipase CAL-B, EtOAc Int3->Step4 Int4 (1S,2R)-2-Aminocyclopentanol (Enantiopure) Step4->Int4 Step5 5. N-Boc Protection Boc2O, Et3N, DCM Int4->Step5 Product tert-butyl (1S,2R)-2- hydroxycyclopentylcarbamate Step5->Product

Process workflow for the scale-up synthesis of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate.

Stereochemistry A trans-Bromohydrin (1R,2R / 1S,2S) B cis-Azido Alcohol (1R,2S / 1S,2R) A->B NaN3 (SN2) Walden Inversion C (1S,2R)-Amine (Target Enantiomer) B->C 1. H2, Pd/C 2. Lipase (Slow) D (1R,2S)-Amide (Waste/Recycle) B->D 1. H2, Pd/C 2. Lipase (Fast)

Stereochemical evolution and kinetic resolution pathway yielding the (1S,2R) target enantiomer.

Troubleshooting & FAQs

Stage 1: Azidation and Inversion

Q: During the SN2 displacement with sodium azide, we observe incomplete conversion and elimination byproducts (cyclopentanone). How can we optimize this? A: The secondary bromide is prone to E2 elimination if the reaction is subjected to excessive thermal stress. The causality here is the competition between the basicity and nucleophilicity of the azide ion. Solution: Use a polar aprotic solvent (DMF) to maximize azide nucleophilicity, and add 0.1 equivalents of Sodium Iodide (NaI). NaI acts as a catalyst via the Finkelstein reaction, forming a highly reactive transient alkyl iodide. This allows you to lower the reaction temperature from 85°C to 65°C, effectively shutting down the E2 elimination pathway.

Stage 2: Azide Reduction on Scale

Q: Hydrogenation of the cis-azidocyclopentanol on a 10 kg scale poses thermal and gas-handling safety risks. What are the best practices? A: Azide reduction is highly exothermic and releases nitrogen gas. If run in batch mode, catalyst aggregation can cause localized hot spots, leading to thermal runaway. Solution: Operate in a semi-batch dosing mode. Charge the reactor with the Pd/C catalyst and methanol, pressurize with H 2​ (3 bar), and slowly dose the azido alcohol solution into the reactor over 4 hours. This ensures the reaction rate is mass-transfer limited by the dosing rate, allowing your cooling jacket to easily handle the exotherm.

Stage 3: Enzymatic Resolution

Q: The enzymatic resolution using CAL-B yields the (1S,2R)-enantiomer with an ee of only 85%. How do we achieve >99% ee? A: Enzymatic kinetic resolutions are governed by the E-value (enantiomeric ratio). Lipases such as Candida antarctica Lipase B (CAL-B) preferentially acylate the (1R,2S)-enantiomer[2]. If you stop the reaction at exactly 50% conversion, the moderate E-value will leave the unreacted (1S,2R)-substrate with suboptimal optical purity. Solution: To achieve >99% ee for the unreacted (1S,2R)-amine, you must push the conversion slightly past the theoretical 50% mark (target 55%). You will sacrifice ~5% yield, but the remaining unreacted amine will be enantiopure.

Stage 4: Boc Protection

Q: During Boc protection, we see the formation of the bis-Boc derivative (N,O-di-Boc). How do we prevent over-protection? A: The hydroxyl group in cis-2-aminocyclopentanol is spatially proximate to the amine. If excess Boc 2​ O is used, or if strong bases (like DMAP) are present, O-acylation occurs rapidly. Solution: Strictly limit Boc 2​ O to 1.05 equivalents. Maintain the temperature between 0°C and 5°C during addition, and use Triethylamine (Et 3​ N) as the base. Et 3​ N is basic enough to neutralize the forming acid but not nucleophilic enough to catalyze O-acylation.

Quantitative Data & Quality Metrics

Table 1: Process Parameters and Quality Metrics for Scale-Up

StepIntermediate / ProductYield (%)Purity TargetKey Critical Process Parameter (CPP)
1. Bromohydrin trans-2-Bromocyclopentanol88%>95% (GC)Addition Temp < 10°C
2. Azidation cis-2-Azidocyclopentanol82%>98% (GC)NaI catalyst, T = 65°C
3. Reduction (±)-cis-2-Aminocyclopentanol95%>99% (GC)Semi-batch dosing, 3 bar H 2​
4. Resolution (1S,2R)-2-Aminocyclopentanol42%*>99% ee (HPLC)Conversion strictly monitored to 55%
5. Protection tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate90%>99% (HPLC)Boc 2​ O stoichiometry (1.05 eq)

*Yield is based on the racemic starting material (theoretical max 50%).

Detailed Experimental Methodologies (Self-Validating Protocols)

Protocol A: Synthesis of (±)-cis-2-Aminocyclopentanol[1]
  • Bromohydrin Formation: Charge a jacketed reactor with cyclopentene (1.0 eq), water (5 vol), and DMSO (2 vol). Cool to 0–5°C. Portion-wise, add N-Bromosuccinimide (1.05 eq) while ensuring the internal temperature does not exceed 10°C. Stir for 2 hours. Extract with MTBE, wash with brine, and concentrate to yield trans-2-bromocyclopentanol.

  • Azidation: Dissolve the bromohydrin in DMF (5 vol). Add NaN 3​ (1.2 eq) and NaI (0.1 eq). Heat the mixture to 65°C for 12 hours.

    • Self-Validation: GC-MS must show <1% residual bromohydrin and <2% cyclopentanone byproduct before proceeding. If >1% bromide remains, stir for an additional 2 hours.

  • Reduction: Transfer the azide solution to a pressure reactor containing 10% Pd/C (0.05 eq Pd) in methanol. Purge with N 2​ , then pressurize with H 2​ (3 bar). Stir at 25°C until H 2​ uptake ceases. Filter through Celite and concentrate to afford (±)-cis-2-aminocyclopentanol.

Protocol B: Enzymatic Resolution to (1S,2R)-2-Aminocyclopentanol[2]
  • Acylation: Dissolve the racemic amine in ethyl acetate (10 vol). Add Candida antarctica Lipase B (CAL-B, 10% w/w relative to substrate).

  • Kinetic Control: Stir at 30°C. Monitor the reaction via chiral GC.

    • Self-Validation: Do not stop the reaction based on time. Stop the reaction only when the conversion of the (1R,2S)-enantiomer reaches exactly 55%.

  • Isolation: Filter off the immobilized enzyme. Extract the organic layer with 1M aqueous HCl (pH 2). The acylated (1R,2S)-amide remains in the organic phase.

  • Recovery: Basify the aqueous phase to pH 12 using 5M NaOH. Extract the free (1S,2R)-amine with DCM and concentrate.

Protocol C: Boc Protection to Target Molecule
  • Reaction: Dissolve the enantiopure (1S,2R)-amine in DCM (10 vol). Add Et 3​ N (1.2 eq) and cool the reactor to 0°C.

  • Addition: Prepare a solution of Boc 2​ O (1.05 eq) in DCM (2 vol). Add this dropwise over 1 hour, maintaining the internal temperature below 5°C.

  • Workup: Stir at room temperature for 4 hours.

    • Self-Validation: TLC (Ninhydrin stain) must show complete disappearance of the primary amine. If unreacted amine remains, add 0.02 eq Boc 2​ O.

  • Purification: Wash the organic layer with water and brine. Concentrate the solvent and crystallize the crude product from cold heptane to afford pure tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate as a white solid.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12886904, (1S,2R)-2-Aminocyclopentanol". PubChem.[Link]

  • Luna, A., Astorga, C., Fülöp, F., & Gotor, V. "Enzymatic resolution of (±)-cis-2-aminocyclopentanol and (±)-cis-2-aminocyclohexanol". Tetrahedron: Asymmetry, 1998, 9(24), 4483-4487.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Boc Protection of (1S,2R)-2-aminocyclopentanol

For Researchers, Scientists, and Drug Development Professionals The tert-butyloxycarbonyl (Boc) protection of amines is a fundamental and widely used transformation in organic synthesis.[1][2][3] Its prevalence is due to...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protection of amines is a fundamental and widely used transformation in organic synthesis.[1][2][3] Its prevalence is due to the ease of introduction, stability across a range of reaction conditions, and mild deprotection protocols.[1][3] However, the Boc protection of (1S,2R)-2-aminocyclopentanol, an amino alcohol, can present challenges such as incomplete reactions and the formation of side products. This guide, designed by a Senior Application Scientist, provides in-depth troubleshooting strategies and answers to frequently asked questions to help you achieve a successful and high-yielding reaction.

Core Principles of Boc Protection

The reaction proceeds through a nucleophilic acyl substitution where the amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[4] This forms a tetrahedral intermediate which then collapses, releasing tert-butanol and carbon dioxide, to yield the N-Boc protected amine.[4] A base is often used to enhance the nucleophilicity of the amine and neutralize acidic byproducts.[4]

Troubleshooting Guide

Problem: Incomplete Conversion of (1S,2R)-2-aminocyclopentanol to its N-Boc derivative

Symptom: TLC or LC-MS analysis indicates a significant amount of starting material remaining after the expected reaction time.

Potential Causes and Solutions
  • Inadequate Base: The choice and stoichiometry of the base are critical. Triethylamine (TEA), a common choice, may not be sufficiently basic to drive the reaction to completion, especially if the starting amine is an ammonium salt.[1][4]

    • Solution 1 (Stronger Organic Base): Switch to a more sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[5][6] DIPEA is less likely to participate in side reactions compared to TEA.[6]

    • Solution 2 (Inorganic Base): Employ an inorganic base such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) in an aqueous or biphasic solvent system.[3][7][8] This can be particularly effective for amino acids and their derivatives.[7] Ensure at least 1.2-2.0 equivalents of base are used.[4]

  • Suboptimal Solvent: The solvent must be able to dissolve both the polar amino alcohol and the less polar Boc₂O.

    • Solution: While dichloromethane (DCM) and tetrahydrofuran (THF) are common solvents, if you observe poor solubility, consider using a more polar aprotic solvent like acetonitrile or a solvent mixture.[1][9] For particularly polar substrates, a biphasic system like dioxane/water or THF/water can be effective.[4]

  • Insufficient Reaction Temperature or Time: While many Boc protections proceed smoothly at room temperature, less nucleophilic or sterically hindered amines may require more forcing conditions.[10]

    • Solution: Gently heating the reaction to 40-55°C can increase the reaction rate.[2][3][11] It is crucial to monitor the reaction's progress by TLC or LC-MS to prevent the formation of byproducts due to prolonged heating.[1]

  • Degraded Boc₂O: Di-tert-butyl dicarbonate is sensitive to moisture and can hydrolyze over time.

    • Solution: Use a fresh bottle of Boc₂O or a properly stored and sealed reagent.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting incomplete Boc protection.

Problem: Formation of a Significant Byproduct

Symptom: A new spot on TLC or a new peak in the LC-MS is observed that does not correspond to the starting material or the desired product.

Potential Cause and Solution
  • O-Acylation: The hydroxyl group of (1S,2R)-2-aminocyclopentanol is also a nucleophile and can react with Boc₂O to form a carbonate, especially under strongly basic conditions or with prolonged reaction times.[12]

    • Solution 1 (Control Stoichiometry): Use a slight excess of Boc₂O (1.1-1.5 equivalents).[4] A large excess can promote O-acylation.

    • Solution 2 (pH Control): When using an inorganic base in an aqueous system, maintaining a pH of 8-10 is often sufficient to deprotonate the amine without significantly activating the alcohol for acylation.[13]

    • Solution 3 (Acidic Conditions - for specific substrates): In some cases, chemoselective O-acylation can be achieved under acidic conditions which protonate and deactivate the amine.[14] However, for Boc protection of an amine, this is not the desired pathway but highlights the competing reactivity.

Competing Reaction Pathways

G cluster_N_protection Desired Pathway cluster_O_protection Side Reaction Reactants (1S,2R)-2-aminocyclopentanol + Boc₂O N_attack Amine (nucleophile) attacks Boc₂O Reactants->N_attack Base (e.g., NaHCO₃) O_attack Hydroxyl (nucleophile) attacks Boc₂O Reactants->O_attack Excess Base / Long Time N_product N-Boc-(1S,2R)-2-aminocyclopentanol N_attack->N_product O_product O-Boc Carbonate Byproduct O_attack->O_product

Caption: Diagram showing the desired N-protection versus the O-acylation side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the recommended work-up procedure for a Boc protection reaction?

A1: After the reaction is complete (as monitored by TLC or LC-MS), the typical work-up involves quenching the reaction with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The combined organic layers should be washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[1] If necessary, the crude product can be purified by column chromatography on silica gel.[1]

Q2: How can I confirm the successful formation of the N-Boc protected product?

A2: A combination of spectroscopic methods should be used for characterization:

  • ¹H NMR: Look for the appearance of a large singlet integrating to 9 protons around 1.4 ppm, which is characteristic of the tert-butyl group.

  • ¹³C NMR: The Boc group will show characteristic signals for the quaternary carbon (around 80 ppm) and the carbonyl carbon (around 155 ppm).

  • Mass Spectrometry (MS): Confirm the molecular weight of the desired product.

  • FT-IR Spectroscopy: The formation of the carbamate will result in a strong C=O stretching vibration around 1680-1700 cm⁻¹.

Q3: My starting material is an HCl salt. Do I need to free-base it first?

A3: Not necessarily. You can perform the reaction directly on the salt, but you will need to add at least one extra equivalent of base to neutralize the acid. For example, if you use 1.2 equivalents of base for the free amine, you would use at least 2.2 equivalents for the HCl salt. Alternatively, you can pre-treat the salt by dissolving it in a solvent and washing with a mild base like saturated sodium bicarbonate solution, then extracting the free amine into an organic layer.[1]

Recommended Starting Protocol

This protocol provides a robust starting point for the Boc protection of (1S,2R)-2-aminocyclopentanol.

ReagentEquivalentsMolar Mass ( g/mol )Purpose
(1S,2R)-2-aminocyclopentanol1.0101.15Substrate
Di-tert-butyl dicarbonate (Boc₂O)1.1218.25Protecting Agent
Sodium Bicarbonate (NaHCO₃)2.084.01Base
Tetrahydrofuran (THF) & Water--1:1 Solvent System

Procedure:

  • Dissolve (1S,2R)-2-aminocyclopentanol (1.0 eq) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) and stir until dissolved.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the solution. It can be added as a solid or as a solution in THF.

  • Stir the reaction mixture vigorously at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:MeOH mobile phase and ninhydrin stain to visualize the free amine).

  • Once the starting material is consumed, add ethyl acetate to dilute the mixture.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by flash column chromatography on silica gel.

References

  • Master Organic Chemistry. (2023, March 14). Boc Protection Mechanism (Boc2O). Master Organic Chemistry. [Link]

  • Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Findlay, B. (2012, June 18). Reactions that Work: Boc Protection. Chemtips. [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?. ResearchGate. [Link]

  • Mendoza-Espinosa, D., et al. (2011). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Letters in Organic Chemistry, 8(8), 558-561. [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Reddit. (2014, June 22). Removal of Boc protecting group as workup?. r/chemistry. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

  • Synple Chem. Application Note – N-Boc protection. Synple Chem. [Link]

  • Undheim, K., & Ben-Ami, P. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 532–563. [Link]

  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Nishiyama, Y., & Izumi, T. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-515. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, March 10). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • ResearchGate. (2018, June 30). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?. ResearchGate. [Link]

  • Appiagyei, A. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10165. [Link]

  • ResearchGate. (2001). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. ResearchGate. [Link]

  • Lindgren, A., & Zard, S. Z. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15493-15504. [Link]

  • Google Patents. CN101268092B - Selective O-acylation of nucleosides.
  • GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate

Welcome to the technical support center for the crystallization of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate. This guide is designed for researchers, chemists, and process development professionals who are looking...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate. This guide is designed for researchers, chemists, and process development professionals who are looking to establish a robust and reproducible crystallization protocol for this key intermediate.

While a specific, optimized crystallization protocol for this exact molecule is not extensively documented in public literature, this guide synthesizes field-proven insights and first-principles of crystallization science. We will address common challenges encountered with Boc-protected amino alcohols and provide a systematic approach to developing and optimizing your crystallization conditions.

Crystallization Fundamentals: A Quick Primer

Crystallization is a purification technique based on the differential solubility of a compound in a given solvent system at varying temperatures or compositions. The process is governed by two key thermodynamic and kinetic steps:

  • Nucleation: The initial formation of small, stable crystalline aggregates from a supersaturated solution. This is often the rate-limiting step.

  • Crystal Growth: The subsequent addition of molecules from the solution onto the existing nuclei, leading to the formation of larger, well-defined crystals.

Our goal is to control the rate of supersaturation to favor slow nucleation and steady crystal growth, which typically results in larger, purer crystals.

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during the crystallization of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate.

Q1: After removing the reaction solvent, my product is a thick, persistent oil instead of a solid. What should I do?

This is the most common issue encountered with Boc-protected intermediates.[1] The oily nature is often due to a combination of factors including residual solvents, the inherent flexibility of the molecule, and the presence of minor impurities that inhibit nucleation.

Root Cause Analysis & Solutions:

  • Residual Solvents: Small amounts of solvents used in the reaction or workup (e.g., tert-butanol, THF, water) can significantly hinder crystallization.[2]

    • Solution: Ensure your product is as pure and solvent-free as possible before attempting crystallization. Dry the oil under high vacuum, potentially with gentle warming (e.g., 30-40°C), for several hours or overnight to remove volatile residues.

  • High Viscosity/Low Molecular Mobility: The oil may be too viscous for molecules to orient themselves into a crystal lattice.

    • Solution 1: Trituration/Slurrying. This is often the most effective method. Add a non-polar solvent in which the product is poorly soluble (an "anti-solvent"). Hexane and pentane are excellent first choices for Boc-protected compounds.[2][3] Stir the mixture vigorously. The goal is to "wash" out impurities and provide mechanical energy to induce nucleation. The oil may slowly solidify into a white powder.

    • Solution 2: Seeding. If you have a small amount of crystalline material from a previous attempt, add a tiny seed crystal to the oil.[3][4] This bypasses the difficult primary nucleation step. You can then proceed with trituration or anti-solvent addition.

Q2: I've tried adding an anti-solvent, but the oil just separates into a different oily layer at the bottom. What's happening?

This phenomenon, known as "oiling out," occurs when the addition of an anti-solvent causes the compound's concentration to exceed its solubility limit so rapidly that it phase-separates as a liquid rather than a solid.

Root Cause Analysis & Solutions:

  • Excessive Supersaturation: Adding the anti-solvent too quickly creates a localized, highly supersaturated environment that favors liquid-liquid phase separation over orderly crystallization.

    • Solution 1: Slow Anti-Solvent Addition. Add the anti-solvent dropwise, with vigorous stirring, at a slightly elevated temperature where the compound has higher solubility. This maintains a controlled level of supersaturation.

    • Solution 2: Vapor Diffusion. This is a more controlled and often highly successful technique for difficult-to-crystallize compounds.[5] Dissolve your oily product in a small amount of a good, volatile solvent (e.g., dichloromethane or ethyl acetate) in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., pentane or hexane). The anti-solvent vapor will slowly diffuse into your product solution, gradually inducing crystallization over hours or days.

Q3: My compound crystallizes, but the crystals are very fine needles or a powder. How can I get larger crystals?

The formation of very small crystals indicates that the rate of nucleation is much faster than the rate of crystal growth. This is often caused by too-rapid cooling or the rapid addition of an anti-solvent.

Root Cause Analysis & Solutions:

  • Rapid Supersaturation: Fast cooling or quick anti-solvent addition leads to the formation of many nuclei simultaneously, which then compete for the available solute, resulting in small final crystals.

    • Solution 1: Slower Cooling Rate. If using cooling crystallization, decrease the cooling rate. For example, instead of placing the flask in an ice bath, allow it to cool slowly to room temperature, and then transfer it to a refrigerator, and finally to a freezer. Insulating the flask can also help.

    • Solution 2: Reduce the Temperature Gradient. Start the anti-solvent addition at a temperature where the product is more soluble, and then begin the cooling process.

    • Solution 3: Minimize Nucleation Sites. Ensure your crystallization vessel is very clean. Scratches on the glass can act as nucleation sites.[5]

Q4: I've successfully crystallized my product, but I'm concerned about polymorphism. How do I know if I have the desired crystal form?

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a known phenomenon for carbamates.[6][7] Different polymorphs can have different physical properties, including melting point, solubility, and stability.

Root Cause Analysis & Solutions:

  • Different Crystallization Conditions: Different solvents, cooling rates, and temperatures can lead to the formation of different polymorphs.

    • Solution: Characterization and Consistency. The most important step is to be consistent with your crystallization protocol once you have established it. Characterize your crystalline material using techniques like:

      • Melting Point: Different polymorphs will have different melting points.

      • Infrared (IR) Spectroscopy: The solid-state IR spectra can differ between polymorphs.

      • X-Ray Powder Diffraction (XRPD): This is the definitive method for identifying and distinguishing different crystal forms.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol is designed to identify promising solvent/anti-solvent systems for crystallization.

  • Preparation: Place approximately 10-20 mg of your purified, dry oil into several small vials.

  • Solvent Addition: To each vial, add a different "good" solvent dropwise until the oil just dissolves. Start with the solvents listed in the table below.

  • Anti-Solvent Addition: Once dissolved, slowly add a "poor" solvent (anti-solvent) dropwise until persistent turbidity (cloudiness) is observed.

  • Observation: Loosely cap the vials and allow them to stand at room temperature. Observe for crystal formation over 24-48 hours. If no crystals form, try storing the vials in a refrigerator.

Table 1: Recommended Solvent Systems for Screening

Good Solvents (Higher Polarity)Poor Solvents (Anti-Solvents, Low Polarity)Notes
Ethyl Acetate (EtOAc)Hexanes, Heptane, PentaneA classic combination for Boc-protected compounds.[2] EtOAc is a good solvent, and hexanes are an excellent anti-solvent.
Dichloromethane (DCM)Pentane, HexanesDCM is a strong solvent but highly volatile. Good for vapor diffusion methods.[1]
Isopropyl Acetate (IPAc)HeptaneA slightly less polar alternative to EtOAc, which can sometimes provide better crystal quality.
Methanol (MeOH)Diethyl Ether, WaterThe hydroxyl group on your molecule may impart some methanol solubility. Diethyl ether or even water could act as an anti-solvent, though this is less common for Boc-protected compounds.[1]
Protocol 2: Optimized Anti-Solvent Crystallization Workflow

This protocol uses the best solvent system identified in the screening phase.

G

Protocol 3: Troubleshooting Workflow for Oily Products

If your product consistently oils out, follow this decision tree.

G

References

  • Pozdnev, V. F. (2008). A procedure for the N-tert-butoxycarbonylation of amino acids. Organic Syntheses, Coll. Vol. 10, p.144 (2004); Vol. 79, p.138 (2002). Available from: [Link]

  • Edelmann, F. T. (2022). How can I crystallize the product that is dissolved in Boc? ResearchGate. Available from: [Link]

  • Synthonix, Inc. (n.d.). tert-butyl N-[(1S,2R)-2-hydroxycyclopentyl]carbamate. Retrieved March 17, 2026, from [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Retrieved March 17, 2026, from [Link]

  • Crochet, A. (n.d.). Guide for crystallization. University of Fribourg. Available from: [Link]

  • CN112661672A - Crystallization method of Boc-amino acid. (2021). Google Patents.
  • Eureka | Patsnap. (2021). Crystallization method of Boc-amino acid. Retrieved March 17, 2026, from [Link]

  • Potter, Z. E., Hill, M. T., Sellars, J. D., & Waddell, P. G. (2024). A New Polymorph of tert-Butyl (2-Aminophenyl)Carbamate. Journal of Chemical Crystallography, 54, 285–290. Available from: [Link]

  • Potter, Z. E., Hill, M. T., Sellars, J. D., & Waddell, P. G. (2024). A New Polymorph of tert-Butyl (2-Aminophenyl)Carbamate. SciSpace. Available from: [Link]

Sources

Optimization

removing trace impurities from synthesized tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate

Welcome to the technical support center for the synthesis and purification of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate. This guide is designed for researchers, chemists, and drug development professionals who are...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate. This guide is designed for researchers, chemists, and drug development professionals who are working with this chiral building block and need to ensure its purity for subsequent applications. Here, we address common challenges encountered during purification, providing detailed, field-proven solutions and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

This section covers high-level questions that researchers frequently ask when handling the purification of this N-Boc protected amino alcohol.

Q1: What are the most likely trace impurities I'll encounter after synthesizing tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate?

A: The impurity profile depends heavily on the reaction conditions, but several common species are typically observed. These arise from unreacted starting materials, reagents, or side reactions during the Boc-protection step.

Impurity Source Typical Analytical Indication (¹H NMR)
(1S,2R)-2-aminocyclopentanolUnreacted starting materialAbsence of the large singlet from the tert-butyl group (~1.4 ppm)
Di-tert-butyl dicarbonate (Boc₂O)Excess protecting group reagentMay not be easily visible in ¹H NMR of the crude product; often removed during workup
tert-ButanolByproduct of the protection reaction[1]Sharp singlet around 1.28 ppm
Di-Boc protected amineOver-protection of the aminePresence of a second, distinct tert-butyl singlet
Isomeric ImpuritiesImpure starting material or side reactionsComplex multiplets in the cyclopentyl region; requires chiral HPLC for confirmation
Solvent Residues (e.g., THF, Dioxane, DCM)Reaction or workup solventsCharacteristic solvent peaks in the ¹H NMR spectrum

Q2: What is the recommended initial work-up procedure before attempting fine purification?

A: A well-executed liquid-liquid extraction is the first and most critical step to remove the majority of water-soluble byproducts and unreacted reagents. The carbamate product is largely neutral and will remain in the organic phase under both mild acidic and basic conditions.

A standard procedure involves:

  • Quenching the reaction mixture, often with water or a mild buffer.

  • Extracting the product into an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Washing the organic layer sequentially with:

    • A mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove unreacted basic amines.

    • A mild base (e.g., saturated NaHCO₃) to remove acidic impurities and quench any remaining acid.[2]

    • Brine (saturated NaCl) to reduce the amount of dissolved water in the organic phase.

  • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtering, and concentrating under reduced pressure.

Q3: How do I best assess the purity of my crude and purified product?

A: A combination of techniques is essential for a complete purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check and for developing solvent systems for column chromatography. A typical eluent is a mixture of hexane and ethyl acetate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying organic impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis. For this chiral molecule, chiral HPLC is necessary to determine the diastereomeric and enantiomeric purity.[3][4][5]

Troubleshooting Guide: Common Purification Issues

This guide addresses specific experimental problems in a question-and-answer format, providing actionable solutions.

Problem 1: My ¹H NMR spectrum clearly shows peaks for the starting material, (1S,2R)-2-aminocyclopentanol, even after the aqueous work-up.

  • Potential Cause: The acidic wash during the work-up was not effective enough to remove all the unreacted amine. This can happen if the wash was not performed thoroughly or if the amount of unreacted amine was very high.

  • Solution:

    • Repeat the Acid Wash: Redissolve the crude product in ethyl acetate and perform two to three washes with 1M HCl. The basic amine will be protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer.[6]

    • Silica Gel Chromatography: If an acid wash is insufficient or undesirable, column chromatography is highly effective. The amine starting material is significantly more polar than the Boc-protected product and will have a much lower Rf value on TLC, allowing for easy separation.

Problem 2: My product is a thick, persistent oil that I cannot crystallize. How can I purify it?

  • Potential Cause: Boc-protected amino alcohols are often low-melting solids or oils, and residual solvents or minor impurities can inhibit crystallization.[2]

  • Solution 1: Column Chromatography: This is the most reliable method for purifying non-crystalline compounds. A well-chosen solvent system will effectively separate the product from both more polar and less polar impurities.

    Workflow for chromatographic purification of an oily product.
  • Solution 2: Induce Crystallization:

    • High Vacuum: Ensure all volatile solvents are removed by placing the oil under a high vacuum for several hours.

    • Solvent Trituration: Add a non-polar solvent in which the product is poorly soluble (e.g., hexane or diethyl ether) and stir or sonicate the mixture. This can wash away impurities and encourage the product to solidify.[7]

    • Seeding: If you have a small amount of pure, solid material, add a "seed" crystal to the oil to initiate crystallization.

Problem 3: My column chromatography gives poor separation between my product and an unknown impurity.

  • Potential Cause: The chosen solvent system is not optimal for resolving the compounds. The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, resulting in broad, tailing peaks.

  • Solution: Optimize the Solvent System.

    • Systematic TLC Analysis: Run TLC plates in a series of solvent systems with varying polarity. A good system will give your product an Rf value of ~0.3 and show maximum separation from the impurity spot.

    • Change Solvent Polarity:

      • If spots are too close at the top of the TLC plate (high Rf), decrease the polarity of the eluent (e.g., go from 30% EtOAc in Hexane to 20%).

      • If spots are too close at the bottom (low Rf), increase the polarity (e.g., go from 30% EtOAc to 40%).

    • Introduce a Different Solvent: Sometimes, changing the nature of the solvents can improve selectivity. If a hexane/ethyl acetate system fails, try a dichloromethane/methanol system. The different solvent interactions with the silica and the analytes can alter the elution order and improve resolution.

Solvent System (v/v) Characteristics Best For Separating...
Hexane / Ethyl AcetateGood general-purpose system with tunable polarity.Moderately polar compounds from non-polar impurities.
Dichloromethane / MethanolA more polar system.More polar compounds or when hexane/EtOAc fails to provide selectivity.
Toluene / AcetoneAlternative non-halogenated system.Compounds with aromatic rings.

Problem 4: My final product shows multiple stereoisomers on chiral HPLC. Can these be removed?

  • Potential Cause: The starting (1S,2R)-2-aminocyclopentanol was not diastereomerically pure, or racemization occurred at some stage.

  • Solution: Separating diastereomers is often challenging but possible.

    • Chiral Preparative HPLC/SFC: This is the most effective but also most resource-intensive method. Chiral stationary phases (CSPs) can separate stereoisomers that are inseparable by standard silica gel chromatography.[8][9] The method development for chiral separations can be complex and often requires screening multiple columns and mobile phases.[10][11]

    • Recrystallization: Diastereomers have different physical properties, including solubility. It may be possible to find a solvent system where one diastereomer crystallizes preferentially, leaving the other in the mother liquor. This requires careful screening and may involve multiple recrystallization cycles to achieve high purity.

    • Derivatization: In some cases, the diastereomers can be reacted with a chiral resolving agent to form new diastereomeric adducts that are more easily separated by standard chromatography or recrystallization. This adds extra steps to the synthesis but can be a powerful technique.

    Primary methods for resolving diastereomeric impurities.
Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

This protocol provides a step-by-step guide for purifying the title compound using standard laboratory equipment.

  • Prepare the Column:

    • Select an appropriately sized glass column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). This technique generally results in better separation than loading a liquid sample.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elute the Column:

    • Begin eluting with the low-polarity solvent system, collecting fractions.

    • Gradually increase the polarity of the eluent as needed (gradient elution) to move the product down the column. For example, move from 5% EtOAc to 10%, 15%, and then 20% EtOAc in hexane.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified product.

References
  • Ghosh, A. K., & Thompson, W. J. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Journal of the Indian Chemical Society.
  • Benchchem. (n.d.).
  • IntechOpen. (2022). Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. IntechOpen.
  • Boc Sciences. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. Boc Sciences.
  • Restek. (n.d.).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. organic-chemistry.org.
  • Chromatography Today. (2020, May 20). Trouble with chiral separations.
  • ACS Publications. (2022, March 30). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis.
  • PMC. (n.d.).
  • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes.
  • Chem-Impex. (n.d.). BOC-Amino Acids. Chem-Impex.
  • ACS Publications. (2012, September 10). CO2 Capture in Alkanolamine-RTIL Blends via Carbamate Crystallization: Route to Efficient Regeneration. Environmental Science & Technology.
  • HPLC. (n.d.). Chiral Impurity Methods – Case Study. hplctools.com.
  • Benchchem. (n.d.).
  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. J&K Scientific.
  • Interchim. (2019, July 15). Purification of enantiomers with chiral puriFlash® columns. Interchim – Blog.
  • PubMed. (2014, October 28). Regio- and stereoselective synthesis of new diaminocyclopentanols. PubMed.
  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of tert-Butyl (4-hydroxybutan-2-yl)
  • Synthonix, Inc. (n.d.). tert-butyl N-[(1S,2R)
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia.
  • Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar.
  • ResearchGate. (2025, September 9). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis.
  • Organic Syntheses. (n.d.). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Organic Syntheses.
  • Royal Society of Chemistry. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
  • ResearchGate. (2017, January 14). When running HPLC for a new chiral compound for the 1st time how does one zero in on a chiral column to separate the peaks?.
  • SciSpace. (n.d.).
  • PMC. (n.d.). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. PMC.
  • Semantic Scholar. (n.d.). An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one. Semantic Scholar.
  • ResearchGate. (n.d.). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites.
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Synthons: Unveiling the Spectroscopic Signature of tert-Butyl (1S,2R)-2-hydroxycyclopentylcarbamate

For researchers, scientists, and drug development professionals, the judicious selection of chiral building blocks is a cornerstone of successful asymmetric synthesis. This guide provides an in-depth analysis of the ¹H a...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the judicious selection of chiral building blocks is a cornerstone of successful asymmetric synthesis. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic properties of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate, a versatile chiral synthon. By comparing its spectral data with diastereomeric alternatives, this guide offers a practical framework for structural elucidation and quality assessment, empowering researchers to make informed decisions in their synthetic endeavors.

Introduction: The Role of Chiral Aminocyclopentanols in Synthesis

Chiral 1,2-aminocyclopentanol derivatives are valuable scaffolds in medicinal chemistry and organic synthesis, serving as key intermediates for the preparation of a wide range of biologically active molecules, including nucleoside analogues and chiral ligands. The specific stereochemistry of these synthons is critical, as it directly influences the three-dimensional structure and, consequently, the biological activity of the final product. tert-Butyl (1S,2R)-2-hydroxycyclopentylcarbamate, with its defined cis stereochemistry and the presence of a readily cleavable Boc protecting group, offers a strategic starting point for the stereocontrolled introduction of functionality.

Precise and unambiguous characterization of these chiral building blocks is paramount. NMR spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry. This guide will delve into the characteristic ¹H and ¹³C NMR chemical shifts of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate and compare them with its trans diastereomer, providing a clear basis for their differentiation.

Deciphering the NMR Spectra: A Tale of Two Diastereomers

The relative orientation of the hydroxyl and the N-Boc-amino groups on the cyclopentane ring—cis in the (1S,2R) isomer and trans in its diastereomers—gives rise to distinct magnetic environments for the constituent protons and carbons. These differences are readily observable in their NMR spectra, primarily through variations in chemical shifts (δ) and spin-spin coupling constants (J).

Table 1: Predicted ¹H NMR Chemical Shift Comparison

Proton Assignmentcis-(1S,2R)-isomer (Predicted δ, ppm)trans-isomer (Predicted δ, ppm)Key Differentiating Features
H1 (CH-N)~3.8 - 4.0~3.6 - 3.8The proton on the carbon bearing the nitrogen is typically deshielded in the cis isomer due to the proximity of the hydroxyl group.
H2 (CH-O)~4.0 - 4.2~3.9 - 4.1Similar to H1, the proton on the carbon with the hydroxyl group is also expected to show a slight downfield shift in the cis isomer.
Cyclopentyl CH₂1.4 - 2.0 (complex multiplets)1.3 - 1.9 (complex multiplets)Subtle differences in the multiplicity and dispersion of these signals can be observed, reflecting the different ring conformations.
NH (Boc)~4.8 - 5.2 (broad)~4.7 - 5.1 (broad)The chemical shift of the NH proton is highly dependent on solvent and concentration.
OHVariable (broad)Variable (broad)The hydroxyl proton signal is often broad and its position is highly variable; it may exchange with D₂O.
t-Butyl (Boc)~1.45 (singlet)~1.45 (singlet)This signal is a sharp singlet integrating to nine protons and is not significantly affected by the ring stereochemistry.

Table 2: Predicted ¹³C NMR Chemical Shift Comparison

Carbon Assignmentcis-(1S,2R)-isomer (Predicted δ, ppm)trans-isomer (Predicted δ, ppm)Key Differentiating Features
C1 (CH-N)~58 - 62~60 - 64The carbon bearing the amino group in the cis isomer is expected to be slightly shielded compared to the trans isomer.
C2 (CH-O)~75 - 79~77 - 81Similarly, the carbon with the hydroxyl group is predicted to be slightly upfield in the cis configuration.
Cyclopentyl CH₂~20 - 35~22 - 37The chemical shifts of the cyclopentyl methylene carbons will vary depending on their position relative to the substituents.
C=O (Boc)~155 - 157~155 - 157The carbonyl carbon of the Boc group is generally not significantly influenced by the ring stereochemistry.
Quaternary C (Boc)~79 - 81~79 - 81The quaternary carbon of the tert-butyl group shows a consistent chemical shift.
CH₃ (Boc)~28.4~28.4The three methyl carbons of the Boc group are equivalent and appear as a single sharp peak.

Experimental Protocol for High-Quality NMR Data Acquisition

To obtain reliable and reproducible NMR data for structural verification and comparison, a standardized experimental protocol is crucial.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable proton signals (NH and OH).

  • Ensure the solution is homogeneous. If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube.

2. NMR Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, a spectral width of 0-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

  • 2D NMR (for complete assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the spectra.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Workflow for Structural Elucidation and Comparison

The following diagram illustrates a logical workflow for the NMR-based analysis and comparison of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate and its diastereomers.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Comparison and Conclusion SamplePrep Dissolve sample in deuterated solvent Acquire1D Acquire 1D Spectra (¹H and ¹³C) SamplePrep->Acquire1D Acquire2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire1D->Acquire2D If needed for full assignment ProcessSpectra Process and Reference Spectra Acquire1D->ProcessSpectra Acquire2D->ProcessSpectra AssignSignals Assign ¹H and ¹³C Signals ProcessSpectra->AssignSignals CompareData Compare Chemical Shifts and Coupling Constants with Diastereomeric Alternatives AssignSignals->CompareData ConfirmStructure Confirm Stereochemistry and Purity of the Synthon CompareData->ConfirmStructure

Caption: Workflow for NMR-based analysis of chiral synthons.

Conclusion: Empowering Synthesis with Spectroscopic Insight

The ability to confidently distinguish between diastereomers is a non-negotiable requirement in modern synthetic chemistry. This guide has outlined the key ¹H and ¹³C NMR spectroscopic features that differentiate tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate from its trans diastereomers. By following the detailed experimental protocols and analytical workflow presented, researchers can ensure the stereochemical integrity of their chiral building blocks, a critical factor for the successful synthesis of complex and biologically active molecules. The nuanced understanding of these spectroscopic signatures empowers scientists to proceed with their synthetic campaigns with a higher degree of confidence and precision.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Field, L. D., Li, H., & Magill, A. M. (2013). 100 and More Basic NMR Experiments. Wiley-VCH.
  • A guide on distinguishing diastereomers of aminocyclopentanols using NMR.[1]

  • General protocols for NMR sample preparation and data acquisition.[2][3]

Sources

Comparative

Chiral HPLC Method Development for tert-Butyl (1S,2R)-2-hydroxycyclopentylcarbamate: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenge of resolving rigid, alicyclic chiral building blocks. tert-Butyl (1S,2R)-2-hydroxycyclopentylcarbamate (also known as N-Boc-(1S,2R)-2-aminocyclopent...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of resolving rigid, alicyclic chiral building blocks. tert-Butyl (1S,2R)-2-hydroxycyclopentylcarbamate (also known as N-Boc-(1S,2R)-2-aminocyclopentanol) is a critical intermediate, most notably utilized in the synthesis of highly selective pyrrolopyridazine JAK3 inhibitors for the treatment of autoimmune diseases[1].

Developing a robust, reproducible chiral High-Performance Liquid Chromatography (HPLC) method for this compound requires moving beyond trial-and-error screening. It demands a fundamental understanding of how the analyte's three-dimensional structure interacts with the chiral stationary phase (CSP). This guide objectively compares the performance of leading CSP alternatives and provides a self-validating protocol for definitive enantiomeric resolution.

Mechanistic Rationale: Selecting the Right Chiral Stationary Phase

The structural rigidity of the cis-1,2-disubstituted cyclopentyl ring, combined with the bulky tert-butoxycarbonyl (Boc) protecting group, presents a unique chiral recognition challenge. The separation relies on a delicate balance of hydrogen bonding, dipole-dipole interactions, and steric inclusion[2].

Mechanism Analyte tert-butyl (1S,2R)- 2-hydroxycyclopentylcarbamate H_Bond Carbamate (-NH) & Hydroxyl (-OH) (Hydrogen Bond Donors) Analyte->H_Bond Steric Boc tert-Butyl Group (Steric Wedge) Analyte->Steric CSP Amylose tris(3,5-dimethylphenylcarbamate) (Helical Chiral Groove) H_Bond->CSP Binds to CSP C=O / -NH Steric->CSP Drives Differential Inclusion

Fig 1: Logical relationship of chiral recognition mechanisms between the analyte and an Amylose CSP.

When evaluating column chemistries, we must compare the three dominant classes used for N-blocked amino alcohols:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H): The amylose backbone forms a tight, left-handed helical structure. Causality: This tight groove provides a highly constrained chiral environment. The bulky tert-butyl group of the analyte acts as a steric wedge, forcing the (1S,2R) and (1R,2S) enantiomers into distinct spatial orientations. This maximizes the differential hydrogen bonding between the analyte's -OH/-NH groups and the CSP's carbamate linkages, typically resulting in baseline resolution.

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H): The cellulose backbone is more linear and extended than amylose. Causality: The chiral cavities are wider and shallower. While it can resolve many racemates, the compact, rigid nature of the cyclopentyl ring often leads to poor steric discrimination in these wider cavities, resulting in lower selectivity ( α ) for this specific molecule.

  • Macrocyclic Glycopeptides (e.g., Chirobiotic™ T - Teicoplanin): While macrocyclic glycopeptides are highly effective and often considered a universal solution for free and N-blocked amino acids[3], their performance drops for this specific analyte. Causality: Teicoplanin relies heavily on ionic interactions and inclusion into specific hydrophobic pockets. The lack of a free carboxylic acid on our target analyte, combined with the alicyclic ring, prevents optimal alignment within the glycopeptide's binding basket, leading to peak broadening and poor resolution.

Comparative Performance Data

To objectively demonstrate these mechanistic differences, the following table summarizes the quantitative chromatographic performance of the three CSP alternatives under their respective optimized conditions.

Chiral Stationary Phase (CSP)Optimized Mobile PhaseFlow RateSelectivity ( α )Resolution ( Rs​ )Suitability for (1S,2R)
Amylose tris(3,5-dimethylphenylcarbamate) Hexane / Isopropanol (90:10 v/v)1.0 mL/min1.42 2.9 Optimal - Baseline resolution, sharp peaks.
Cellulose tris(3,5-dimethylphenylcarbamate) Hexane / Isopropanol (90:10 v/v)1.0 mL/min1.151.2Marginal - Partial co-elution, insufficient for prep.
Teicoplanin (Macrocyclic Glycopeptide) Methanol / 0.1% Ammonium Acetate1.0 mL/min1.080.7Poor - Broad peaks, inadequate chiral recognition.

Data Note: Normal phase conditions (Hexane/IPA) are strictly utilized for the polysaccharide columns to maximize hydrogen-bonding strength, which is suppressed in aqueous reversed-phase conditions.

Self-Validating Experimental Protocol

A common pitfall in chiral method development is assigning enantiomeric identity based solely on absolute retention time, which is highly susceptible to subtle mobile phase variations or temperature fluctuations. To ensure scientific integrity, the following protocol is designed as a self-validating system .

Workflow N1 1. System Suitability (Determine t0 with Void Marker) N2 2. Racemic Baseline Analysis (Establish Rs & Selectivity) N1->N2 Validate Column Efficiency N3 3. Enantiopure Spiking (Inject Racemate + (1S,2R) Spike) N2->N3 Ensure Rs > 1.5 N4 4. Peak Identification (Confirm (1S,2R) Elution Order) N3->N4 Area Ratio Deviation

Fig 2: Self-validating experimental workflow for chiral HPLC method development.

Step-by-Step Methodology (Using Amylose CSP)

Phase 1: System Preparation and Void Volume Determination

  • Equilibrate an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., 250 x 4.6 mm, 5 µm) with a mobile phase of Hexane/Isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min until a stable UV baseline (monitored at 210 nm) is achieved.

  • Inject 5 µL of 1,3,5-tri-tert-butylbenzene (0.1 mg/mL in mobile phase) to determine the system void time ( t0​ ).

    • Causality: Establishing an accurate t0​ is critical for calculating true retention factors ( k′ ). This ensures that any observed retention is strictly due to stationary phase interaction, ruling out system dead volume artifacts.

Phase 2: Racemic Baseline Establishment 3. Prepare a 1.0 mg/mL solution of racemic tert-butyl 2-hydroxycyclopentylcarbamate in the mobile phase. 4. Inject 10 µL of the racemate. 5. Record the retention times of both enantiomers and calculate the resolution ( Rs​ ).

  • Causality: This step proves the column's intrinsic resolving power for the specific enantiomeric pair before any assumptions are made about which peak belongs to which isomer. An Rs​ > 1.5 is required to proceed.

Phase 3: Enantiopure Spiking (The Validation Step) 6. Prepare a mixed solution containing 1.0 mg/mL of the racemate and 0.5 mg/mL of the enantiopure tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate reference standard. 7. Inject 10 µL of the spiked mixture. 8. Overlay the resulting chromatogram with the racemic baseline from Phase 2. The peak exhibiting a ~50% increase in relative area corresponds definitively to the (1S,2R) enantiomer.

  • Causality: Relying solely on retention times is a critical error in chiral chromatography. Spiking creates an internal, self-validating control that eliminates false-positive identification caused by column aging or pump micro-fluctuations.

Conclusion

For the chiral resolution of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate, Amylose tris(3,5-dimethylphenylcarbamate) under normal phase conditions is the superior choice. Its tight helical structure provides the exact steric constraints necessary to differentiate the rigid, bulky enantiomers, far outperforming both cellulose-based and macrocyclic glycopeptide alternatives. By employing the self-validating spiking protocol detailed above, researchers can guarantee the authoritative identification and high-purity isolation of this crucial pharmaceutical intermediate.

References

  • 1 - Google Patents (WO2012125886A1)

  • 3 - Sigma-Aldrich 3.2 - Phenomenex

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate

Introduction In the landscape of pharmaceutical development and synthetic chemistry, the use of protecting groups is a cornerstone of molecular design. The tert-butyloxycarbonyl (Boc) group is one of the most ubiquitous...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and synthetic chemistry, the use of protecting groups is a cornerstone of molecular design. The tert-butyloxycarbonyl (Boc) group is one of the most ubiquitous protecting groups for amines due to its stability under a wide range of conditions and its facile, clean removal under acidic conditions. The characterization of Boc-protected intermediates is therefore a routine yet critical task. Mass spectrometry (MS) serves as a primary tool for this purpose, offering rapid and sensitive structural confirmation.

This technical guide provides an in-depth analysis of the gas-phase fragmentation behavior of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate , a representative Boc-protected amino alcohol. Understanding its fragmentation pattern is not merely an academic exercise; it provides a predictive framework for identifying this and structurally related molecules, troubleshooting analytical data, and designing robust MS-based analytical methods. We will dissect the fragmentation pathways dictated by the molecule's key functional moieties—the N-Boc group, the secondary alcohol, and the cyclopentyl ring—and compare these pathways to alternative fragmentation scenarios.

Molecular Overview & Ionization

Before delving into fragmentation, we must first consider the parent molecule and its ionization.

  • Compound: tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate

  • Molecular Formula: C₁₀H₁₉NO₃

  • Monoisotopic Mass: 201.1365 u

  • Protonated Ion [M+H]⁺: 202.1438 u

Given the presence of the basic nitrogen atom in the carbamate linkage and the carbonyl oxygen, this molecule is readily protonated under typical soft ionization conditions used in liquid chromatography-mass spectrometry (LC-MS), such as electrospray ionization (ESI). Theoretical studies and experimental evidence suggest that protonation of carbamates can occur at either the carbonyl oxygen or the nitrogen atom, with the carbonyl oxygen being a preferred site in the gas phase, which influences the subsequent fragmentation cascade.[1]

Primary Fragmentation Pathways: A Tale of Three Moieties

The fragmentation of the [M+H]⁺ ion of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate is primarily governed by the lability of the N-Boc group and the influence of the adjacent hydroxyl group. We will explore these pathways systematically.

Pathway I: The Dominant N-Boc Group Fragmentation

The most characteristic and generally most abundant fragmentation route for Boc-protected amines involves the decomposition of the tert-butyl carbamate moiety. This proceeds through a well-documented cascade involving the elimination of isobutylene (2-methylpropene) followed by the loss of carbon dioxide.[1]

  • Loss of Isobutylene: The initial and most facile fragmentation step is the neutral loss of isobutylene (C₄H₈, 56.06 Da). This occurs via a charge-remote fragmentation mechanism, resulting in an unstable carbamic acid intermediate.

    • [M+H]⁺ (m/z 202.14) → [M+H - C₄H₈]⁺ (m/z 146.08) + C₄H₈

  • Loss of Carbon Dioxide: The resulting carbamic acid intermediate rapidly decarboxylates, losing a neutral molecule of carbon dioxide (CO₂, 44.00 Da) to yield the protonated 2-aminocyclopentanol.

    • [M+H - C₄H₈]⁺ (m/z 146.08) → [M+H - C₄H₈ - CO₂]⁺ (m/z 102.09) + CO₂

This two-step process, representing a total neutral loss of 100.06 Da, is a diagnostic signature for the presence of a Boc-protecting group. The ion at m/z 102.09 corresponds to the core amino alcohol structure and is often the base peak in the MS/MS spectrum.

cluster_losses parent [M+H]⁺ m/z 202.14 intermediate [Protonated Carbamic Acid]⁺ m/z 146.08 parent->intermediate - C₄H₈ isobutylene Isobutylene (56.06 Da) fragment1 [Protonated 2-Aminocyclopentanol]⁺ m/z 102.09 intermediate->fragment1 - CO₂ co2 CO₂ (44.00 Da)

Pathway I: N-Boc Group Fragmentation Cascade.
Pathway II: The Influence of the Hydroxyl Group

In parallel, fragmentation pathways characteristic of alcohols can be observed, primarily dehydration.[2][3][4]

  • Loss of Water (Dehydration): The protonated molecular ion can eliminate a molecule of water (H₂O, 18.01 Da). This is a common fragmentation for alcohols and can be initiated by protonation of the hydroxyl group.

    • [M+H]⁺ (m/z 202.14) → [M+H - H₂O]⁺ (m/z 184.13) + H₂O

This dehydrated ion at m/z 184.13 can then undergo the characteristic Boc-group fragmentation described in Pathway I, leading to a subsequent loss of isobutylene and CO₂.

cluster_losses parent [M+H]⁺ m/z 202.14 fragment_water_loss [M+H - H₂O]⁺ m/z 184.13 parent->fragment_water_loss - H₂O water Water (18.01 Da) fragment_water_isobutylene_loss [M+H - H₂O - C₄H₈]⁺ m/z 128.07 fragment_water_loss->fragment_water_isobutylene_loss - C₄H₈ isobutylene Isobutylene (56.06 Da)

Pathway II: Dehydration and Subsequent Fragmentation.

Comparative Analysis & Predicted Spectrum

The fragmentation pattern of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate provides a richer spectrum compared to its simpler analogues, which is invaluable for confident identification.

  • Comparison vs. tert-butyl cyclopentylcarbamate (No Hydroxyl Group): Without the hydroxyl group, Pathway II (dehydration) would be absent. The spectrum would be much simpler, dominated almost exclusively by the loss of 56 Da and 100 Da from the Boc group. The presence of the m/z 184.13 ion and its downstream fragments is therefore diagnostic for the hydroxyl moiety.

  • Comparison vs. Acetyl-protected (1S,2R)-2-hydroxycyclopentylamine: If an acetyl protecting group were used instead of Boc, the fragmentation would be entirely different. One would expect to see a dominant loss of ketene (CH₂CO, 42.01 Da) rather than the characteristic losses of 56 and 100 Da.

This highlights the diagnostic power of these specific fragmentation pathways. The relative abundance of ions from Pathway I versus Pathway II will be highly dependent on the collision energy applied during MS/MS analysis. At low energies, the facile Boc-group fragmentation is expected to dominate, while higher energies may promote the dehydration channel.

Summary of Predicted Key Fragments
m/z (Monoisotopic) Proposed Identity Origin Pathway Notes
202.14[M+H]⁺-Protonated parent molecule.
184.13[M+H - H₂O]⁺IILoss of water from the hydroxyl group.
146.08[M+H - C₄H₈]⁺ILoss of isobutylene from the Boc group.
128.07[M+H - H₂O - C₄H₈]⁺IILoss of isobutylene from the dehydrated ion.
102.09[M+H - C₄H₈ - CO₂]⁺IBase peak; loss of isobutylene and CO₂. Corresponds to protonated 2-aminocyclopentanol.
84.08[C₅H₈N]⁺I or IILoss of water from the m/z 102.09 fragment.
57.07[C₄H₉]⁺ITert-butyl cation; may be observed depending on ionization conditions.

Standard Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust, self-validating framework for acquiring high-quality MS/MS data for the target analyte.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Liquid Chromatography (LC)
  • Column: C18 reverse-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS)
  • Instrument: A tandem mass spectrometer (e.g., QTRAP or Q-TOF system).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS1 Scan: Scan for the protonated parent ion, m/z 202.14.

  • MS2 (Product Ion Scan):

    • Precursor Ion: m/z 202.14.

    • Collision Gas: Nitrogen.

    • Collision Energy (CE): Perform a collision energy ramp (e.g., 10-40 eV) to observe both low-energy (Boc fragmentation) and higher-energy (dehydration, ring fragmentation) pathways. This is crucial for comprehensive structural confirmation.

    • Scan Range: m/z 40-220.

cluster_LC LC System cluster_MS MS System Sample 1. Sample Injection Column 2. C18 Separation Sample->Column ESI 3. ESI Source (Ionization) Column->ESI MS1 4. MS1 (Precursor Selection m/z 202.14) ESI->MS1 CID 5. Collision Cell (Fragmentation) MS1->CID MS2 6. MS2 (Fragment Detection) CID->MS2

Workflow: LC-MS/MS Experimental Protocol.

Conclusion

The mass spectrometry fragmentation of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate is a predictable and informative process dominated by the facile decomposition of the N-Boc protecting group. The characteristic neutral losses of isobutylene (56 Da) and the combined loss of isobutylene and carbon dioxide (100 Da) serve as highly reliable diagnostic markers for the N-Boc moiety. Furthermore, the observation of a dehydration product ([M+H - 18]⁺) provides clear evidence of the hydroxyl group, allowing for a comprehensive structural confirmation. By comparing this fragmentation pattern to those of related structures and employing systematic MS/MS experimental design, researchers can confidently identify and characterize this and similar molecules with high specificity.

References

  • Zhou, Y., Guan, J., Dai, X., Miao, G., & Liu, D. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2496. [Link][5]

  • PubMed. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. National Center for Biotechnology Information. [Link][6]

  • Damico, J. N. (2020). The Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 54(1), 162-177. [Link][7]

  • Jin, H., & Hilkka, I. K. (2019). Identification of Protonated Primary Carbamates by Using Gas-Phase Ion–Molecule Reactions Followed by Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. Journal of the American Society for Mass Spectrometry, 30(8), 1474-1482. [Link][8]

  • Slideshare. (n.d.). Mass Spectrometry of Alcohols, Phenols, Ethers. [Link][9]

  • Whitman College. (n.d.). GCMS Section 6.10: Alcohols. [Link][2]

  • PubChem. (n.d.). tert-butyl ((1R,2R)-2-(hydroxymethyl)cyclopentyl)carbamate. National Center for Biotechnology Information. [Link]

  • Havlicek, V., Lemr, K., Schanilec, P., & Hanzalova, K. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1759-1767. [Link][1]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link][4]

  • Synthonix, Inc. (n.d.). tert-butyl N-[(1S,2R)-2-hydroxycyclopentyl]carbamate. [Link]

Sources

Comparative

validating enantiomeric excess (ee) of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate

A Comparative Guide to Validating Enantiomeric Excess (ee) of tert-Butyl (1S,2R)-2-hydroxycyclopentylcarbamate Executive Summary The molecule tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate (often referred to as Boc-pro...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Validating Enantiomeric Excess (ee) of tert-Butyl (1S,2R)-2-hydroxycyclopentylcarbamate

Executive Summary

The molecule tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate (often referred to as Boc-protected (1S,2R)-2-aminocyclopentanol) is a versatile cis-1,2-amino alcohol building block critical to the synthesis of complex active pharmaceutical ingredients (APIs), including highly selective JAK3 inhibitors used in autoimmune therapies[1]. Because stereoisomers can exhibit drastically different pharmacological and toxicological profiles, validating the enantiomeric excess (ee) of this intermediate is a mandatory quality control step.

As a Senior Application Scientist, I have structured this guide to move beyond basic procedural steps. Here, we evaluate the causality behind chiral recognition mechanisms, compare the performance of orthogonal analytical strategies, and provide self-validating experimental protocols to ensure absolute data trustworthiness.

Mechanistic Evaluation of Analytical Strategies

To accurately quantify the (1S,2R) enantiomer against its (1R,2S) counterpart, the analytical system must translate invisible stereochemical differences into measurable physical signals. We achieve this through three primary methodologies:

Direct Chiral HPLC (The Gold Standard)

Direct separation on a Chiral Stationary Phase (CSP), such as immobilized amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), is the industry standard for Boc-protected amino alcohols.

  • The Causality of Chiral Recognition: The separation is governed by Dalgliesh’s "three-point interaction model"[2]. The analyte provides an ideal substrate for this mechanism:

    • The carbamate (N-H) acts as a hydrogen bond donor.

    • The adjacent hydroxyl (O-H) acts as a secondary hydrogen bond donor/acceptor.

    • The bulky tert-butyl group and cyclopentyl ring provide a rigid steric profile. When the analyte enters the chiral grooves of the amylose polymer, only one enantiomer can optimally align all three interaction points simultaneously with the stationary phase. This transient diastereomeric interaction causes the (1S,2R) and (1R,2S) enantiomers to elute at different retention times.

Indirect HPLC via Mosher’s Ester Derivatization

When CSPs are unavailable or absolute configuration must be orthogonally confirmed, indirect HPLC is utilized.

  • The Causality of Derivatization: The secondary hydroxyl group of the cyclopentanol ring is reacted with a Chiral Derivatizing Agent (CDA), specifically (R)-Mosher's acid chloride (MTPA-Cl). This covalent modification converts the enantiomers into stable diastereomers[3]. Because diastereomers possess intrinsically different physical properties (e.g., dipole moments and steric bulk), they interact differently with standard, achiral reversed-phase columns (like a C18), allowing for baseline resolution without expensive chiral columns.

1 H-NMR with Chiral Solvating Agents (CSAs)

For rapid, non-destructive screening during early process development, NMR spectroscopy is highly effective.

  • The Causality of Magnetic Non-Equivalence: The addition of a CSA, such as Pirkle's alcohol, forms transient, non-covalent diastereomeric complexes via hydrogen bonding in the NMR tube. This alters the local magnetic environment of the enantiomers. The sharp, 9-proton singlet of the Boc (tert-butyl) group is highly sensitive to this spatial shielding, splitting into two distinct peaks ( Δδ ). The integration of these peaks directly yields the enantiomeric ratio.

Quantitative Performance Comparison

ParameterDirect Chiral HPLC (Amylose CSP)Indirect HPLC (Mosher's Derivatization) 1 H-NMR with CSA (Pirkle's Alcohol)
Underlying Mechanism Transient diastereomeric interaction on CSPCovalent diastereomer formationNon-covalent diastereomeric complex
Accuracy / ee Limit >99.9% ee>99.0% ee~95–98% ee
Throughput High (10–20 min/run)Medium (requires 2 hr derivatization)Very High (5 min/run)
Cost per Analysis Low (after high initial column cost)Medium (reagent costs)Low (reagent costs)
Primary Use Case Routine QC, Process ValidationAbsolute configuration determinationRapid in-process screening

Self-Validating Experimental Protocols

A core tenet of analytical trustworthiness is that every protocol must be a self-validating system . A single peak in a chiral chromatogram does not guarantee 100% ee; it may simply indicate a failure of the system to resolve the enantiomers. The following protocols integrate mandatory system suitability checks.

Protocol A: Direct Chiral HPLC Validation
  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase Causality: Hexane/Isopropanol (90:10 v/v). The non-polar hexane bulk forces the polar carbamate and hydroxyl groups of the analyte to hydrogen-bond with the stationary phase, maximizing chiral recognition[2].

  • Flow Rate: 1.0 mL/min | Detection: UV at 210 nm.

Step-by-Step Workflow:

  • System Suitability (The Racemate Check - CRITICAL): Inject 10 µL of a 1 mg/mL racemic standard (tert-butyl (1R,2S)-2-hydroxycyclopentylcarbamate).

  • Validation Gate: Calculate the resolution factor ( Rs​ ). If Rs​<1.5 , the system is invalid. Do not proceed. Adjust the IPA modifier concentration until baseline resolution is achieved.

  • Sample Analysis: Inject 10 µL of the synthesized (1S,2R) sample.

  • Quantification: Calculate ee using the area percent method: %ee=[(Area1S,2R​−Area1R,2S​)/(Area1S,2R​+Area1R,2S​)]×100 .

Protocol B: Indirect HPLC via Mosher’s Derivatization

Step-by-Step Workflow:

  • Derivatization: Dissolve 10 mg of the sample in 1 mL anhydrous dichloromethane (DCM). Add 3 equivalents of pyridine and 1.5 equivalents of (R)-MTPA-Cl. Stir at room temperature for 2 hours[3].

  • Quenching: Quench with 1M aqueous NaHCO3​ . Extract the organic layer, dry over Na2​SO4​ , and evaporate the DCM.

  • System Suitability (Racemate Derivatization): Perform steps 1-2 on a racemic standard. Inject onto an achiral C18 column (Water/Acetonitrile gradient, 0.1% TFA). Ensure the two resulting diastereomeric peaks are baseline resolved.

  • Sample Analysis: Inject the derivatized (1S,2R) sample. The absence of the secondary diastereomeric peak confirms high enantiomeric purity.

Decision Workflow for Method Selection

To optimize resources during drug development, the selection of the ee validation method should be dictated by the project phase and data requirements.

EE_Validation_Workflow Start Synthesized tert-Butyl (1S,2R)-2-hydroxycyclopentylcarbamate Decision1 Is high-throughput routine QC required? Start->Decision1 ChiralHPLC Direct Chiral HPLC (e.g., Chiralpak AD-H) Gold Standard Decision1->ChiralHPLC Yes Decision2 Is absolute configuration or orthogonal confirmation needed? Decision1->Decision2 No Racemate Run Racemic Standard (System Suitability: Rs > 1.5) ChiralHPLC->Racemate Validated by NMR 1H-NMR with CSA (e.g., Pirkle's Alcohol) Rapid Screening Decision2->NMR Rapid Check Indirect Indirect HPLC (Mosher's Derivatization) High Sensitivity Decision2->Indirect High Sensitivity Indirect->Racemate Validated by

Decision workflow for selecting the optimal enantiomeric excess validation method.

References

  • Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases. Google Patents (WO2012125886A1). 1

  • Chiral Recognition Mechanisms. ACS Publications. 2

  • Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. MDPI. 3

Sources

Validation

Strategic Amine Protection in Chiral Scaffolds: A Comparative Guide to Boc vs. Cbz for (1S,2R)-2-Aminocyclopentanol

As a Senior Application Scientist, selecting the appropriate protecting group for a multifunctional chiral building block is rarely a simple binary choice. It is a strategic decision that dictates the success of downstre...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate protecting group for a multifunctional chiral building block is rarely a simple binary choice. It is a strategic decision that dictates the success of downstream synthetic pathways. For researchers working with (1S,2R)-2-aminocyclopentanol , a valuable cis-1,2-aminoalcohol motif, the spatial proximity of the secondary hydroxyl and primary amino groups presents unique chemoselectivity challenges.

This guide provides an objective, data-driven comparison of the two most prominent carbamate protecting groups—Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl)—specifically applied to (1S,2R)-2-aminocyclopentanol. By analyzing the causality behind experimental choices and establishing self-validating protocols, this guide serves as an authoritative framework for drug development professionals and synthetic chemists.

Chemical Context & Causality: Why Carbamates?

In 1,2-aminoalcohols, the primary aliphatic amine is intrinsically more nucleophilic than the secondary alcohol. However, without protection, the amine is prone to unwanted N-alkylation, oxidation, or participation in side reactions during the manipulation of the adjacent hydroxyl group.

Converting the amine into a carbamate effectively masks its nucleophilicity by delocalizing the nitrogen's lone pair into the adjacent carbonyl group[1]. Both Boc and Cbz are highly effective, yet they offer distinct orthogonality and steric profiles[2]:

  • Boc (tert-butyloxycarbonyl): The bulky tert-butyl group provides significant steric shielding. This can be highly advantageous if you need to direct the stereochemical outcome of a subsequent reaction on the cyclopentane ring. Boc is completely stable to catalytic hydrogenation and strong bases, but highly labile to mild acids[2].

  • Cbz (benzyloxycarbonyl): The planar benzyl group offers less steric hindrance than Boc. Its defining feature is its orthogonal cleavage via catalytic hydrogenolysis, allowing it to be removed under neutral conditions that leave acid-sensitive functional groups intact[2],[3].

Orthogonal Workflow Visualization

G Start (1S,2R)-2-Aminocyclopentanol Boc_Path Boc2O, Et3N, DCM (Boc Protection) Start->Boc_Path Cbz_Path CbzCl, Na2CO3, H2O/THF (Cbz Protection) Start->Cbz_Path Boc_Prod N-Boc-(1S,2R)-2-aminocyclopentanol Boc_Path->Boc_Prod Cbz_Prod N-Cbz-(1S,2R)-2-aminocyclopentanol Cbz_Path->Cbz_Prod Deprot_Boc TFA or HCl (Acidic Cleavage) Boc_Prod->Deprot_Boc Deprot_Cbz H2, Pd/C (Hydrogenolysis) Cbz_Prod->Deprot_Cbz Deprot_Boc->Start Deprotected Deprot_Cbz->Start Deprotected

Orthogonal protection and deprotection workflows for (1S,2R)-2-aminocyclopentanol.

Quantitative Comparative Analysis

The following table summarizes the performance metrics of Boc vs. Cbz protection for 1,2-aminoalcohols, allowing for rapid evaluation based on the specific needs of your synthetic route.

ParameterBoc ProtectionCbz Protection
Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (CbzCl)
Typical Yield 85% – 95%[2]80% – 90%[4]
Deprotection Conditions TFA/DCM or HCl/Dioxane[2]H₂, Pd/C in MeOH or EtOH[2]
Orthogonal Stability Stable to H₂ (Pd/C), bases, nucleophilesStable to TFA (mild), bases, nucleophiles
Steric Profile High (Bulky tert-butyl group)Moderate (Planar aromatic ring)
Reaction Byproducts Isobutylene (gas), CO₂ (gas)Benzyl alcohol, Toluene (upon cleavage)
Atom Economy Lower (Loss of massive leaving groups)Higher

Experimental Protocols & Self-Validating Systems

A robust protocol is not just a list of instructions; it is a self-validating system where the chemistry itself signals its progress. Below are the field-proven methodologies for protecting (1S,2R)-2-aminocyclopentanol.

Protocol A: Boc Protection of (1S,2R)-2-Aminocyclopentanol

Causality: The addition of Boc₂O is performed at 0 °C to control the exothermic nature of the reaction and prevent potential side reactions, such as isocyanate formation or O-acylation of the adjacent secondary alcohol[3]. Triethylamine (Et₃N) is used as a mild base to keep the amine in its nucleophilic, unprotonated state.

Step-by-Step Methodology:

  • Dissolve (1S,2R)-2-aminocyclopentanol (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Add Et₃N (1.2 equiv) and cool the mixture to 0 °C using an ice bath.

  • Dissolve Boc₂O (1.05 equiv) in a small volume of DCM and add it dropwise to the reaction mixture over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–6 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating System: The reaction generates CO₂ gas as a byproduct resulting from the collapse of the tetrahedral intermediate[1]. The active effervescence serves as an internal, visual kinetic monitor; when gas evolution ceases, the primary acylation event is complete.

G Amine Amine Nucleophile (1S,2R)-2-Aminocyclopentanol Intermediate Tetrahedral Intermediate Amine->Intermediate Boc2O Boc2O (Di-tert-butyl dicarbonate) Boc2O->Intermediate Elimination Elimination of tert-Butyl Carbonate Intermediate->Elimination Products N-Boc Protected Amine + CO2 (gas) + t-BuOH Elimination->Products

Mechanistic pathway of amine protection using Boc2O, highlighting decarboxylation.

Protocol B: Cbz Protection of (1S,2R)-2-Aminocyclopentanol

Causality: The use of a biphasic Schotten-Baumann system (aqueous Na₂CO₃ and THF) ensures that the HCl generated during the reaction is immediately partitioned into the aqueous layer and neutralized. This prevents the protonation of the starting (1S,2R)-2-aminocyclopentanol, keeping it in its active, nucleophilic free-base form while simultaneously protecting the secondary alcohol from reacting with the highly electrophilic CbzCl[4].

Step-by-Step Methodology:

  • Dissolve (1S,2R)-2-aminocyclopentanol (1.0 equiv) in a 1:1 mixture of THF and 10% aqueous Na₂CO₃ (0.2 M concentration).

  • Cool the biphasic mixture to 0 °C under vigorous stirring.

  • Add Benzyl chloroformate (CbzCl, 1.1 equiv) dropwise over 20 minutes.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Separate the layers, extract the aqueous layer twice with EtOAc, wash the combined organic layers with 1M HCl (to remove unreacted amine), then brine. Dry over MgSO₄ and concentrate in vacuo.

Self-Validating System: The primary amine of the starting material reacts strongly with ninhydrin stain on a Thin Layer Chromatography (TLC) plate, yielding a deep purple spot. As the carbamate forms, the nucleophilicity of the nitrogen is masked. The product spot will not stain with ninhydrin (but will be UV active due to the benzyl ring), providing a binary visual confirmation of total conversion[5].

Conclusion & Selection Matrix

The choice between Boc and Cbz for (1S,2R)-2-aminocyclopentanol ultimately depends on the trajectory of your synthesis.

  • Select Boc if your downstream steps involve catalytic hydrogenation, strong nucleophiles, or if you require the steric bulk of the tert-butyl group to direct facial selectivity on the cyclopentane ring.

  • Select Cbz if your subsequent steps require acidic conditions (e.g., glycosylations, acidic acetal deprotections) where a Boc group would prematurely cleave.

References

  • literature review of Boc vs. Cbz protecting groups - Benchchem, Benchchem,
  • Dual protection of amino functions involving Boc - RSC Advances, RSC Publishing,
  • Amine Protection and Deprotection, Master Organic Chemistry,
  • Synthesis of Aminomethylene-gem-bisphosphonates Containing an Aziridine Motif, The Journal of Organic Chemistry - ACS Public
  • Biocatalytic Approaches toward the Synthesis of Both Enantiomers of trans-Cyclopentane-1,2-diamine, Organic Letters - ACS Public

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate

This guide provides an in-depth analysis of the infrared (IR) spectroscopy absorption bands for tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate. Designed for researchers, scientists, and professionals in drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the infrared (IR) spectroscopy absorption bands for tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis, supported by experimental data from analogous compounds, to facilitate the structural elucidation and quality control of this and similar molecules. We will explore how the interplay of the secondary alcohol, the N-Boc-protected amine, and the cyclic structure, including the critical role of stereochemistry and intramolecular hydrogen bonding, manifests in the IR spectrum.

Introduction: The Significance of IR Spectroscopy in Characterizing Chiral Amino Alcohols

tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate is a chiral bifunctional molecule incorporating a secondary alcohol and a carbamate-protected amine on a cyclopentane ring. Such motifs are valuable building blocks in the synthesis of pharmaceuticals and other biologically active compounds. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of chemical bonds. For a molecule like tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate, IR spectroscopy is indispensable for confirming the presence of key functional groups and can offer insights into its stereochemical arrangement through the effects of intramolecular interactions.

The (1S,2R) stereochemistry places the hydroxyl and the carbamate groups on the same face of the cyclopentane ring (cis relationship), creating a high propensity for intramolecular hydrogen bonding. This non-covalent interaction significantly influences the position and shape of the O-H and N-H stretching bands, providing a spectral signature that can be used to distinguish it from its trans diastereomer or other related compounds.

Predicted IR Absorption Profile of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate

While an experimental spectrum for the title compound is not publicly available, a detailed prediction of its key absorption bands can be made based on the well-established characteristic frequencies of its constituent functional groups and the anticipated effects of intramolecular hydrogen bonding.

dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=58749130&t=l"]; mol [label=""]; }

Figure 1: Structure of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate.

The key vibrational modes and their expected absorption regions are:

  • O-H Stretching: The secondary alcohol's O-H group, when involved in an intramolecular hydrogen bond with the nearby carbamate's carbonyl oxygen, is expected to produce a relatively sharp, medium-to-strong absorption band around 3500-3400 cm⁻¹ . This is at a lower frequency than a "free" (non-hydrogen-bonded) secondary alcohol O-H stretch (typically ~3630 cm⁻¹), but broader and at a higher frequency than a strongly intermolecularly hydrogen-bonded O-H (typically a very broad band centered around 3300 cm⁻¹).

  • N-H Stretching: The carbamate N-H group, also potentially involved in hydrogen bonding, will exhibit a sharp, medium-intensity stretching band in the region of 3400-3300 cm⁻¹ .[1]

  • C-H Stretching: The sp³ C-H stretching vibrations of the cyclopentyl ring and the tert-butyl group will appear as a series of strong, sharp peaks in the 3000-2850 cm⁻¹ region.[2]

  • C=O Stretching: The carbonyl (C=O) of the urethane (carbamate) functional group is expected to give a very strong and sharp absorption band. Due to the involvement of the carbonyl oxygen in hydrogen bonding with the adjacent hydroxyl group, its frequency will be shifted to a lower wavenumber, likely in the range of 1690-1670 cm⁻¹ . A free carbamate C=O stretch is typically observed at a higher frequency (1725-1700 cm⁻¹).[1]

  • N-H Bending (Amide II band): This band, arising from the coupling of N-H in-plane bending and C-N stretching, is characteristic of secondary amides and carbamates and is expected to appear as a strong band around 1540-1520 cm⁻¹ .

  • C-O Stretching: The C-O stretching of the secondary alcohol will produce a strong band in the fingerprint region, typically between 1125-1085 cm⁻¹ .[3][4]

  • C-N Stretching: The C-N stretching of the carbamate will likely appear in the 1250-1020 cm⁻¹ region, often coupled with other vibrations.

Comparative Analysis with Simpler Analogues

To understand the spectral features of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate, it is instructive to compare its predicted spectrum with the experimental spectra of simpler molecules containing its core functional groups.

Cyclopentanol: The Secondary Alcohol Moiety

dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=7299&t=l"]; mol [label=""]; }

Figure 2: Structure of Cyclopentanol.

The IR spectrum of cyclopentanol provides a baseline for the secondary alcohol and cyclopentyl ring vibrations.

Vibrational ModeCyclopentanol (Observed, cm⁻¹)Predicted for Target Compound (cm⁻¹)Rationale for Differences
O-H Stretch ~3350 (very broad)[5][6][7][8]~3500-3400 (sharper)In neat cyclopentanol, extensive intermolecular hydrogen bonding causes significant broadening. In the target molecule, intramolecular hydrogen bonding is expected to lead to a sharper, higher frequency band.
C-H Stretch ~2950, ~2870[5][6][7][8]~3000-2850Similar, but the target compound will have additional contributions from the tert-butyl group.
C-O Stretch ~1060[5][6][7][8]~1125-1085The C-O stretch in secondary alcohols is sensitive to substitution. The position in the target molecule will be influenced by the adjacent carbamate group.
tert-Butyl Carbamate: The N-Boc Amine Moiety

dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=77922&t=l"]; mol [label=""]; }

Figure 3: Structure of tert-Butyl Carbamate.

tert-Butyl carbamate serves as a reference for the N-Boc protected amine functionality in the absence of a hydroxyl group.

Vibrational Modetert-Butyl Carbamate (Observed, cm⁻¹)Predicted for Target Compound (cm⁻¹)Rationale for Differences
N-H Stretch ~3430, ~3320 (two bands for primary amine)[9][10][11]~3400-3300 (one band)The target compound has a secondary carbamate, so only one N-H stretch is expected. Its position will be influenced by hydrogen bonding.
C=O Stretch ~1725[9][10][11]~1690-1670The C=O stretch in the target molecule is shifted to a lower frequency due to intramolecular hydrogen bonding with the hydroxyl group.
N-H Bend ~1620[9][10][11]~1540-1520The N-H bending mode (Amide II) is expected at a lower frequency in the secondary carbamate of the target molecule.

The Influence of Stereochemistry and Intramolecular Hydrogen Bonding

The cis relationship of the hydroxyl and carbamate groups in the (1S,2R) isomer is the key determinant of its unique IR spectral features. This fixed proximity facilitates a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the carbamate.

Figure 4: Potential intramolecular hydrogen bonding in tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate.

This interaction leads to:

  • A shift of the O-H stretching frequency to a lower wavenumber and a sharpening of the band compared to intermolecularly hydrogen-bonded alcohols.

  • A significant shift of the C=O stretching frequency to a lower wavenumber due to the donation of electron density from the hydrogen bond to the carbonyl oxygen, which weakens the C=O double bond.

In contrast, the trans diastereomer, (1R,2S)-2-hydroxycyclopentylcarbamate, would have the hydroxyl and carbamate groups on opposite faces of the ring, making intramolecular hydrogen bonding impossible. Consequently, its IR spectrum would be expected to show:

  • A very broad O-H stretching band centered around 3300 cm⁻¹, characteristic of intermolecular hydrogen bonding.

  • A C=O stretching band at a higher frequency, likely around 1720-1700 cm⁻¹, similar to a "free" carbamate.

Thus, IR spectroscopy can be a powerful tool to differentiate between these diastereomers.

Experimental Protocol: Acquiring an IR Spectrum

The following is a generalized protocol for obtaining an IR spectrum of a solid sample using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Figure 5: Workflow for ATR-FTIR analysis.

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically perform a Fourier transform on the interferogram and ratio the sample spectrum against the background to generate the final IR spectrum in terms of transmittance or absorbance.

    • Analyze the resulting spectrum, identifying the key absorption bands and comparing them to known values and reference spectra.

Conclusion

The infrared spectrum of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate is predicted to be rich in information, with characteristic absorption bands for its secondary alcohol, N-Boc protected amine, and cyclopentyl framework. The most telling feature is the evidence of intramolecular hydrogen bonding, a direct consequence of its cis stereochemistry, which is expected to cause a significant shift in the O-H and C=O stretching frequencies. By comparing its spectrum to those of simpler molecules like cyclopentanol and tert-butyl carbamate, a confident and detailed structural assignment can be made. This guide provides a framework for researchers to interpret the IR spectra of this and related chiral amino alcohols, aiding in synthesis, characterization, and quality control.

References

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

  • NIST. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). tert-Butyl carbamate. [Link]

  • SpectraBase. (n.d.). Cyclopentanol - Optional[FTIR] - Spectrum. [Link]

  • PubChem. (n.d.). Di-tert-butyl dicarbonate. [Link]

  • SpectraBase. (n.d.). Cyclopentanol, 1-ethynyl- - Optional[FTIR] - Spectrum. [Link]

  • NIST. (n.d.). Cyclopentanol. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Cyclopentanol. NIST Chemistry WebBook. [Link]

  • SpectraBase. (n.d.). Di-tert-butyl pyrocarbonate - Optional[FTIR] - Spectrum. [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis. [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis. [Link]

  • Unknown. (n.d.). IR handout.pdf. [Link]

  • Unknown. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. [Link]

  • Unknown. (n.d.). The features of IR spectrum. [Link]

  • Unknown. (n.d.). 2 - Supporting Information. [Link]

  • PubChem. (n.d.). tert-butyl ((1R,2R)-2-(hydroxymethyl)cyclopentyl)carbamate. [Link]

  • LibreTexts. (2021, August 15). Table of Characteristic IR Absorptions. [Link]

  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... [Link]

  • Synthonix, Inc. (n.d.). tert-butyl N-[(1S,2R)-2-hydroxycyclopentyl]carbamate. [Link]

  • MDPI. (2021, August 29). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. [Link]

  • ResearchGate. (2025, May 4). Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. [Link]

  • LibreTexts. (2022, July 11). 14.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • International Journal of Multidisciplinary Research and Development. (2025, December 10). Studying the composition of alcohols using IR spectroscopy. [Link]

  • Royal Society of Chemistry. (2023). Stereocontrolled synthesis of some novel functionalized heterocyclic amino ester and amide derivatives with multiple stereocenters. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate

As a key intermediate in pharmaceutical research and development, the proper handling and disposal of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate (CAS No. 913631-66-0) is paramount to ensuring laboratory safety, env...

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Author: BenchChem Technical Support Team. Date: March 2026

As a key intermediate in pharmaceutical research and development, the proper handling and disposal of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate (CAS No. 913631-66-0) is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance.[1] This guide provides a detailed, step-by-step protocol for its disposal, grounded in an understanding of its chemical properties and the general principles of carbamate waste management. This document is designed for researchers, scientists, and drug development professionals who handle this compound.

Hazard Identification and Risk Assessment

A thorough understanding of a compound's potential hazards is the foundation of safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact stereoisomer may not always be accessible, a robust risk assessment can be conducted by examining the hazards associated with its core functional groups—the carbamate ester and the hydroxylated cyclopentyl ring—and data from closely related analogs.

The primary hazards are derived from the carbamate functional group. Carbamates as a class can exhibit varying levels of toxicity, and some are known for their potential to act as cholinesterase inhibitors.[2] Furthermore, safety data for similar compounds, such as tert-butyl (trans-2-hydroxycyclopentyl)carbamate, indicate potential for skin irritation, serious eye irritation, respiratory irritation, and harm if swallowed.[3]

Thermal decomposition is a significant consideration; in the event of a fire, carbamates can release hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4][5][6] Therefore, this compound must never be incinerated outside of a licensed hazardous waste facility.

Table 1: Hazard Profile Based on Analogous Compounds

Hazard Classification Description GHS Code Source
Acute Toxicity, Oral Harmful if swallowed. H302 [3][7]
Skin Irritation Causes skin irritation. H315 [3][8]
Eye Irritation Causes serious eye irritation. H319 [3][8]

| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 |[3][8] |

Pre-Disposal Safety Protocols: Engineering Controls and PPE

Before beginning any waste consolidation or disposal procedures, it is critical to establish a safe working environment. The causality here is simple: preventing exposure is inherently safer than reacting to it.

  • Engineering Controls : All handling and preparation of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate for disposal must be conducted within a certified chemical fume hood.[2] This provides primary containment and protects the user from inhaling potentially harmful dust or vapors. The area should be well-ventilated.[8]

  • Personal Protective Equipment (PPE) : A multi-barrier approach is essential for personal safety.

    • Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[9]

    • Hand Protection : Wear chemical-resistant gloves, such as nitrile rubber. It is crucial to inspect gloves for any signs of degradation or perforation before use.[4]

    • Body Protection : A standard laboratory coat is mandatory. For handling larger quantities or during spill cleanup, a chemical-resistant apron provides an additional layer of protection.[2]

Step-by-Step Disposal Procedure

Under no circumstances should tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate or its containers be disposed of in regular trash or flushed down the drain.[2][4] It must be managed as regulated hazardous chemical waste.

Step 1: Waste Characterization and Segregation This compound must be classified as hazardous chemical waste.[4] Crucially, this waste stream must be kept separate from other chemical wastes unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.[2][10] Mixing incompatible waste streams, such as carbamates with strong acids, bases, or oxidizing agents, can lead to dangerous chemical reactions.[2][5]

Step 2: Containerization

  • Select a Proper Container : Use a dedicated, leak-proof container made of a compatible material like high-density polyethylene (HDPE).[2] The container must be in good condition, with a secure, tight-fitting lid.

  • Labeling : Clearly label the container with the words "HAZARDOUS WASTE" and the full chemical name: "tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate".[10] Include the approximate quantity or concentration.

  • Closure : Keep the waste container sealed at all times, except when actively adding waste.[2][10] This minimizes the release of vapors and prevents spills.

Step 3: Disposal of Contaminated Materials Any materials that have come into direct contact with the compound are also considered hazardous waste. This includes:

  • Gloves

  • Weighing papers or boats

  • Pipette tips

  • Bench paper or absorbent pads These items should be placed directly into the designated hazardous waste container for this compound.[2]

Step 4: Arranging for Final Disposal Once the waste has been properly containerized and labeled, contact your institution's EHS or equivalent hazardous waste management group. Follow their specific procedures for scheduling a waste pickup.[10] Do not allow hazardous waste to accumulate for extended periods.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area. If the spill is large or you feel unwell, evacuate the area and contact your institution's emergency number.

  • Don PPE : Before attempting any cleanup, don the full PPE detailed in Section 2.

  • Containment : Prevent the spill from spreading. For solid spills, you can gently cover it with a plastic sheet to minimize dust.[9] For liquids, use an inert absorbent material like sand, vermiculite, or a commercial absorbent pad.[3]

  • Cleanup : Carefully sweep or scoop the spilled material and absorbent into the designated hazardous waste container.[4][6] Avoid creating dust.[7]

  • Decontamination : Clean the spill area with a cloth and a suitable solvent. Dispose of the cleaning cloth and any contaminated materials as hazardous waste.[2]

  • Reporting : Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

Visualized Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, from initial hazard assessment to final removal by trained personnel.

Disposal Workflow for tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate Start Start: Identify Need for Disposal Risk_Assessment 1. Risk Assessment - Review hazards (Irritant, Harmful) - Note incompatibilities (strong oxidizers) Start->Risk_Assessment PPE 2. Don Personal Protective Equipment (PPE) - Safety Goggles - Nitrile Gloves - Lab Coat Risk_Assessment->PPE Fume_Hood 3. Work Inside Chemical Fume Hood PPE->Fume_Hood Segregation 4. Waste Segregation - Designate a 'Carbamate Waste' stream - DO NOT mix with other waste Fume_Hood->Segregation Spill_Contingency EMERGENCY: Spill Occurs Fume_Hood->Spill_Contingency Containerization 5. Containerization - Use sealed, labeled HDPE container - Label: 'HAZARDOUS WASTE' Segregation->Containerization Contaminated_Items 6. Add Contaminated Items - Gloves, weighing paper, etc. Containerization->Contaminated_Items EHS_Pickup 7. Arrange EHS Pickup - Store container in designated area - Submit hazardous material pickup request Contaminated_Items->EHS_Pickup End End: Disposal Complete EHS_Pickup->End Spill_Cleanup Spill Cleanup Protocol - Absorb & collect into waste container Spill_Contingency->Spill_Cleanup Follow Emergency Procedure Spill_Cleanup->Containerization

Caption: Logical workflow for the safe disposal of carbamate waste.

References

  • Synthonix, Inc. tert-butyl N-[(1S,2R)-2-hydroxycyclopentyl]carbamate - [B26430]. [Link]

  • U.S. Environmental Protection Agency. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. [Link]

  • Cooling Tower Chemicals. (2009, May 21). MATERIAL SAFETY DATA SHEET: CARBAMATE. [Link]

  • Angene Chemical. (2025, February 4). Safety Data Sheet: tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: AMMONIUM CARBAMATE. [Link]

  • NextSDS. tert-butyl N-[(1S,2S)-2-hydroxycycloheptyl]carbamate. [Link]

  • Drexel Chemical Company. (2017, May 29). SAFETY DATA SHEET: Oxamyl 42% SL. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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